Hydrofurimazine
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C24H19N3O3 |
|---|---|
分子量 |
397.4 g/mol |
IUPAC名 |
8-benzyl-2-(furan-2-ylmethyl)-6-(3-hydroxyphenyl)imidazo[1,2-a]pyrazin-3-ol |
InChI |
InChI=1S/C24H19N3O3/c28-18-9-4-8-17(13-18)22-15-27-23(20(25-22)12-16-6-2-1-3-7-16)26-21(24(27)29)14-19-10-5-11-30-19/h1-11,13,15,28-29H,12,14H2 |
InChIキー |
JHMNSROVQHYTQL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=CO4)C5=CC(=CC=C5)O |
製品の起源 |
United States |
Foundational & Exploratory
Hydrofurimazine: A Technical Guide for Advanced Bioluminescence Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrofurimazine (HFz) is a synthetic imidazopyrazinone-based substrate developed for the NanoLuc® luciferase, a highly catalytic enzyme engineered for sensitive bioluminescence imaging (BLI).[1][2] It is an analog of furimazine (Fz), the foundational substrate for NanoLuc®, designed to overcome some of the limitations of the parent compound, particularly its poor aqueous solubility.[2][3] This enhanced solubility allows for the delivery of higher doses in in-vivo studies, leading to brighter and more sustained light emission.[4][5] this compound is a crucial tool for researchers requiring high-sensitivity detection in various biological models, including viral infection and oncology studies.[6][7]
Chemical Structure and Properties
This compound is chemically known as 8-Benzyl-2-(furan-2-ylmethyl)-6-(3-hydroxyphenyl)imidazo[1,2-a]pyrazin-3(7h)-one.[1] Its structure incorporates a hydroxyl group on the phenyl ring, which significantly enhances its aqueous solubility compared to furimazine.[2]
Chemical Identity:
-
Formal Name: 8-Benzyl-2-(furan-2-ylmethyl)-6-(3-hydroxyphenyl)imidazo(1,2-a)pyrazin-3(7h)-one[1]
-
Molecular Formula: C₂₄H₁₉N₃O₃[1]
-
Formula Weight: 397.43[1]
-
CAS Number: 2179052-10-7[1]
Caption: Chemical structure of this compound.
Physicochemical Properties
This compound is typically supplied as a powder and is soluble in DMSO.[1] It exhibits greater stability than its parent compound, furimazine.[1]
| Property | Description | Reference |
| Purity | ≥98% | [1] |
| Formulation | Powder | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | >2 years at -20°C | [1] |
| Solubility | DMSO | [1] |
Comparative Analysis with Furimazine and Fluorofurimazine (B12065213)
This compound was developed to improve upon the physicochemical properties of furimazine. Another advanced analog, fluorofurimazine (FFz), offers further enhancements in brightness.
| Property | Furimazine (Fz) | This compound (HFz) | Fluorofurimazine (FFz) | Reference |
| Aqueous Solubility | Poor | Enhanced | Enhanced | [2][3] |
| Key Structural Feature | Unsubstituted phenyl ring | Hydroxyl group on the phenyl ring | Fluorine substitutions on the phenyl ring | [2] |
| In Vivo Brightness | Baseline | Brighter than Fz | Brighter than both Fz and HFz (approx. 8.6-9 fold vs Fz) | [2][5] |
| Signal Duration | Standard | Prolonged compared to Fz | High peak brightness | [2][8] |
Mechanism of Action: Bioluminescence through NanoLuc® Luciferase
This compound functions as a substrate for the engineered NanoLuc® luciferase. The enzymatic reaction is ATP-independent, a key advantage for extracellular and in-vitro assays.[8] In the presence of oxygen, NanoLuc® catalyzes the oxidation of this compound, resulting in the emission of a bright, glow-type luminescence.
Caption: Signaling pathway of this compound with NanoLuc® Luciferase.
Experimental Protocols and Applications
This compound's enhanced aqueous solubility makes it particularly well-suited for in-vivo bioluminescence imaging, where higher substrate concentrations are often required for sensitive and prolonged signal detection.[4][6]
Key Applications:
-
Viral Infection Dynamics: this compound, in combination with the NanoBiT® system, has been used to monitor the dynamics of viral infections in living mice over extended periods.[6][7]
-
Oncology Research: It is used to track tumor growth and the efficacy of cancer therapies, such as visualizing CAR-T cells in preclinical models.[5]
-
Two-Population Imaging: The bright signal from the NanoLuc®/Hydrofurimazine system allows for dual-luciferase imaging in the same animal when paired with an orthogonal system like firefly luciferase and its substrate.[5]
General Protocol for In Vivo Bioluminescence Imaging:
-
Substrate Preparation: Due to its improved solubility, this compound can be reconstituted in aqueous buffers like sterile phosphate-buffered saline (PBS).[2] For extended-release formulations, an excipient such as Poloxamer-407 may be used.[2]
-
Animal Model Preparation: The animal model should be engineered to express NanoLuc® luciferase or a fusion protein like Antares in the cells or tissues of interest.[5]
-
Substrate Administration: The reconstituted this compound solution is typically administered to the animal via intraperitoneal (i.p.) or intravenous (i.v.) injection.[2][6] The higher solubility of this compound allows for a larger dose to be administered in a smaller volume compared to furimazine.[5]
-
Bioluminescence Imaging: Following substrate administration, the animal is placed in a bioluminescence imaging system. The light emission can be monitored over time to track the biological process of interest.[6] The signal from this compound is noted to be more intense and prolonged, offering a wider imaging window.[8]
Caption: General experimental workflow for in vivo imaging.
Conclusion
This compound represents a significant advancement in bioluminescence technology. Its superior aqueous solubility compared to furimazine allows for higher dosing and, consequently, brighter and more sustained signals in in-vivo imaging applications.[1][5] This makes it an invaluable tool for researchers in diverse fields such as virology, oncology, and drug development, enabling more sensitive and dynamic tracking of biological processes in living subjects. The development of this compound and its analogs continues to expand the capabilities of the powerful NanoLuc® luciferase system.[3]
References
- 1. 8-benzyl-2-[(furan-2-yl)methyl]-6-phenyl-3H,7H-imidazo[1,2-a]pyrazin-3-one | C24H19N3O2 | CID 136008305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. tribioscience.com [tribioscience.com]
- 4. Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-hydroxyphenyl)-2-[(4-methoxyphenyl)methyl]-8-(phenylmethyl)- | C27H23N3O3 | CID 135934879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. excenen.com [excenen.com]
- 7. benchchem.com [benchchem.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
Hydrofurimazine: A Technical Guide to its Discovery and Development for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bioluminescence imaging (BLI) is a powerful and sensitive tool for non-invasive monitoring of biological processes in living subjects. The development of the NanoLuc® luciferase system, with its small size and high catalytic activity, represented a significant advancement in the field. However, the in vivo application of its substrate, furimazine (Fz), has been hampered by poor aqueous solubility and limited bioavailability. To address these limitations, hydrofurimazine (HFz) was developed as a more soluble analog, leading to brighter and more sustained bioluminescent signals in deep tissues. This technical guide provides an in-depth overview of the discovery, development, and application of this compound for in vivo imaging, including a summary of its performance characteristics, detailed experimental protocols, and visualizations of key pathways and workflows.
Introduction: The Need for Brighter, More Soluble Luciferins
The NanoLuc® luciferase (NLuc), an engineered enzyme from the deep-sea shrimp Oplophorus gracilirostris, paired with its synthetic substrate furimazine, produces an intensely bright, glow-type luminescence.[1] This system is significantly brighter than traditional firefly and Renilla luciferase systems and, importantly, its reaction is ATP-independent, making it suitable for a wide range of intra- and extracellular applications.[2][3][4]
Despite these advantages, the full potential of the NanoLuc® system for in vivo imaging has been constrained by the physicochemical properties of furimazine. Its poor solubility in aqueous solutions limits the maximum injectable dose, thereby reducing the achievable signal intensity in animal models.[2][3] This challenge prompted the development of furimazine analogs with enhanced aqueous solubility to improve bioavailability and, consequently, in vivo performance.[2][5]
The Discovery of this compound: A More Soluble Furimazine Analog
To overcome the solubility limitations of furimazine, researchers synthesized derivatives with polar substituents on the phenyl ring.[2] The addition of a hydroxyl group to the 3'-position of the phenyl ring resulted in the creation of this compound (HFz).[2] This structural modification significantly enhances its aqueous solubility, allowing for the delivery of higher doses to animal subjects.[2][6]
Logical Development from Furimazine to this compound
Caption: Development from furimazine to this compound.
Data Presentation: Quantitative Comparison of Furimazine and this compound
The enhanced solubility of this compound translates to superior performance in in vivo imaging studies, characterized by brighter and more sustained bioluminescent signals.
Table 1: Physicochemical and In Vivo Performance Properties
| Property | Furimazine (Fz) | This compound (HFz) | Reference(s) |
| Aqueous Solubility | Poor; ~2.8 mM in a PEG-300-based formulation | Enhanced; ≥ 8.8 mM, up to 28 mM in a PEG-300-based formulation | [2] |
| In Vivo Brightness | Baseline | ~4-fold more light at a saturating dose | [2] |
| Signal Duration | Shorter | More prolonged with a slower onset to peak | [2][4] |
Table 2: Comparative In Vivo Performance with Antares Reporter
| Luciferase-Substrate Pair | Peak Intensity | Signal Kinetics | Key Application | Reference(s) |
| Antares-Furimazine | Limited by substrate dose | Rapid peak and decay | General in vivo imaging | [2] |
| Antares-Hydrofurimazine | Similar to AkaLuc-AkaLumine | Sustained emission | Tracking dynamic events over extended periods | [2] |
Bioluminescence Signaling Pathway
The bioluminescent reaction of this compound is catalyzed by NanoLuc® luciferase in an ATP-independent manner. The enzyme facilitates the oxidative decarboxylation of this compound in the presence of molecular oxygen, leading to the formation of an excited-state product that emits blue light upon relaxation to its ground state.[1] When paired with a reporter like Antares, which is a fusion of NanoLuc to a fluorescent protein, Bioluminescence Resonance Energy Transfer (BRET) can occur, resulting in a red-shifted light emission that is better suited for deep-tissue imaging.[2][7]
Caption: NanoLuc®-hydrofurimazine signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound for in vivo imaging.
Preparation of this compound for In Vivo Administration
Objective: To prepare a soluble and injectable formulation of this compound for administration into animal models.
Materials:
-
This compound (HFz) powder
-
PEG-300 (Polyethylene glycol 300)
-
Ethanol (100%)
-
Glycerol
-
Hydroxypropyl-β-cyclodextrin
-
Sterile Phosphate-Buffered Saline (PBS) or Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Prepare a stock solution of the formulation vehicle consisting of 35% PEG-300, 10% ethanol, 10% glycerol, and 10% hydroxypropyl-β-cyclodextrin in an aqueous buffer (e.g., sterile water or PBS).
-
Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the formulation vehicle to achieve the desired final concentration (e.g., 8.8 mM or higher).
-
Vortex the mixture vigorously until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Visually inspect the solution to ensure there are no particulates. If particulates are present, centrifuge the tube and use the supernatant.
-
The final solution should be sterile-filtered if necessary, depending on the administration route.
In Vivo Bioluminescence Imaging of Tumor Growth in a Mouse Model
Objective: To non-invasively monitor tumor progression in a xenograft mouse model using an Antares-expressing cancer cell line and this compound.
Materials:
-
Cancer cell line genetically engineered to express the Antares reporter.
-
Immunocompromised mice (e.g., NOD-scid gamma mice).
-
Prepared this compound solution (see Protocol 5.1).
-
In vivo imaging system (e.g., IVIS Spectrum).
-
Anesthesia machine with isoflurane (B1672236).
-
Sterile syringes and needles.
Protocol:
-
Tumor Cell Implantation:
-
Culture the Antares-expressing cancer cells to the desired confluence.
-
Harvest and resuspend the cells in sterile PBS or an appropriate medium at the desired concentration.
-
Subcutaneously inject the cell suspension into the flank of the anesthetized mice.
-
-
Animal Preparation for Imaging:
-
Allow the tumors to establish and grow to a palpable size (e.g., 5-7 days post-implantation).
-
Anesthetize the mice using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
-
-
Substrate Administration:
-
Administer a saturating dose of this compound (e.g., 4.2 µmol) via intraperitoneal (IP) injection.
-
-
Bioluminescence Imaging:
-
Acquire bioluminescent images at various time points post-substrate injection to determine the peak signal (e.g., every 1-5 minutes for up to 60 minutes).
-
Typical imaging parameters:
-
Exposure time: 1-60 seconds (adjust based on signal intensity).
-
Binning: Medium to high.
-
F-stop: 1-2.
-
Field of view: Adjusted to the size of the animal.
-
-
-
Data Acquisition and Analysis:
-
Use the imaging system's software to define a region of interest (ROI) over the tumor area.
-
Quantify the bioluminescent signal as total flux (photons/second) or radiance (photons/second/cm²/steradian).
-
Monitor tumor growth over time by performing imaging sessions at regular intervals (e.g., every 2-3 days).
-
Normalize the bioluminescent signal to a baseline measurement to track the relative change in tumor size.
-
General In Vivo Imaging Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repub.eur.nl [repub.eur.nl]
- 4. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals [promega.com]
- 5. benchchem.com [benchchem.com]
- 6. NanoBiT System and this compound for Optimized Detection of Viral Infection in Mice-A Novel in Vivo Imaging Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals | Springer Nature Experiments [experiments.springernature.com]
Mechanism of action of Hydrofurimazine with NanoLuc luciferase
An In-depth Technical Guide to the Mechanism and Application of Hydrofurimazine with NanoLuc Luciferase
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NanoLuc® luciferase (Nluc), a 19.1 kDa enzyme engineered from the deep-sea shrimp Oplophorus gracilirostris, has become a prominent tool in biological research due to its small size, high stability, and exceptionally bright luminescence.[1][2] This reporter system's efficacy is critically dependent on its substrate. While furimazine was the original substrate developed for NanoLuc, its poor aqueous solubility and limited bioavailability presented challenges for in vivo applications.[3] To overcome these limitations, this compound (HFz) was developed as a novel analog with enhanced aqueous solubility.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound with NanoLuc luciferase, presents key quantitative data, details experimental protocols, and illustrates relevant workflows and signaling pathways.
Core Mechanism of Action
The fundamental principle of the NanoLuc-hydrofurimazine system is a highly efficient bioluminescent reaction. Unlike luciferases such as firefly luciferase, the NanoLuc reaction is ATP-independent, which simplifies assays and reduces interference from the cellular energy state.[5][6] The reaction involves the oxidative decarboxylation of this compound catalyzed by NanoLuc luciferase in the presence of molecular oxygen. This process results in the formation of an excited-state product, furimamide, which then decays to its ground state by emitting a high-intensity, sustained blue light with a maximum emission wavelength of approximately 460 nm.[6] The enhanced aqueous solubility of this compound allows for the delivery of higher effective concentrations of the substrate, particularly in in vivo settings, leading to brighter and more prolonged signals compared to the parent compound, furimazine.[5][7]
Mechanism of the NanoLuc-hydrofurimazine bioluminescent reaction.
Quantitative Data Presentation
This compound was specifically engineered to improve upon the physicochemical properties of furimazine, primarily for in vivo applications. The following table summarizes the key quantitative comparisons between furimazine and its analog, this compound.
| Parameter | Furimazine | This compound (HFz) | Key Advantages of HFz | Reference(s) |
| Aqueous Solubility | Low | Enhanced | Allows for higher dosage and bioavailability in vivo. | [3][5][8] |
| In Vivo Signal Intensity | Limited by dose | Higher peak brightness | Produces more intense signals in animal models. | [5][7] |
| In Vivo Signal Duration | Shorter | More prolonged and sustained emission | Enables longer-term tracking of biological events. | [5][7] |
| ATP Dependence | None | None | Suitable for extracellular and in vitro applications. | [5][6] |
| Emission Maximum | ~460 nm | ~460 nm | Spectrally consistent with the NanoLuc system. | [3][6] |
Experimental Protocols
The versatility of the NanoLuc-hydrofurimazine system allows for its use in a variety of experimental contexts, from in vitro lysate assays to in vivo animal imaging.
Protocol 1: In Vitro NanoLuc Activity Assay in Cell Lysates
This protocol is designed for the endpoint measurement of NanoLuc luciferase activity in cells that have been lysed.
Materials:
-
Cells expressing NanoLuc luciferase cultured in a 96-well plate.
-
Passive Lysis Buffer (e.g., 1x PLB).
-
Nano-Glo® Luciferase Assay Reagent (containing this compound or other furimazine analogs).
-
Luminometer.
Methodology:
-
Cell Culture: Culture cells in a 96-well plate until they reach the desired confluency.
-
Equilibration: Remove the plate from the incubator and let it equilibrate to room temperature for approximately 10-15 minutes.
-
Cell Lysis: a. Carefully remove the culture medium from each well. b. Add 20 µL of 1x Passive Lysis Buffer to each well. c. Incubate the plate at room temperature for 15 minutes on an orbital shaker to ensure complete cell lysis.[6]
-
Reagent Preparation: Prepare the Nano-Glo® reagent according to the manufacturer's instructions, which typically involves diluting the substrate (this compound) in the provided assay buffer.
-
Luminescence Measurement: a. Add 20 µL of the prepared Nano-Glo® reagent to each well containing the cell lysate. b. Mix gently. c. Measure the luminescence using a plate-reading luminometer. The signal is stable and "glow-type".[6][9]
Protocol 2: In Vivo Bioluminescence Imaging in a Mouse Model
This protocol provides a general guideline for non-invasive imaging of NanoLuc-expressing cells in a mouse model using this compound.
Materials:
-
Mice bearing NanoLuc-expressing cells (e.g., tumor xenografts).
-
This compound (HFz) formulated for in vivo use (e.g., with Poloxamer 407).[7]
-
Anesthetic (e.g., isoflurane).
-
In vivo imaging system (e.g., IVIS).
Methodology:
-
Substrate Preparation: Prepare the this compound solution. A common formulation involves dissolving HFz in a vehicle like a poloxamer-407 solution to enhance solubility and stability.[7]
-
Animal Preparation: a. Anesthetize the mouse using a calibrated vaporizer with isoflurane. b. Place the anesthetized mouse inside the light-tight chamber of the in vivo imaging system.
-
Substrate Administration: Administer the prepared this compound. The route of administration can be intravenous (i.v.) or intraperitoneal (i.p.), which may affect the signal kinetics.[4][10]
-
Bioluminescence Imaging: a. Acquire a baseline image before substrate injection if necessary. b. Following substrate administration, begin acquiring a time-lapse series of images. Typical exposure times range from 1 second to 1 minute.[11] c. Continue imaging for a desired period (e.g., 20-60 minutes) to capture the peak and duration of the bioluminescent signal.[7]
-
Data Analysis: Quantify the light emission from the region of interest (ROI) using the imaging system's software. The signal is typically expressed in photons per second.
General experimental workflow for NanoLuc-hydrofurimazine assays.
Applications in Research and Development
The superior brightness and substrate properties of the NanoLuc-hydrofurimazine system make it ideal for a wide range of applications.
-
Dual-Luciferase Reporter Assays: The substrate specificity of NanoLuc is orthogonal to that of firefly luciferase, enabling sensitive two-population imaging in the same animal.[5][7] For example, researchers can track tumor growth with an Antares (a NanoLuc fusion reporter) and this compound system while simultaneously visualizing CAR-T cells with an AkaLuc and AkaLumine system.[7]
-
Bioluminescence Resonance Energy Transfer (BRET): NanoLuc serves as an excellent BRET donor due to its bright, narrow-spectrum emission.[12][13] In a BRET assay, energy is transferred from the donor (NanoLuc) to a fluorescent acceptor protein when they are in close proximity (<10 nm). This allows for the real-time study of protein-protein interactions within living cells.[12][14]
-
Signaling Pathway Analysis: By placing the NanoLuc gene under the control of a specific promoter or response element, the system can be used as a highly sensitive reporter for the activity of a signaling pathway. For instance, a Smad-responsive element linked to NanoLuc can be used to monitor the TGF-β signaling pathway's activation in response to ligand stimulation.
Monitoring TGF-β signaling with a NanoLuc reporter system.
Conclusion
This compound represents a significant advancement in substrate technology for NanoLuc luciferase. Its enhanced aqueous solubility and improved pharmacokinetics result in brighter, more sustained bioluminescent signals in vivo, expanding the capabilities of non-invasive imaging and dual-reporter assays. The combination of the highly catalytic NanoLuc enzyme and the optimized this compound substrate provides researchers and drug development professionals with a powerful, sensitive, and versatile tool for illuminating complex biological processes in a wide array of experimental systems.
References
- 1. Intracellular Ionic Strength Sensing Using NanoLuc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals [promega.jp]
- 6. benchchem.com [benchchem.com]
- 7. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Nano-Glo® Luciferase Assay System Protocol [worldwide.promega.com]
- 10. Nano-Glo® Fluorofurimazine In Vivo Substrate (FFz) [promega.com]
- 11. researchgate.net [researchgate.net]
- 12. NanoLuc: A Small Luciferase is Brightening up the Field of Bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Hydrofurimazine vs. Furimazine: A Technical Comparison of Aqueous Solubility and Bioavailability for In Vivo Bioluminescence
An In-Depth Guide for Researchers and Drug Development Professionals
Introduction: The NanoLuc® luciferase system, a powerful tool in biomedical research, relies on the efficient delivery of its substrate to generate a quantifiable bioluminescent signal. The first-generation substrate, furimazine, offers high sensitivity but is hampered by its inherently poor aqueous solubility. This limitation directly impacts its bioavailability and can constrain the sensitivity and duration of in vivo imaging studies. To address this challenge, analogs with improved physicochemical properties have been developed, most notably hydrofurimazine. This technical guide provides a detailed comparison of this compound and furimazine, focusing on their aqueous solubility and the resulting impact on bioavailability for in vivo applications.
Data Presentation: Quantitative Comparison
The primary advantage of this compound over furimazine lies in its significantly enhanced aqueous solubility. This has been quantified in studies using specialized formulations designed to solubilize these hydrophobic compounds for in vivo administration.
| Compound | Substituent | Solubility (mM) in PEG-300 Based Formulation | Reference |
| Furimazine | - | 2.8 | [1] |
| This compound | 3'-hydroxy | 28 | [1] |
| Compound A | 4'-hydroxy | ≥ 8.8 | [1] |
| Compound C | 3'-amino | ≥ 8.8 | [1] |
The formulation is described as containing polyethylene (B3416737) glycol 300 (PEG-300), ethanol, glycerol, and hydroxypropylcyclodextrin.[1][2]
In standard aqueous buffers such as PBS, furimazine is characterized as poorly soluble.[2] The addition of a hydroxyl group to the phenyl ring in this compound (making it a 3'-hydroxy derivative) increases its polarity, leading to a tenfold increase in solubility in the tested formulation.[1]
Bioavailability and In Vivo Performance
The poor aqueous solubility of furimazine is a significant limiting factor for its bioavailability in animal models.[1][3][4] This challenge restricts the maximum dose that can be administered, thereby limiting the peak signal intensity and duration of bioluminescence for in vivo imaging.[1]
This compound was developed specifically to overcome this limitation.[1][4] Its enhanced aqueous solubility allows for the delivery of higher doses to animals, leading to improved bioavailability.[1][4] This results in a more intense and, critically, a more prolonged bioluminescent signal in vivo compared to furimazine.[1] The improved output from this compound in living animals, despite similar or even slightly lower in vitro performance, is attributed to these differences in bioavailability.[1] This extended signal duration is particularly advantageous for longitudinal studies and for tracking dynamic physiological events over extended time courses.[1]
Experimental Protocols
Reproducibility in research hinges on detailed methodologies. The following sections describe the protocols cited for determining the solubility and assessing the in vivo performance of these NanoLuc® substrates.
Protocol for Solubility Determination in a PEG-300 Based Formulation
This method is used to assess the maximum soluble concentration of furimazine and its analogs in a formulation suitable for in vivo use.
-
Formulation Preparation : Prepare a stock solution of the formulation vehicle consisting of 35% polyethylene glycol 300 (PEG-300), 10% ethanol, 10% glycerol, and 10% hydroxypropylcyclodextrin in an aqueous buffer.[1][2]
-
Compound Addition : Add increasing amounts of the test compound (e.g., furimazine or this compound) to a fixed volume of the prepared formulation.
-
Dissolution : Vortex the mixture vigorously to facilitate the complete dissolution of the compound.
-
Observation : Visually inspect the solution for any undissolved particulate matter. Backlighting can be used to more clearly identify any insoluble pellets.[1]
-
Solubility Determination : The highest concentration at which the compound completely dissolves is recorded as its solubility in that specific formulation.[1]
Protocol for In Vivo Bioluminescence Imaging
This workflow outlines the typical steps for comparing the performance of furimazine and this compound in a small animal model expressing NanoLuc® luciferase.
-
Animal Model : Utilize an animal model (e.g., mouse) with stable expression of NanoLuc® luciferase in the tissue or cells of interest.
-
Substrate Formulation : Prepare the substrates (furimazine, this compound) in a suitable in vivo formulation, such as the PEG-300 based vehicle or a formulation containing Poloxamer-407, to ensure solubility.[1][2]
-
Substrate Administration : Administer the formulated substrate to the animal via an appropriate route, commonly intraperitoneal (IP) or intravenous (IV) injection.[1] The enhanced solubility of this compound allows for the administration of a higher molar dose (e.g., 4.2 µmol or more) compared to the maximum soluble dose of furimazine.[1]
-
Bioluminescence Imaging : Place the animal in a sensitive in vivo imaging system (e.g., IVIS).
-
Data Acquisition : Acquire a time-lapse series of images to capture the onset, peak, and decay of the bioluminescent signal.
-
Signal Quantification and Analysis : Use the imaging system's software to draw regions of interest (ROIs) over the target tissue and quantify the light emission (typically in photons/second). Plot the signal intensity over time to compare the peak brightness and signal duration for each substrate.[1]
Visualizations: Pathways and Workflows
To further elucidate the processes involved, the following diagrams illustrate the core biochemical reaction and the experimental workflow.
References
Physical and chemical properties of Hydrofurimazine
An In-depth Technical Guide to the Physical and Chemical Properties of Hydrofurimazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, a key substrate for the highly sensitive NanoLuc® (Nluc) luciferase system. As an analog of furimazine, this compound was developed to overcome the solubility limitations of its predecessor, enabling higher dosing and enhanced signal intensity in vivo.[1][2][3][4][5][6][7][8][9] This document details its fundamental properties, the mechanism of its bioluminescent reaction, and standardized experimental protocols for its application.
Core Physical and Chemical Properties
This compound is a synthetic imidazopyrazinone derivative designed for optimal performance in bioluminescence imaging.[1] Its key characteristics are summarized below.
| Property | Value | Reference(s) |
| Formal Name | 8-Benzyl-2-(furan-2-ylmethyl)-6-(3-hydroxyphenyl)imidazo(1,2-a)pyrazin-3(7h)-one | [1][5] |
| Molecular Formula | C₂₄H₁₉N₃O₃ | [1][4][5][10] |
| Molecular Weight | 397.43 g/mol | [1][10] |
| CAS Number | 2179052-10-7 | [1][4][5][10] |
| Appearance | Solid powder | [1][4] |
| Purity | ≥98% | [1][4] |
| Solubility | DMSO: Soluble (e.g., 40 mg/mL)[1][10] PEG-300 Formulation: Dissolves well at 28 mM[2][11] | [1][2][10][11] |
| Storage (Powder) | -20°C | [1][4] |
| Stability (Powder) | >2 years at -20°C | [1][4] |
| Stability (in DMSO) | 6 months at -80°C; 1 month at -20°C | [4][5][10] |
Mechanism of Action and Signaling Pathway
The bioluminescent reaction involving this compound is catalyzed by the engineered enzyme, NanoLuc® luciferase. This reaction is notably ATP-independent, which allows for its use in a wide variety of cellular environments, including extracellular spaces.[2][6][11] The enzyme facilitates the oxidative decarboxylation of this compound, which results in the formation of an excited-state furimamide product. As this product relaxes to its ground state, it releases energy in the form of a high-intensity, sustained blue light with an emission maximum around 460 nm.[11][12]
NanoLuc® Luciferase Signaling Pathway
Experimental Protocols
Detailed methodologies are critical for the successful application of this compound in research. The following protocols outline key experimental procedures.
Protocol 1: Determination of Aqueous Solubility
This protocol describes a common method for assessing the solubility of furimazine analogs in a formulation designed to enhance aqueous compatibility.
Materials:
-
This compound powder
-
Polyethylene glycol 300 (PEG-300)
-
Ethanol
-
Glycerol
-
Hydroxypropylcyclodextrin
-
Aqueous buffer (e.g., PBS)
-
Vortex mixer
Methodology:
-
Prepare Formulation: Create a stock solution consisting of 35% PEG-300, 10% ethanol, 10% glycerol, and 10% hydroxypropylcyclodextrin in the chosen aqueous buffer.[2][13][14]
-
Serial Addition: Add incrementally increasing amounts of this compound powder to a fixed volume of the prepared formulation.
-
Dissolution: Vortex the mixture vigorously after each addition to facilitate the dissolution of the compound.
-
Visual Inspection: Carefully inspect the solution for any undissolved particulate matter. Backlighting can be used to more clearly identify any insoluble pellets.[2][14]
-
Determine Solubility: The highest concentration at which the this compound completely dissolves is recorded as its solubility in that specific formulation. For this compound, this has been reported to be at least 28 mM.[2]
Protocol 2: In Vivo Bioluminescence Imaging
This protocol provides a general workflow for using this compound to image NanoLuc®-expressing cells in a live animal model.
Materials:
-
Animal model expressing NanoLuc® luciferase (e.g., transgenic mouse, or mouse with xenografted cells)
-
Lyophilized this compound
-
Poloxamer-407 (P-407) (optional, for extended release)[2]
-
Sterile aqueous buffer (e.g., DPBS)
-
Bioluminescence imaging system (e.g., IVIS)
Methodology:
-
Substrate Preparation: Reconstitute lyophilized this compound in a sterile aqueous buffer. For extended-release formulations, co-solubilize this compound with P-407 before reconstitution.[2][6] A typical in vivo dose is 4.2 µmol.[7][15]
-
Administration: Administer the prepared this compound solution to the animal model. Intraperitoneal (i.p.) injection is a common route.[3][7][9][15]
-
Equilibration: Allow time for the substrate to distribute throughout the animal's system. A stable signal is often observed starting 15 minutes post-injection.[7]
-
Imaging: Place the animal in the bioluminescence imaging system. Acquire images, typically with an exposure time ranging from 30 to 60 seconds.[16]
-
Data Analysis: Quantify the light emission from regions of interest (ROI). Data is typically expressed as photon flux (photons/second).[16]
In Vivo Bioluminescence Imaging Workflow
Protocol 3: NanoBiT® Protein-Protein Interaction Assay
The NanoBiT® system is a split-luciferase assay used to study protein-protein interactions. It utilizes this compound as the substrate to generate a signal upon the interaction-mediated reconstitution of the NanoLuc® enzyme.[3][7][9][15][16]
Principle: The NanoLuc® luciferase is split into a large, inactive fragment (LgBiT, 18 kDa) and a small, high-affinity peptide (HiBiT, 11 amino acids).[3][15] These are genetically fused to two proteins of interest. If the proteins interact, LgBiT and HiBiT are brought into close proximity, allowing them to reconstitute a functional luciferase enzyme. The subsequent addition of this compound results in a luminescent signal that is proportional to the extent of the protein interaction.
Principle of the NanoBiT® Assay
References
- 1. tribioscience.com [tribioscience.com]
- 2. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. excenen.com [excenen.com]
- 5. This compound|CAS 2179052-10-7|DC Chemicals [dcchemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. NanoBiT System and this compound for Optimized Detection of Viral Infection in Mice—A Novel in Vivo Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals [promega.com]
- 9. NanoBiT System and this compound for Optimized Detection of Viral Infection in Mice-A Novel in Vivo Imaging Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. glpbio.cn [glpbio.cn]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Hydrofurimazine and its Analogs: A Technical Guide to Substrate Specificity for NanoLuc Variants
For Researchers, Scientists, and Drug Development Professionals
Abstract
The NanoLuc® luciferase system, a cornerstone of modern bioluminescent reporter technology, has been significantly enhanced by the development of novel furimazine analogs. This technical guide provides an in-depth exploration of the substrate specificity of hydrofurimazine (HFz) and fluorofurimazine (B12065213) (FFz) for NanoLuc and its engineered variants, such as the bright bioluminescence resonance energy transfer (BRET) reporter, Antares. We delve into the quantitative advantages of these next-generation substrates over the traditional furimazine (Fz), offering superior aqueous solubility, enhanced bioavailability, and consequently, brighter and more sustained luminescence in both in vitro and in vivo applications. This document details the experimental protocols for key assays, presents comparative quantitative data in structured tables, and provides visual workflows and pathway diagrams to facilitate a comprehensive understanding of this powerful reporter system.
Introduction: Overcoming the Limitations of Furimazine
NanoLuc® luciferase, an engineered 19.1 kDa enzyme derived from the deep-sea shrimp Oplophorus gracilirostris, offers a multitude of advantages over traditional luciferases like Firefly (FLuc) and Renilla (RLuc).[1][2] Its small size, exceptional stability, and ATP-independent mechanism make it a versatile reporter for a wide range of applications.[1][3][4] However, the full potential of NanoLuc in in vivo settings has been hampered by the limited aqueous solubility and bioavailability of its original substrate, furimazine (Fz).[5][6][7] This limitation restricts the achievable signal intensity in deep tissues.[6]
To address this challenge, novel furimazine analogs, this compound (HFz) and fluorofurimazine (FFz), were developed.[3][5][6] These substrates exhibit significantly improved aqueous solubility, allowing for the administration of higher doses and resulting in more intense and prolonged bioluminescent signals in animal models.[3][5][6] This advancement has been particularly impactful for NanoLuc variants like Antares, a fusion of NanoLuc to the orange fluorescent protein CyOFP, which leverages BRET for brighter, red-shifted emission.[5][8]
Quantitative Data: Substrate Comparison
The enhanced properties of this compound and fluorofurimazine translate to significant improvements in light output and kinetic profiles. The following tables summarize the key quantitative parameters for these substrates with NanoLuc and its variants.
Table 1: Physicochemical and In Vitro Performance of Furimazine Analogs
| Substrate | Key Feature | Relative Solubility | In Vitro Brightness with Antares | Emission Maximum (with Antares) |
| Furimazine (Fz) | Standard Substrate | Low | Baseline | ~460 nm[9] |
| This compound (HFz) | Enhanced Solubility | High | Similar to Fz [5] | ~460 nm |
| Fluorofurimazine (FFz) | Enhanced Brightness | High | Higher than Fz and HFz | ~459 nm [10] |
Table 2: Kinetic Parameters of Antares with Furimazine Analogs
| Substrate | Relative kcat (vs. Furimazine) | KM (µM) |
| Furimazine (Fz) | 1.0 | ~10[11] |
| This compound (HFz) | ~1.0 [5] | Lower than Fz [5] |
| Fluorofurimazine (FFz) | Slightly lower than Fz | Higher than Fz |
Note: Specific KM and relative kcat values can vary depending on the specific NanoLuc variant and assay conditions.
Table 3: In Vivo Performance Comparison
| Substrate | Typical In Vivo Dose | Peak Brightness in Deep Tissue (Antares) | Signal Duration |
| Furimazine (Fz) | Limited by solubility | Baseline | Shorter |
| This compound (HFz) | Up to 4.2 µmol (IP) | Significantly higher than Fz [6] | More sustained than Fz [5][6] |
| Fluorofurimazine (FFz) | 1.3 µmol in P-407 | Higher than HFz [5][6] | Sustained |
Experimental Protocols
Detailed and reproducible experimental design is critical for obtaining reliable data. The following sections provide step-by-step protocols for key assays involving this compound and NanoLuc variants.
In Vitro NanoLuc Luciferase Assay (Cell Lysate)
This protocol describes the quantification of NanoLuc activity in cultured cells after lysis.
Materials:
-
Cells expressing NanoLuc or a variant (e.g., Antares)
-
Passive Lysis Buffer
-
Nano-Glo® Luciferase Assay Reagent (containing furimazine, this compound, or fluorofurimazine)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Culture: Culture cells expressing the NanoLuc reporter in a 96-well plate to the desired confluency.
-
Cell Lysis: a. Carefully remove the culture medium. b. Wash the cells once with 1x Phosphate-Buffered Saline (PBS). c. Add 20 µL of 1x Passive Lysis Buffer to each well. d. Incubate the plate at room temperature for 15 minutes on an orbital shaker to ensure complete cell lysis.[11]
-
Reagent Preparation: Prepare the Nano-Glo® Luciferase Assay Reagent according to the manufacturer's instructions, ensuring it is equilibrated to room temperature.
-
Luminescence Measurement: a. Add a volume of the prepared Nano-Glo® reagent equal to the volume of the cell lysate (e.g., 20 µL) to each well.[12] b. Incubate for at least 3 minutes to allow the luminescent signal to stabilize. c. Measure the luminescence using a luminometer.
In Vivo Bioluminescence Imaging in Mice
This protocol outlines the procedure for non-invasive imaging of NanoLuc activity in a mouse model using this compound or fluorofurimazine.
Materials:
-
Mice expressing the NanoLuc reporter
-
This compound (HFz) or Fluorofurimazine (FFz)
-
Vehicle for substrate dissolution (e.g., PEG-300-based formulation or Poloxamer-407 for sustained release)[6]
-
Anesthetic (e.g., isoflurane)
-
Bioluminescence imaging system (e.g., IVIS)
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) and maintain anesthesia throughout the imaging procedure.
-
Substrate Preparation: a. Dissolve HFz or FFz in the chosen vehicle at the desired concentration. For example, 4.2 µmol of HFz can be prepared for intraperitoneal (IP) injection.[6] For FFz, a formulation with P-407 can enhance solubility and provide sustained release.[10]
-
Substrate Administration: Inject the prepared substrate solution via the desired route (e.g., intraperitoneally or intravenously).
-
Imaging: a. Immediately place the animal in the light-tight chamber of the bioluminescence imaging system. b. Acquire images at various time points post-injection to capture the peak signal. c. Use an open emission filter to collect all emitted photons. Exposure times will vary depending on signal intensity but typically range from 1 to 60 seconds.
-
Data Analysis: a. Define a region of interest (ROI) over the area of expected signal. b. Quantify the bioluminescent signal within the ROI using the imaging software. Data is typically expressed as photons/second/cm²/steradian.
Bioluminescence Resonance Energy Transfer (BRET) Assay
This protocol details the measurement of protein-protein interactions using a NanoLuc-based BRET assay in live cells.
Materials:
-
Cells co-expressing a NanoLuc fusion protein (donor) and a fluorescent protein acceptor (e.g., Venus or HaloTag® labeled with a suitable fluorophore).
-
Furimazine, this compound, or fluorofurimazine as the NanoLuc substrate.
-
Plate reader capable of measuring dual-emission luminescence.
Procedure:
-
Cell Culture: Plate the co-transfected cells in a white, opaque 96-well plate and allow them to adhere.
-
Substrate Addition: a. Prepare the NanoLuc substrate in an appropriate buffer or medium. b. Add the substrate to the wells containing the live cells.
-
BRET Measurement: a. Immediately after substrate addition, measure the luminescence at two distinct wavelengths: one corresponding to the donor emission peak (e.g., ~460 nm for NanoLuc) and the other to the acceptor emission peak (e.g., >515 nm for Venus).
-
Data Analysis: a. Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity. b. An increase in the BRET ratio indicates a close proximity between the donor and acceptor fusion proteins, signifying a protein-protein interaction.
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and the underlying principles of the NanoLuc-BRET system.
References
- 1. Nano-Glo® Fluorofurimazine In Vivo Substrate Technical Manual [worldwide.promega.com]
- 2. NanoLuc® Luciferase: One Enzyme, Endless Capabilities [promega.sg]
- 3. researchgate.net [researchgate.net]
- 4. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals [promega.com]
- 5. BRET: NanoLuc-Based Bioluminescence Resonance Energy Transfer Platform to Monitor Protein-Protein Interactions in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals | Springer Nature Experiments [experiments.springernature.com]
- 8. 038889 - CAG-LSL-KZ-Antares Strain Details [jax.org]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
The Pivotal Role of Hydrofurimazine in Next-Generation Bioluminescence Imaging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Hydrofurimazine (HFz) has emerged as a critical substrate in the field of bioluminescence imaging (BLI), significantly advancing the capabilities of the highly sensitive NanoLuc® luciferase reporter system. By addressing the primary limitation of its predecessor, furimazine (Fz), namely poor aqueous solubility, this compound has unlocked new possibilities for in vivo research, enabling brighter, more sustained imaging and facilitating more complex experimental designs. This technical guide provides an in-depth exploration of this compound's properties, its mechanism of action, and its practical applications, offering a comprehensive resource for researchers leveraging this powerful tool.
Introduction: Overcoming the Solubility Barrier
Bioluminescence imaging is a powerful modality for non-invasively visualizing biological processes in living organisms.[1][2][3][4][5][6][7] The NanoLuc® luciferase, an engineered enzyme from the deep-sea shrimp Oplophorus gracilirostris, paired with its synthetic substrate furimazine, offers exceptionally bright, ATP-independent luminescence.[3][8][9][10][11] This system is significantly more luminous than traditional luciferases like those from fireflies or Renilla.[3][8] However, the practical application of the NanoLuc®-furimazine system in vivo has been hampered by furimazine's poor aqueous solubility and limited bioavailability.[8][12][13][14][15][16] This fundamental challenge restricts the achievable dose in animal models, thereby limiting the potential signal intensity.[8][12][13][14]
To overcome this obstacle, this compound was developed as a more soluble analog of furimazine.[8][9][12][13][14][16] The incorporation of a hydroxyl group enhances its aqueous solubility, allowing for the delivery of higher doses to animal subjects.[8][12][13][14][16][17][18] This key modification results in brighter and more prolonged bioluminescent signals in vivo, making it an invaluable tool for sensitive and longitudinal imaging studies.[8][9][12][13][14][16][17][18][19][20][21][22][23]
Physicochemical Properties and Mechanism of Action
This compound, with the chemical name 8-Benzyl-2-(furan-2-ylmethyl)-6-(3-hydroxyphenyl)imidazo[1,2-a]pyrazin-3(7H)-one, shares its core imidazopyrazinone structure with furimazine.[17] Its molecular formula is C₂₄H₁₉N₃O₃, and it has a molecular weight of 397.43 g/mol .[17]
Mechanism of Bioluminescence
The bioluminescent reaction is catalyzed by the NanoLuc® luciferase. In an ATP-independent process, the enzyme facilitates the oxidation of this compound.[8][10][13][24] This reaction leads to the formation of an excited-state intermediate that, upon relaxation to its ground state, emits a photon of light.[8]
Figure 1: Simplified reaction pathway of this compound bioluminescence.
Quantitative Performance Data
The enhanced aqueous solubility of this compound directly translates to superior performance in vivo compared to furimazine. The following tables summarize key quantitative data comparing this compound to furimazine and the even more advanced analog, fluorofurimazine (B12065213) (FFz).
Table 1: Physicochemical and Performance Characteristics of NanoLuc® Substrates
| Property | Furimazine (Fz) | This compound (HFz) | Fluorofurimazine (FFz) | Reference(s) |
| Aqueous Solubility | Poor | Enhanced | Enhanced | [8][12][13][14][15][16] |
| In Vivo Brightness | Baseline | Significantly Improved | Highest | [8][9][12][13][14][23] |
| Signal Duration | Shorter | Prolonged | High Peak, Sustained | [8][12][13][14] |
| Key Structural Feature | Parent Imidazopyrazinone | Hydroxyl Group Addition | Fluorine Substitutions | [8] |
Table 2: Comparative In Vivo Performance
| Parameter | Fz-based Signal | HFz-based Signal | FFz-based Signal | Notes | Reference(s) |
| Relative Brightness | ~3-fold lower than Antares-HFz | Similar to AkaLuc-AkaLumine | ~8.6 to 9-fold brighter than Fz | In vivo, intravenously administered at equimolar doses. | [8][9][12] |
| Signal Kinetics | Rapid peak and decay | More intense and prolonged photon generation | Higher peak and integrated brightness than HFz | Allows for extended imaging windows. | [12][13] |
| Maximum Tolerated Dose | Limited by solubility | Higher achievable dose | High dose achievable | Enhanced solubility allows for higher substrate loading. | [12][19][20] |
Experimental Protocols
The following are generalized protocols for in vivo bioluminescence imaging using this compound, synthesized from methodologies described in the literature.
Animal Models and Cell Preparation
-
Animal Model : Mice genetically engineered to express a NanoLuc® fusion protein (e.g., in a specific tissue or as part of a tumor xenograft) are commonly used.[8]
-
Cell Lines : For xenograft models, cells (e.g., tumor cells) are engineered to constitutively express NanoLuc® or a NanoLuc®-based reporter like Antares.[12] For viral studies, cells expressing the large fragment (LgBiT) of the split NanoBiT® system can be infected with a virus carrying the small high-affinity peptide tag (HiBiT).[19][20]
Substrate Preparation and Administration
-
Reconstitution : this compound is typically supplied as a lyophilized powder and can be reconstituted in aqueous buffers such as sterile phosphate-buffered saline (PBS) or Dulbecco's PBS (DPBS).[8]
-
Formulation (Optional) : For extended-release and to further improve bioavailability, this compound can be formulated with excipients like Poloxamer-407 (P-407).[19] This is particularly useful for longitudinal studies requiring a stable signal over a broad time window.[19]
-
Administration : The substrate is typically administered to mice via intraperitoneal (i.p.) or intravenous (i.v.) injection.[12][19][23] The optimal dose will depend on the specific animal model and experimental goals, but the enhanced solubility of this compound allows for higher doses compared to furimazine.[12] For example, a dose of 4.2 µmol of HFz has been used in mice.[12]
In Vivo Bioluminescence Imaging
-
Imaging System : An in vivo imaging system (IVIS) equipped with a sensitive CCD camera is used to detect the emitted photons.
-
Imaging Window : A stable signal can often be observed as early as 15 minutes after intraperitoneal administration of a P-407 formulation.[19] The prolonged signal from this compound allows for an extended imaging window.[12][13]
-
Data Acquisition : Images are acquired over a set period (e.g., 20-30 minutes) with specific exposure times.[12][23]
-
Data Analysis : Regions of interest (ROIs) are drawn over the areas of expected NanoLuc® expression (e.g., tumors). The total photon flux (photons/second) within these ROIs is quantified to measure the intensity of the bioluminescent signal.[8] The peak photon flux and the integrated signal over time can be compared across different substrates or experimental conditions to determine relative brightness and signal duration.[8]
Figure 2: General experimental workflow for in vivo imaging with this compound.
Applications in Research and Drug Development
The enhanced properties of this compound have broadened the applications of NanoLuc®-based reporters in preclinical research.
Tracking Viral Infections
This compound has been successfully used in combination with the NanoBiT® system to monitor oncolytic virus infection in vivo.[19][20] By engineering a HiBiT-tagged oncolytic virus and using tumor cells that express LgBiT, the reconstitution of NanoLuc® upon infection provides a strong bioluminescent signal.[19][20] The sustained emission enabled by this compound allows for longitudinal monitoring of viral persistence and spread within the tumor.[19]
Cancer Research and Drug Development
In cancer research, this compound, in conjunction with reporters like Antares, enables sensitive tracking of tumor growth and response to therapy.[12] Its improved brightness allows for the detection of smaller tumors and more subtle changes in tumor burden. Furthermore, the ability to achieve bright and sustained signals is crucial for dual-luciferase imaging, where two distinct biological processes can be monitored simultaneously in the same animal.[12] For example, researchers have used the Antares-FFz system to track tumor size and the AkaLuc-AkaLumine system to visualize CAR-T cells within the same mouse, a type of experiment where the improved brightness of furimazine analogs like this compound is highly beneficial.[12]
Figure 3: Logical relationship in a dual-luciferase imaging experiment.
Conclusion and Future Directions
This compound represents a significant advancement in bioluminescence imaging, directly addressing the solubility limitations of furimazine to provide researchers with a more robust and sensitive tool for in vivo studies.[8] Its ability to generate brighter and more sustained signals has expanded the utility of the NanoLuc® luciferase system, enabling more sophisticated and quantitative longitudinal studies in areas such as oncology and virology.[12][19] While the subsequent development of fluorofurimazine has offered even greater brightness, this compound remains a pivotal development, ideal for studies requiring prolonged signal kinetics.[8] The continued evolution of luciferin (B1168401) engineering, exemplified by the development of this compound, promises to further enhance the capabilities of bioluminescence imaging, allowing scientists to visualize complex biological processes with ever-increasing clarity and precision.[1]
References
- 1. Advances in bioluminescence imaging: New probes from old recipes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spiedigitallibrary.org [spiedigitallibrary.org]
- 3. Current advances in the development of bioluminescent probes toward spatiotemporal trans-scale imaging [jstage.jst.go.jp]
- 4. Advances in bioluminescence imaging: new probes from old recipes [escholarship.org]
- 5. Advances in bioluminescence imaging: new probes from old recipes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promegaconnections.com [promegaconnections.com]
- 7. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. Current advances in the development of bioluminescent probes toward spatiotemporal trans-scale imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals [promega.kr]
- 14. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. tribioscience.com [tribioscience.com]
- 18. excenen.com [excenen.com]
- 19. NanoBiT System and this compound for Optimized Detection of Viral Infection in Mice—A Novel in Vivo Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NanoBiT System and this compound for Optimized Detection of Viral Infection in Mice-A Novel in Vivo Imaging Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound|CAS 2179052-10-7|DC Chemicals [dcchemicals.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Nano-Glo® Fluorofurimazine In Vivo Substrate (FFz) [promega.com]
Understanding Hydrofurimazine Pharmacokinetics in Small Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrofurimazine (HFz) is a synthetic analog of furimazine, the substrate for the highly sensitive NanoLuc® luciferase. In the realm of preclinical research, particularly in small animal models, bioluminescence imaging is a pivotal tool for non-invasively monitoring biological processes in real-time. The development of this compound has addressed a significant limitation of its predecessor, furimazine, namely its poor aqueous solubility and bioavailability.[1][2][3][4][5][6][7][8][9][10][11] this compound's enhanced solubility allows for the administration of higher doses, leading to brighter and more sustained bioluminescent signals in vivo.[1][2][3][4][5][6][7][8][9][10][11] This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacokinetics in small animal models, focusing on practical experimental protocols and data interpretation.
Pharmacokinetic Profile of this compound
A complete quantitative pharmacokinetic profile for this compound in small animal models has not yet been extensively published. The majority of available literature focuses on the pharmacodynamic output—the intensity and duration of light emission—as an indicator of the substrate's in vivo performance.
Qualitative Pharmacokinetic Characteristics
The enhanced aqueous solubility of this compound directly contributes to its improved pharmacokinetic properties compared to furimazine. This leads to a more favorable profile for in vivo imaging studies.
| Parameter | Observation in Small Animal Models (Mice) | Implication |
| Absorption | Following intraperitoneal (i.p.) injection, this compound is readily absorbed, leading to robust light emission. | Good bioavailability via a common administration route. |
| Distribution | The substrate distributes effectively to various tissues, including deep tissues, enabling the imaging of reporters in organs like the liver.[2][4] | Suitable for whole-body imaging applications. |
| Time to Peak Signal | Exhibits a slower onset to peak bioluminescence compared to furimazine.[2] | Suggests a more gradual absorption and/or distribution phase. |
| Duration of Signal | Provides a significantly more prolonged and sustained light emission in vivo.[2][4] | Allows for longer imaging windows and the study of dynamic processes over extended periods. |
Quantitative Pharmacokinetic Parameters
To date, specific quantitative pharmacokinetic parameters for this compound, such as Cmax, Tmax, elimination half-life (t½), volume of distribution (Vd), and clearance (CL), have not been reported in peer-reviewed literature. The following table serves as a template for the types of data that are needed to fully characterize the pharmacokinetic profile of this compound. The absence of this data represents a current knowledge gap in the field.
| Parameter | Description | Value in Mice (Not Yet Reported) |
| Cmax | Maximum plasma concentration | - |
| Tmax | Time to reach maximum plasma concentration | - |
| t½ | Elimination half-life | - |
| Vd | Volume of distribution | - |
| CL | Clearance | - |
| AUC | Area under the plasma concentration-time curve | - |
Experimental Protocols
Detailed methodologies are crucial for the successful and reproducible application of this compound in preclinical research. The following sections outline key experimental protocols.
Animal Models
The most commonly used small animal model for studies involving this compound is the mouse. Various strains, including BALB/c and nude (athymic) mice, have been successfully used.[1][8] The choice of strain will depend on the specific research question, for example, the use of immunodeficient strains for xenograft tumor models.
Formulation and Administration of this compound
Proper formulation is critical for achieving optimal in vivo performance. Due to its improved solubility, this compound can be prepared in simple aqueous solutions or in formulations designed to prolong its release.
Formulation with Poloxamer P-407 (P-407) for Sustained Release:
Poloxamer P-407 is a non-ionic surfactant that can be used to create a thermo-responsive gel, which is liquid at room temperature but forms a gel at body temperature, providing a sustained-release depot for the administered compound.[4][11]
-
Materials:
-
This compound (lyophilized powder)
-
Poloxamer P-407 (Pluronic® F-127)
-
Sterile, endotoxin-free phosphate-buffered saline (PBS) or Dulbecco's PBS (DPBS)
-
Sterile vials
-
-
Protocol:
-
Aseptically weigh the desired amount of lyophilized this compound and P-407 into a sterile vial. A common preparation involves co-lyophilizing the substrate with P-407.
-
Prior to injection, reconstitute the lyophilized mixture with cold (4°C) sterile PBS or DPBS to the desired final concentration.
-
Gently swirl the vial to dissolve the contents. Avoid vigorous vortexing to prevent foaming. The solution should be kept on ice until administration.
-
The typical dose of this compound administered is in the range of 1 to 5 µmol per mouse.[1]
-
Administration:
-
Intraperitoneal (i.p.) Injection: This is the most common route of administration for this compound in imaging studies. It allows for rapid absorption and distribution.
-
Intravenous (i.v.) Injection: This route provides immediate systemic circulation and can be used for studies requiring precise control over the initial plasma concentration.
Protocol for a Pharmacokinetic Study in Mice
This protocol provides a general framework for conducting a pharmacokinetic study to determine the plasma concentration-time profile of this compound.
-
Animal Preparation:
-
Acclimatize mice to the housing conditions for at least one week prior to the study.
-
House animals individually or in small groups, with free access to food and water.
-
On the day of the study, weigh each mouse to ensure accurate dosing.
-
-
Dosing:
-
Administer the prepared this compound formulation via the desired route (e.g., i.p. or i.v.).
-
Record the exact time of administration for each animal.
-
-
Serial Blood Sampling:
-
Collect blood samples at predetermined time points. A typical schedule for an i.p. dose might be: 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.
-
The submandibular or saphenous vein are suitable sites for repeated, small-volume blood collection.[1][4][12][13][14]
-
For each time point, collect approximately 20-50 µL of blood into a microcentrifuge tube containing an anticoagulant (e.g., EDTA).
-
A terminal blood sample can be collected via cardiac puncture under anesthesia at the final time point.
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully transfer the plasma supernatant to a new, labeled microcentrifuge tube.
-
Store the plasma samples at -80°C until analysis.
-
Analytical Method for Quantification of this compound in Plasma
While a specific, validated analytical method for this compound has not been published, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard for quantifying small molecules in biological matrices.[15][16][17][18]
-
Principle: LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.
-
Sample Preparation:
-
Protein precipitation is a common method to extract the drug from plasma. Add a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard to the plasma sample.
-
Vortex the mixture to precipitate the proteins.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant containing the this compound to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
The specific chromatographic conditions (column, mobile phase, gradient) and mass spectrometric parameters (ion transitions, collision energy) would need to be optimized for this compound.
-
A calibration curve using known concentrations of this compound in blank plasma is required for accurate quantification.
-
Visualizations: Pathways and Workflows
NanoLuc® Luciferase Reaction with this compound
This compound serves as the substrate for NanoLuc® luciferase. The enzyme catalyzes the oxidation of this compound in the presence of molecular oxygen, resulting in the emission of a high-intensity, blue-green light.[3][5][6][19]
Caption: Bioluminescent reaction of this compound catalyzed by NanoLuc® luciferase.
Experimental Workflow for In Vivo Bioluminescence Imaging
A typical workflow for an in vivo imaging study using this compound involves several key steps, from animal preparation to data analysis.[20][21][22][23][24]
Caption: A typical workflow for an in vivo bioluminescence imaging experiment.
Potential Metabolic Pathways of this compound
The metabolism of this compound has not been explicitly studied. However, based on the metabolism of other coelenterazine-type molecules, it is likely to undergo Phase I and Phase II metabolic transformations in the liver.[25][26][27][28][29] The following diagram illustrates potential, speculative metabolic pathways.
Caption: Speculative metabolic pathways for this compound in small animal models.
Conclusion and Future Directions
This compound represents a significant advancement for in vivo bioluminescence imaging, offering superior brightness and signal duration due to its enhanced solubility and bioavailability. While its pharmacodynamic advantages are well-documented, a comprehensive understanding of its pharmacokinetics is still emerging. The lack of published quantitative data on parameters such as Cmax, Tmax, and half-life highlights a critical area for future research. Such studies, employing the protocols outlined in this guide, would provide a more complete picture of this compound's absorption, distribution, metabolism, and excretion (ADME) profile. This knowledge will enable researchers to further optimize dosing regimens, better interpret imaging data, and ultimately enhance the precision and reliability of preclinical studies that rely on this powerful reporter system. Additionally, studies focused on identifying the specific metabolites of this compound will be crucial for a thorough understanding of its in vivo fate and potential for any off-target effects.
References
- 1. A modified serial blood sampling technique and utility of dried-blood spot technique in estimation of blood concentration: application in mouse pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Sampling methods for pharmacokinetic studies in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals | Springer Nature Experiments [experiments.springernature.com]
- 11. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 15. Small Molecules Quantitation | Proteomics [medicine.yale.edu]
- 16. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.plos.org [journals.plos.org]
- 18. Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma | MDPI [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. revvity.com [revvity.com]
- 22. researchgate.net [researchgate.net]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. biotium.com [biotium.com]
- 27. mdpi.com [mdpi.com]
- 28. Coelenterazine-Dependent Luciferases as a Powerful Analytical Tool for Research and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. chemistry.illinois.edu [chemistry.illinois.edu]
The Enduring Glow: A Technical Guide to Hydrofurimazine for Advanced Longitudinal In Vivo Imaging
For researchers, scientists, and drug development professionals, the ability to non-invasively monitor biological processes in real-time over extended periods is paramount. Hydrofurimazine (HFz), a novel substrate for the NanoLuc® luciferase, has emerged as a powerful tool in bioluminescence imaging (BLI), offering significant advantages for longitudinal studies. This guide provides an in-depth technical overview of this compound, its core benefits, and practical considerations for its application in preclinical research.
This compound was developed to overcome the limitations of its predecessor, furimazine (Fz), primarily its poor aqueous solubility and bioavailability, which restricted the achievable signal intensity in vivo.[1][2] By enhancing these properties, this compound allows for the delivery of higher substrate doses, leading to brighter and more sustained light emission from NanoLuc-expressing cells and tissues.[1][3] This key advantage enables researchers to track cellular events with high temporal resolution over longer durations, a critical requirement for longitudinal studies in oncology, immunology, and other therapeutic areas.[3][4]
Key Advantages of this compound for Longitudinal Studies
The primary benefits of this compound for long-term in vivo imaging are rooted in its improved physicochemical properties and the inherent characteristics of the NanoLuc luciferase system.
-
Enhanced Brightness and Signal Duration: The most significant advantage of this compound is its ability to generate a more intense and prolonged bioluminescent signal compared to furimazine.[3] This is a direct result of its increased aqueous solubility, which permits higher administrative doses.[1][5] The sustained emission allows for repeated imaging sessions over extended periods without significant signal decay, crucial for accurately monitoring dynamic biological processes.[6]
-
High Signal-to-Background Ratio: Bioluminescence imaging, in general, offers a high signal-to-background ratio due to the absence of external excitation light, which eliminates autofluorescence.[3][7] this compound, like other NanoLuc substrates, produces negligible spontaneous emission in the absence of the luciferase enzyme, ensuring that the detected signal is a true representation of the biological reporter's activity.[6]
-
ATP-Independent Reaction: The NanoLuc luciferase system does not require adenosine (B11128) triphosphate (ATP) as a cofactor for its light-emitting reaction.[3][8] This makes it particularly well-suited for studying biological processes in the extracellular space or in environments where ATP levels may be variable or limited, providing a more consistent and reliable signal over time.
-
Suitability for Dual-Luciferase Imaging: The orthogonal nature of the NanoLuc system with firefly luciferase (FLuc) and its derivatives allows for the simultaneous monitoring of two distinct biological events within the same animal.[1][6] The enhanced brightness provided by this compound makes the NanoLuc-based reporter system, such as Antares, a more comparable partner to bright red-shifted firefly luciferase systems like AkaLuc.[1][6]
Comparative Performance of this compound
The selection of a luciferase-substrate pair is a critical decision in designing in vivo imaging studies. The following tables summarize the quantitative data comparing this compound with other commonly used bioluminescent systems.
| Feature | Furimazine (Fz) | This compound (HFz) | Fluorofurimazine (FFz) | AkaLumine (with AkaLuc) | D-luciferin (with FLuc) |
| Relative Brightness | Lower | Higher than Fz [6] | Higher than HFz[3][6] | Similar to Antares-HFz[1][6] | Lower than NanoLuc systems[8] |
| Signal Duration | Shorter | More prolonged than Fz [3][6] | Sustained | Sustained | Variable |
| Aqueous Solubility | Poor (2.8 mM in PEG-300)[6] | High (28 mM in PEG-300) [6] | High[6] | Good | Good |
| Optimal In Vivo Dose | Limited by solubility | 4.2 µmol (IP) [6] | 1.3 µmol (IP, due to toxicity at higher doses)[6] | 3 µmol (IP)[6] | Varies |
| Peak Emission Wavelength | ~460 nm (with NanoLuc)[8] | ~460 nm (with Antares) [6] | ~460 nm (with Antares)[6] | Red-shifted | ~560 nm[8] |
| ATP Requirement | No[3] | No [3] | No[3] | Yes[9] | Yes[8] |
Experimental Protocols
General Workflow for a Longitudinal In Vivo Imaging Study
The following provides a generalized workflow for conducting a longitudinal study using this compound. Specific parameters will need to be optimized for the animal model, cell line, and instrumentation used.
Detailed Methodology for In Vivo Bioluminescence Imaging with this compound
The following protocol is based on methodologies described in the literature for imaging Antares-expressing cells in mice.[6]
1. Preparation of this compound Stock Solution:
-
Dissolve this compound powder in a suitable solvent such as DMSO to create a concentrated stock solution.[5]
-
For in vivo administration, the stock solution is typically diluted in a formulation containing PEG-300 to enhance solubility and bioavailability.[6] A common formulation is a mixture of PEG-300, ethanol, and saline.
2. Animal Preparation:
-
Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
-
Place the animal in the imaging chamber of the in vivo imaging system (IVIS).
3. Substrate Administration:
-
Administer the prepared this compound solution via intraperitoneal (IP) injection. A typical dose is 4.2 µmol per mouse.[6]
4. Image Acquisition:
-
Immediately after substrate administration, begin acquiring a time-lapse series of bioluminescence images.
-
Typical imaging parameters include an open emission filter, a 1-minute exposure time, and continuous acquisition for a set duration (e.g., 60 minutes) to capture the peak signal and subsequent decay.[6]
5. Data Analysis:
-
Define a region of interest (ROI) around the area of expected signal (e.g., the tumor).
-
Quantify the total photon flux (photons/second) within the ROI for each time point.
-
For longitudinal studies, the peak photon flux or the integrated signal over a specific time window is typically used to compare between different imaging sessions.
Signaling Pathway and Logical Relationships
The Bioluminescence Reaction of this compound
The light-emitting reaction is a result of the oxidation of this compound catalyzed by the NanoLuc luciferase. This process is independent of ATP.
Developmental Progression of NanoLuc Substrates
The development of this compound and its successor, Fluorofurimazine, was driven by the need to improve upon the in vivo performance of the original NanoLuc substrate, furimazine.
Limitations and Considerations
While this compound offers significant advantages, it is important to be aware of certain limitations. The emission spectrum of the NanoLuc luciferase is in the blue region of the spectrum (~460 nm), which can be subject to greater tissue attenuation compared to red-shifted luciferases.[8] For deep-tissue imaging, reporters that utilize bioluminescence resonance energy transfer (BRET) to shift the emission to longer wavelengths, such as Antares, are recommended.[6][10] Furthermore, for applications requiring imaging within the central nervous system, this compound and Fluorofurimazine have shown less optimal performance compared to furimazine, leading to the development of specialized substrates like cephalofurimazine (CFz).[4][7]
Conclusion
This compound represents a significant advancement in bioluminescent reporter technology, providing researchers with a robust and sensitive tool for longitudinal in vivo imaging. Its enhanced brightness and prolonged signal kinetics, coupled with the favorable characteristics of the NanoLuc luciferase system, make it an excellent choice for a wide range of preclinical studies. By understanding its advantages and adhering to optimized experimental protocols, researchers can fully leverage the power of this compound to gain deeper insights into complex biological processes over time.
References
- 1. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals | Springer Nature Experiments [experiments.springernature.com]
- 2. Current advances in the development of bioluminescent probes toward spatiotemporal trans-scale imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals [promega.jp]
- 4. An optimized bioluminescent substrate for non-invasive imaging in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tribioscience.com [tribioscience.com]
- 6. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promegaconnections.com [promegaconnections.com]
- 8. benchchem.com [benchchem.com]
- 9. Advanced Bioluminescence System for In Vivo Imaging with Brighter and Red-Shifted Light Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Red-shifted luciferase-luciferin pairs for enhanced bioluminescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
Hydrofurimazine: A Technical Guide to Stability and Storage for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for Hydrofurimazine, a key substrate for NanoLuc® luciferase. A thorough understanding of its stability profile is critical for ensuring the reproducibility, accuracy, and reliability of bioluminescence-based assays in research and drug development. This document outlines key stability data, recommended storage and handling procedures, and detailed experimental protocols for stability assessment.
Core Stability and Storage Recommendations
This compound, an analog of furimazine, was developed to offer enhanced aqueous solubility, a crucial property for achieving higher dosing and brighter signals in in-vivo imaging studies.[1][2][3][4] Proper handling and storage are paramount to maintaining its integrity and performance.
Storage of Solid this compound
For long-term storage, solid this compound should be stored at -20°C , protected from light. Under these conditions, it is reported to be stable for greater than two years .[1][3]
Storage of this compound in Solution
Once reconstituted, the stability of this compound in solution is more limited. For short-term storage of solutions in organic solvents like DMSO, it is recommended to store at -20°C for up to one month .[3] To minimize degradation from repeated freeze-thaw cycles, it is best practice to prepare single-use aliquots. For aqueous solutions, it is advisable to prepare them fresh before use. While specific data for this compound is limited, a related analog, fluorofurimazine, shows less than 5% degradation in PBS after 8 hours at 4°C.[5]
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid | -20°C | > 2 years[1][3] | Protect from light. |
| In DMSO | -20°C | Up to 1 month[3] | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Aqueous Buffer | 4°C | Prepare fresh for optimal performance. | Based on analog data, use within 8 hours.[5] Protect from light. |
Factors Influencing this compound Stability
Several environmental factors can impact the stability of this compound, leading to degradation and a subsequent decrease in luminescent signal.
-
Temperature: Elevated temperatures accelerate the degradation of furimazine analogs. Therefore, storage at low temperatures is crucial. Shipping at ambient temperatures for a few weeks is generally considered acceptable.
-
Light: Exposure to light can cause photodegradation.[5] Both solid and dissolved forms of this compound should be protected from light by using amber vials or by wrapping containers in foil.
-
pH: The stability of imidazopyrazinone compounds, the class to which this compound belongs, can be pH-dependent. While specific studies on this compound are not widely available, it is known that for some furimazine analogs, certain buffers like DPBS, bicarbonate, and HEPES can be destabilizing compared to water or saline.[5] It is advisable to maintain a pH within the optimal range for the NanoLuc® enzyme activity (typically pH 6-8).
-
Freeze-Thaw Cycles: Repeated freezing and thawing of solutions can degrade the compound. It is highly recommended to store reconstituted this compound in single-use aliquots to minimize these cycles.[5]
Experimental Protocols for Stability Assessment
To ensure the reliability of experimental results, it is crucial to assess the stability of this compound under specific laboratory conditions. The following are generalized protocols for conducting such assessments.
Protocol for Stability Assessment using a Luciferase Assay
This method evaluates the functional stability of this compound by measuring the change in bioluminescent output over time.
Materials:
-
This compound (solid or stock solution in DMSO)
-
Recombinant NanoLuc® Luciferase
-
Assay buffer (e.g., PBS, pH 7.4)
-
Luminometer
-
Opaque-walled microplates
Methodology:
-
Preparation of this compound Solutions: Prepare a fresh solution of this compound in the desired buffer at a working concentration.
-
Incubation under Stress Conditions: Aliquot the this compound solution and expose it to the desired stress conditions (e.g., different temperatures, light exposure, pH values) for various time points (e.g., 0, 2, 4, 8, 24 hours). Include a control sample stored under optimal conditions (-80°C, protected from light).
-
Luminescence Measurement: At each time point, add a small volume of the stressed and control this compound solution to a microplate well containing the assay buffer and a standardized amount of NanoLuc® luciferase.
-
Data Analysis: Measure the luminescence signal immediately using a luminometer. Compare the signal from the stressed samples to the control sample to determine the percentage of remaining activity.
Protocol for Stability-Indicating HPLC Method
This method provides a quantitative measure of this compound concentration and can be used to detect and quantify degradation products.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile (B52724), water)
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase HPLC column
Methodology:
-
Preparation of Samples: Prepare solutions of this compound in a suitable solvent and subject them to forced degradation under various stress conditions (e.g., acidic, basic, oxidative, photolytic, thermal) according to ICH guidelines.
-
Chromatographic Conditions: Develop an HPLC method that effectively separates the parent this compound peak from any potential degradation product peaks. A typical starting point would be a C18 column with a gradient elution using a mobile phase of water and acetonitrile with a suitable modifier like formic acid or trifluoroacetic acid.
-
Analysis: Inject the stressed samples into the HPLC system.
-
Data Analysis: Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound. Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that of an unstressed control.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: A logical workflow for assessing this compound stability.
Potential Degradation Pathway
While specific degradation products of this compound have not been extensively reported in the public domain, imidazopyrazinone-based compounds can be susceptible to oxidation and hydrolysis. A potential degradation pathway may involve the cleavage of the imidazopyrazinone core, leading to a loss of luminescence.
Caption: A simplified potential degradation pathway for this compound.
Conclusion
This compound is a valuable tool in bioluminescence research, offering improved solubility and in-vivo performance over its predecessor. However, its stability is a critical factor that must be carefully managed to ensure experimental success. By adhering to the storage and handling guidelines outlined in this document and, when necessary, performing stability assessments under specific experimental conditions, researchers can maximize the reliability and reproducibility of their results. Further studies are warranted to fully elucidate the specific degradation pathways and products of this compound under various stress conditions.
References
Methodological & Application
Application Notes and Protocols for In Vivo Bioluminescence Imaging Using Hydrofurimazine
Enhancing In Vivo Bioluminescence Imaging with Hydrofurimazine: A Detailed Protocol
Introduction
In vivo bioluminescence imaging (BLI) is a powerful and widely used technique for non-invasively monitoring biological processes in living animals, particularly in preclinical research for drug development and cell tracking.[1] The sensitivity of BLI hinges on the brightness of the luciferase reporter and the bioavailability of its substrate.[1] The NanoLuc® luciferase system, derived from the deep-sea shrimp Oplophorus gracilirostris, offers a significantly brighter alternative to traditional firefly luciferase.[2] However, the in vivo application of its substrate, furimazine (Fz), has been limited by poor aqueous solubility and bioavailability, restricting the achievable signal intensity.[3][4]
This compound (HFz) is a novel analog of furimazine designed to overcome these limitations.[5][6] Its enhanced aqueous solubility permits the administration of higher doses, leading to more intense and prolonged bioluminescent signals in vivo.[1][5] This allows for greater sensitivity in deep tissue imaging and the ability to track dynamic biological events over extended periods.[1][5] These application notes provide a detailed protocol for utilizing this compound for in vivo bioluminescence imaging, along with comparative data and workflow diagrams to guide researchers.
Key Advantages of this compound
-
Increased Aqueous Solubility: Allows for the delivery of higher substrate doses to animals.[5][6]
-
Brighter In Vivo Signal: Produces a more intense bioluminescent signal compared to furimazine.[5]
-
Prolonged Signal Duration: Exhibits a slower onset to peak and a more sustained emission, enabling longer imaging windows.[1][5]
-
High Signal-to-Background Ratio: Like other NanoLuc substrates, HFz benefits from low to negligible spontaneous emission, ensuring high-contrast imaging.[5]
-
ATP-Independent Reaction: The NanoLuc/HFz reaction does not require ATP, making it suitable for imaging in the extracellular space.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound in comparison to other relevant substrates.
Table 1: Physicochemical and Dosing Properties
| Substrate | Molecular Formula | Molecular Weight ( g/mol ) | Solubility | Maximum Recommended In Vivo Dose (Mice) |
| This compound (HFz) | C₂₄H₁₉N₃O₃ | 397.43 | High aqueous solubility | 4.2 µmol |
| Furimazine (Fz) | Not specified in results | Not specified in results | Poor aqueous solubility | 1.3 µmol (in PEG-300) |
| Fluorofurimazine (FFz) | Not specified in results | Not specified in results | Higher than HFz | 1.3 µmol (produces more light than 4.2 µmol HFz) |
Data synthesized from multiple sources.[5][7]
Table 2: In Vivo Performance Comparison of NanoLuc Substrates
| Substrate | Reporter System | Peak Signal Intensity | Signal Duration | Key Finding |
| This compound (HFz) | Antares | ~4-fold higher than Fz | Prolonged | Enables NanoLuc systems to match the brightness of the AkaLuc-AkaLumine system.[5] |
| Furimazine (Fz) | Antares | Baseline | Shorter | Limited by poor solubility and bioavailability.[5][4] |
| Fluorofurimazine (FFz) | Antares | Higher than HFz | Not specified in results | Offers the highest brightness among the tested analogs.[1][5] |
This table provides a qualitative and quantitative comparison based on available research data.[1][5][4]
Experimental Protocols
This section provides a detailed methodology for performing in vivo bioluminescence imaging using this compound.
Materials
-
This compound (HFz) powder
-
Vehicle for reconstitution (e.g., sterile Phosphate-Buffered Saline (PBS), or a formulation with Poloxamer-407 (P-407) for sustained release)
-
Animal model expressing a NanoLuc-based reporter (e.g., Antares)
-
Anesthetic (e.g., isoflurane)
-
In vivo imaging system (IVIS) or a similar cooled CCD camera-based instrument
-
Standard laboratory equipment (syringes, needles, etc.)
Protocol for this compound Preparation and Administration
-
Reconstitution of this compound:
-
For standard imaging, reconstitute lyophilized HFz in sterile PBS to the desired concentration. The enhanced solubility of HFz allows for higher concentrations compared to furimazine.
-
For a sustained-release formulation, which can prolong the signal without sacrificing peak brightness, a P-407-based vehicle can be used.[5] The exact formulation of the P-407 vehicle should be optimized based on experimental needs.
-
Ensure the reconstituted substrate is fully dissolved before administration.
-
-
Animal Preparation:
-
Anesthetize the animal using a calibrated vaporizer with isoflurane. Confirm proper anesthetization by the lack of a pedal withdrawal reflex.
-
Place the anesthetized animal in the imaging chamber of the IVIS system. Maintain anesthesia throughout the imaging session.
-
-
Substrate Administration:
-
Administer the prepared HFz solution to the animal, typically via intraperitoneal (i.p.) injection.[5][8] Intravenous (i.v.) injection is also a viable option.[4]
-
A typical saturating dose for i.p. injection in mice is 4.2 µmol.[5] The optimal dose may vary depending on the animal model, reporter expression levels, and target tissue.
-
Bioluminescence Image Acquisition and Analysis
-
Image Acquisition:
-
Immediately after substrate administration, begin acquiring a series of images using the in vivo imaging system.
-
Set the exposure time based on the expected signal intensity, typically ranging from a few seconds to a minute.[9]
-
Acquire images at multiple time points to capture the peak signal and the decay kinetics. For HFz, the signal has a slower onset and is more prolonged compared to furimazine.[5] A typical imaging window would be from 5 to 60 minutes post-injection.
-
-
Data Analysis:
-
Define regions of interest (ROIs) corresponding to the anatomical location of the NanoLuc-expressing cells or tissues.
-
Quantify the total photon flux (photons/second) within each ROI for each time point.
-
Compare the peak photon flux and the integrated signal over time to assess the relative brightness and signal duration.
-
Visualized Workflows and Pathways
Bioluminescence Reaction Pathway
Caption: The enzymatic reaction of NanoLuc luciferase with its substrate, this compound.
Experimental Workflow for In Vivo Imaging
Caption: A step-by-step workflow for in vivo bioluminescence imaging using this compound.
Troubleshooting and Considerations
-
Low Signal: If the signal is weaker than expected, consider increasing the dose of this compound (up to the recommended maximum), verifying the expression of the NanoLuc reporter in the animal model, or optimizing the imaging parameters (e.g., exposure time, binning).
-
Signal Variability: To minimize variability between animals, ensure consistent dosing, administration route, and timing of imaging relative to substrate injection.
-
Deep Tissue Imaging: For deep tissue targets, the brighter signal from this compound is advantageous. However, be aware that red-shifted luciferase systems may offer better tissue penetration. The Antares reporter system, which fuses NanoLuc to an orange fluorescent protein, helps to red-shift the emission spectrum and is recommended for use with this compound for in vivo applications.[5]
-
Brain Imaging: While this compound has been evaluated for brain imaging, some studies suggest that other furimazine analogs, such as cephalofurimazine (CFz), may offer superior performance for crossing the blood-brain barrier.[10]
Conclusion
This compound represents a significant advancement for in vivo bioluminescence imaging with the NanoLuc luciferase system. Its superior aqueous solubility and resulting in vivo brightness and signal duration empower researchers to conduct more sensitive and prolonged studies. By following the detailed protocols and considering the data presented in these application notes, scientists and drug development professionals can effectively leverage this compound to enhance the quality and depth of their preclinical research.
References
- 1. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals [promega.com]
- 2. Current advances in the development of bioluminescent probes toward spatiotemporal trans-scale imaging [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals | Springer Nature Experiments [experiments.springernature.com]
- 7. tribioscience.com [tribioscience.com]
- 8. NanoBiT System and this compound for Optimized Detection of Viral Infection in Mice—A Novel in Vivo Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. promegaconnections.com [promegaconnections.com]
Optimizing Bioluminescence Imaging in Mice: A Guide to Hydrofurimazine Administration
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrofurimazine (HFz) is a synthetic substrate for the engineered luciferase, NanoLuc®, which offers significant advantages for in vivo bioluminescence imaging (BLI) in preclinical animal models, particularly mice. Developed to overcome the poor aqueous solubility and bioavailability of its predecessor, furimazine, this compound allows for the administration of higher doses, resulting in a more intense and prolonged bioluminescent signal.[1][2][3] This enables researchers to track biological processes with high temporal resolution over extended periods. This document provides detailed application notes and protocols for the administration of this compound to achieve optimal signal output in mice, covering various administration routes and formulations.
Key Performance Indicators of this compound and Related Analogs
This compound was engineered for enhanced in vivo performance compared to the original NanoLuc® substrate, furimazine. Furthermore, another analog, fluorofurimazine (B12065213) (FFz), has been developed with even greater brightness.[2][4] The choice of substrate depends on the specific experimental requirements, such as the need for maximal sensitivity or a prolonged signal.
| Substrate | Key Advantages | In Vivo Performance Characteristics |
| This compound (HFz) | Improved aqueous solubility over furimazine, leading to brighter and more sustained signals.[2][4] | Provides a prolonged photon generation, ideal for tracking dynamic biological events over extended periods.[2][4] |
| Fluorofurimazine (FFz) | Enhanced aqueous solubility and bioavailability, resulting in the highest brightness among the three.[2][4][5] | Approximately 8.6 to 9-fold brighter than furimazine when administered intravenously at equimolar doses.[4] The substrate of choice for experiments requiring maximum sensitivity.[4] |
| Furimazine | Original NanoLuc® substrate. | Limited by poor aqueous solubility, which restricts the achievable dose and signal intensity in vivo.[4] |
Administration Routes for Optimal Signal
The route of this compound administration significantly impacts the kinetics and intensity of the bioluminescent signal. The two primary routes used in mice are intravenous (i.v.) and intraperitoneal (i.p.) injection.
| Administration Route | Advantages | Disadvantages | Signal Kinetics |
| Intravenous (i.v.) | Rapid and complete bioavailability, leading to a faster and higher peak signal. | Technically more challenging, requiring proper training and restraint.[1][6][7] Smaller injection volumes are typically used. | Rapid onset of signal, reaching peak intensity quickly. |
| Intraperitoneal (i.p.) | Technically simpler and allows for the administration of larger volumes.[8] Can provide a more sustained signal, especially with extended-release formulations.[2] | Slower absorption into the systemic circulation, potentially leading to a lower peak signal compared to i.v. injection.[8] The substrate is subject to first-pass metabolism in the liver.[8] | Slower onset to peak signal with a more prolonged duration of bioluminescence compared to i.v. administration. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation with Poloxamer-407 (P-407) for Extended Signal
This protocol describes the preparation of an extended-release formulation of this compound using Poloxamer-407 (P-407), which is a temperature-sensitive polymer that is liquid at room temperature and forms a gel at body temperature.[2] This formulation is ideal for intraperitoneal administration to achieve a sustained bioluminescent signal.
Materials:
-
This compound (HFz) powder
-
Poloxamer-407 (P-407)
-
Sterile, endotoxin-free water
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Calibrated scale
Procedure:
-
Prepare a P-407 stock solution:
-
Weigh the desired amount of P-407 and dissolve it in sterile water to achieve the desired concentration (e.g., 25% w/v).
-
This process may be slow; gentle mixing and leaving the solution at 4°C overnight can aid dissolution.
-
-
Prepare the HFz/P-407 formulation:
-
Weigh the required amount of this compound powder.
-
Co-dissolve the this compound and P-407 in sterile water. For example, to achieve a final dose of 4.2 µmol HFz in a 0.48 mL injection volume, dissolve the appropriate amount of HFz in the P-407 solution.[2]
-
Vortex the mixture thoroughly to ensure complete dissolution. The reconstituted solution is now ready for in vivo administration.
-
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
This protocol outlines the standard procedure for administering this compound via intraperitoneal injection.
Materials:
-
Prepared this compound solution
-
Sterile syringe (1 mL)
-
Sterile needle (26-28 gauge)[9]
-
70% ethanol (B145695) or other appropriate disinfectant
-
Gauze pads
Procedure:
-
Animal Restraint:
-
Injection Site Identification:
-
Injection:
-
Disinfect the injection site with 70% ethanol.[12]
-
Insert the needle, bevel up, at a 30-45 degree angle to the skin.[9][11] The needle should penetrate the skin and abdominal wall.
-
Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or other fluid is aspirated, withdraw the needle and reinject at a different site with a new needle.[9][12]
-
Slowly inject the this compound solution. The maximum recommended injection volume is 10 µl/g of body weight.[9]
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.[9]
-
Protocol 3: Intravenous (i.v.) Tail Vein Injection in Mice
This protocol provides a detailed method for intravenous administration of this compound via the lateral tail vein. This technique requires practice to master.
Materials:
-
Prepared this compound solution
-
Sterile syringe (0.3 - 1.0 mL)[1]
-
Mouse restrainer
-
Heat source (e.g., heat lamp or warming pad)
-
70% ethanol or other appropriate disinfectant
-
Gauze pads
Procedure:
-
Animal Preparation:
-
Vein Identification and Injection:
-
Disinfect the tail with 70% ethanol.
-
Locate one of the lateral tail veins.
-
Hold the tail with your non-dominant hand and introduce the needle, bevel up, into the vein at a shallow angle, almost parallel to the tail.[6][7]
-
A "flash" of blood in the hub of the needle may indicate successful entry into the vein, though this is not always observed.[7]
-
-
Administration:
-
Slowly inject the this compound solution. There should be no resistance. If resistance is felt or a blister forms, the needle is not in the vein.[6] In this case, withdraw the needle and attempt the injection at a more proximal site on the tail or in the other lateral vein.
-
The maximum recommended bolus injection volume is 5 ml/kg.[1]
-
-
Post-Injection Care:
Visualizing Workflows and Pathways
To further clarify the experimental processes, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for in vivo bioluminescence imaging with this compound.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of NanoLuc substrates for bioluminescence imaging of transferred cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. Rodent Tail Vein Injections in Mice | Animals in Science [queensu.ca]
- 8. researchgate.net [researchgate.net]
- 9. ltk.uzh.ch [ltk.uzh.ch]
- 10. uac.arizona.edu [uac.arizona.edu]
- 11. research.vt.edu [research.vt.edu]
- 12. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
Application Notes and Protocols for Antares and Hydrofurimazine in Deep-Tissue Imaging
Introduction
Bioluminescence imaging (BLI) is a powerful and sensitive technique for non-invasively monitoring biological processes in living animals.[1] The development of novel luciferase-substrate systems has significantly advanced the capabilities of BLI, particularly for deep-tissue applications where light scattering and absorption by mammalian tissues are major challenges.[2] Antares, a bright, orange-red emitting bioluminescent reporter, and Hydrofurimazine (HFz), a substrate with enhanced aqueous solubility, represent a significant advancement for sensitive in vivo imaging.[3][4]
Antares is an engineered reporter protein created by fusing the highly catalytic NanoLuc luciferase (NLuc) to the cyan-excitable orange fluorescent protein, CyOFP1.[4] This fusion allows for Bioluminescence Resonance Energy Transfer (BRET), shifting the blue light emitted by NanoLuc to a longer, orange-red wavelength (~584 nm).[4][5] Light with wavelengths above 600 nm is less absorbed by hemoglobin and exhibits better tissue penetration, making Antares highly suitable for deep-tissue imaging.[2][4]
The effectiveness of NanoLuc-based reporters like Antares in vivo has been historically limited by the poor solubility and bioavailability of the standard substrate, furimazine (Fz).[3][6] this compound was developed to overcome this limitation. Its enhanced aqueous solubility allows for the administration of higher doses to animal models, resulting in a more intense and prolonged bioluminescent signal compared to furimazine.[3][7][8] This combination of the red-shifted Antares reporter and the highly bioavailable this compound substrate provides researchers with a superior tool for a wide range of deep-tissue imaging applications, including tracking tumor growth, monitoring cell trafficking, and studying viral infections.[3][9][10]
Data Presentation: Quantitative Comparison
For researchers to select the optimal reporter system, a quantitative comparison of performance is essential. The following tables summarize the key characteristics of Antares and this compound in relation to other commonly used luciferases and substrates.
Table 1: Comparison of Bioluminescent Reporters for In Vivo Imaging
| Reporter | Luciferase Type | Substrate(s) | Peak Emission (nm) | Key Advantages for Deep-Tissue Imaging |
| Antares | Engineered BRET-based (NanoLuc-CyOFP) | Furimazine, this compound, Fluorofurimazine | ~584 | High intrinsic brightness; Red-shifted emission for better tissue penetration; ATP-independent reaction.[4][5][11] |
| NanoLuc (NLuc) | Engineered marine luciferase | Furimazine, this compound, Fluorofurimazine | ~460 | Extremely high intrinsic brightness; Small size (19 kDa).[11] However, blue light has poor tissue penetration.[2] |
| Firefly Luciferase (FLuc) | Beetle luciferase | D-luciferin | ~562 (at 37°C) | Well-established; A portion of its emission is >600 nm.[4][11] |
| AkaLuc | Engineered beetle luciferase | AkaLumine | ~650 | Red-shifted emission is excellent for deep-tissue imaging.[2][3] |
| Antares2 | Engineered BRET-based (teLuc-CyOFP) | Diphenylterazine (DTZ) | >600 | Offers improved signal from deep tissues compared to Antares with its specific substrate.[2][12] |
Table 2: Comparison of NanoLuc Substrates for In Vivo Imaging
| Substrate | Key Structural Feature | Relative In Vivo Brightness | Signal Duration | Primary Advantage |
| This compound (HFz) | Hydroxyl group enhances solubility | High | Prolonged | Enhanced solubility allows higher dosing for brighter, sustained signals, ideal for dynamic studies.[3][13] |
| Furimazine (Fz) | Parent compound | Standard | Standard | Benchmark substrate; Viable for in vitro assays.[13] |
| Fluorofurimazine (FFz) | Fluorine substitutions | Very High | Standard | Highest sensitivity due to superior brightness in vivo.[3][13] |
Experimental Protocols
Protocol 1: In Vivo Bioluminescence Imaging of Antares-Expressing Cells with this compound
This protocol provides a general guideline for non-invasive imaging of Antares-expressing cells (e.g., tumor xenografts) in a mouse model.
Materials:
-
Mice bearing Antares-expressing cells
-
This compound (HFz) substrate, lyophilized
-
Sterile Phosphate-Buffered Saline (PBS) or formulation vehicle (see Protocol 2)
-
Anesthetic (e.g., isoflurane)
-
Cooled CCD (Charge-Coupled Device) camera-based imaging system (e.g., IVIS Spectrum)
Procedure:
-
Animal Preparation: Anesthetize the mouse using a calibrated isoflurane (B1672236) delivery system. Confirm the animal is fully anesthetized before proceeding.
-
Substrate Preparation: Reconstitute the lyophilized this compound to the desired stock concentration using sterile PBS or the P-407 formulation (see Protocol 2). The final dose will need to be optimized, but a starting point of 4.2 µmol per mouse has been shown to be effective.[3]
-
Substrate Administration: Administer the prepared this compound solution to the mouse. Intraperitoneal (i.p.) injection is common due to ease of administration and the resulting stable and prolonged signal.[14] Intravenous (i.v.) injection can also be used and may provide a brighter initial signal with more rapid decay.[15]
-
Bioluminescence Imaging: Immediately after substrate administration, place the anesthetized mouse in the imaging chamber of the CCD camera system.
-
Image Acquisition:
-
Acquire a series of images over time to capture the peak signal and decay kinetics.
-
Typical exposure times can range from a few seconds to a minute, depending on signal intensity.[13]
-
Use an open emission filter to collect all emitted photons. If spectral analysis is desired, sequential images can be taken with different bandpass filters.
-
-
Data Analysis:
-
Define Regions of Interest (ROIs) corresponding to the anatomical location of the Antares-expressing cells (e.g., the tumor).
-
Quantify the total photon flux (photons/second) within the ROIs for each time point.
-
Analyze the data to determine changes in signal intensity over time, which can correlate with biological processes such as tumor growth or cell viability.[13]
-
Protocol 2: Preparation of Sustained-Release this compound Formulation
A formulation using Poloxamer 407 (P-407) can provide sustained-release kinetics for this compound in vivo, which is beneficial for longitudinal studies or tracking dynamic events over extended periods.[3]
Materials:
-
This compound (HFz), powder
-
Poloxamer 407 (P-407)
-
Sterile water
Procedure:
-
Prepare P-407 Solution: Prepare a 25% (w/v) solution of P-407 in sterile water. This is best done by adding the P-407 powder to cold sterile water and allowing it to dissolve at 4°C overnight with gentle stirring. The solution will be liquid when cold and form a gel at room/body temperature.
-
Dissolve this compound: While keeping the 25% P-407 solution on ice, add the powdered this compound to the desired final concentration.
-
Lyophilization (Optional but Recommended): For long-term storage and easy reconstitution, the HFz/P-407 solution can be lyophilized. This removes the water, leaving a dry powder that can be stored at -20°C and quickly reconstituted with a precise volume of sterile water before use.[3]
-
Administration: Use the reconstituted (or freshly prepared cold) solution for injection as described in Protocol 1. The P-407 will form a depot upon injection, allowing for the slow release of the this compound substrate.
Visualizations: Pathways and Workflows
The following diagrams illustrate the key mechanisms and procedures associated with Antares and this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Red-shifted luciferase-luciferin pairs for enhanced bioluminescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A bright cyan-excitable orange fluorescent protein facilitates dual-emission microscopy and enhances bioluminescence imaging in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Current advances in the development of bioluminescent probes toward spatiotemporal trans-scale imaging [jstage.jst.go.jp]
- 7. mdpi.com [mdpi.com]
- 8. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals | Springer Nature Experiments [experiments.springernature.com]
- 9. NanoBiT System and this compound for Optimized Detection of Viral Infection in Mice-A Novel in Vivo Imaging Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Navigating In Vivo Bioluminescence Imaging: Tips for Enhanced Success and Efficiency [worldwide.promega.com]
- 12. Identification of Factors Complicating Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Navigating In Vivo Bioluminescence Imaging: Tips for Enhanced Success and Efficiency [worldwide.promega.com]
- 15. Nano-Glo® Fluorofurimazine In Vivo Substrate (FFz) [promega.co.uk]
Tracking Viral Infection Dynamics with Hydrofurimazine and NanoLuc Reporters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to monitor viral infections in real-time within a living organism is crucial for understanding viral pathogenesis, evaluating antiviral therapeutics, and developing novel vaccines. The combination of the engineered NanoLuc® (NLuc) luciferase and its substrate, hydrofurimazine (HFz), offers a highly sensitive and quantitative method for tracking viral replication and spread both in vitro and in vivo. NanoLuc luciferase is a small (19 kDa), ATP-independent enzyme that produces a bright, stable bioluminescent signal, making it an ideal reporter for constructing recombinant viruses.[1][2][3] this compound, an analog of the native substrate furimazine, exhibits enhanced aqueous solubility and bioavailability, leading to brighter and more sustained signals in living animals.[4][5] This document provides detailed application notes and protocols for utilizing this compound and NanoLuc reporters to study viral infection dynamics.
Principle of the Technology
The core of this technology involves the genetic modification of a virus to express NanoLuc luciferase. When this reporter virus infects a host cell, the NLuc enzyme is synthesized as part of the viral life cycle. Upon administration of this compound, the NLuc enzyme catalyzes its oxidation, resulting in the emission of a strong, quantifiable light signal. The intensity of this signal directly correlates with the level of viral replication, allowing for the dynamic tracking of the infection.[1]
A powerful variation of this is the NanoBiT® system, which splits the NanoLuc enzyme into a large subunit (LgBiT) and a small, 11-amino-acid peptide (HiBiT).[4][5] In this setup, a virus is engineered to carry the HiBiT tag. When this virus infects cells that are engineered to express the LgBiT protein, the two subunits combine to form a functional NanoLuc enzyme, producing a bioluminescent signal upon addition of the substrate.[4][5] This system is particularly useful for studying viral entry and early-stage infection events.
Key Advantages
-
High Sensitivity: NanoLuc luciferase is approximately 150 times brighter than firefly or Renilla luciferases, enabling the detection of low levels of viral replication.[1][6]
-
Small Reporter Size: The small size of the NLuc gene makes it easier to insert into viral genomes without significantly impacting viral replication or pathogenicity.[3][6][7]
-
Improved Substrate for In Vivo Imaging: this compound and its analog, fluorofurimazine (B12065213) (FFz), have improved solubility and bioavailability compared to the original furimazine, resulting in brighter and more stable signals for animal imaging.[4][5][6][7]
-
Real-Time, Longitudinal Monitoring: Bioluminescence imaging allows for the non-invasive, real-time tracking of viral spread and replication within the same animal over time.[4][8]
-
Quantitative Data: The luminescent signal can be quantified to provide a reliable measure of viral load, which often correlates well with traditional methods like plaque assays or TCID50.[1][9]
Applications
-
Studying Viral Pathogenesis: Monitor the spatial and temporal dynamics of viral spread through different tissues and organs.[8][10]
-
Antiviral Drug Screening and Efficacy Testing: Quantitatively assess the ability of antiviral compounds to inhibit viral replication in vitro and in vivo.[2][11]
-
Vaccine Efficacy Studies: Evaluate the effectiveness of vaccine candidates in preventing or controlling viral infection.
-
Viral Tropism and Host-Pathogen Interactions: Investigate the specific cell types and tissues that a virus infects.
-
High-Throughput Screening: The simplicity of the luciferase assay makes it suitable for high-throughput screening of antiviral drug libraries.[12]
Experimental Protocols
Protocol 1: Generation of a NanoLuc Reporter Virus
This protocol provides a general workflow for creating a recombinant virus expressing NanoLuc luciferase. The specific cloning strategy will depend on the virus being studied.
Workflow for Generating a NanoLuc Reporter Virus
Caption: Workflow for creating a NanoLuc reporter virus.
Methodology:
-
Identify Insertion Site: Select a region in the viral genome that can tolerate the insertion of the NLuc gene without disrupting essential viral functions. Often, this is at the C-terminus of a non-structural protein or between genes, sometimes utilizing a self-cleaving 2A peptide to ensure proper protein expression.[2][3]
-
Clone NLuc Gene: Using standard molecular cloning techniques, insert the NanoLuc luciferase gene into the chosen site within a viral cDNA clone or transfer plasmid.
-
Verify Construct: Sequence the resulting plasmid to confirm the correct insertion and orientation of the NLuc gene and to ensure there are no unintended mutations.
-
Transfect Cells: Transfect susceptible cells with the viral construct plasmid(s) using an appropriate transfection reagent to rescue the recombinant virus.
-
Harvest Virus: Collect the cell culture supernatant containing the rescued reporter virus at an appropriate time post-transfection.
-
Amplify and Titer: Propagate the virus in fresh cells to generate a high-titer stock. Determine the viral titer using a standard method such as a plaque assay or TCID50 assay.[9][10]
-
Sequence NLuc Insert: After several passages, sequence the NLuc insert from the viral stock to confirm its stability.[11]
-
Compare Growth Kinetics: Perform a multi-cycle growth curve to compare the replication kinetics of the NLuc reporter virus to the wild-type virus to ensure the reporter has not significantly attenuated viral replication.[8][9]
Protocol 2: In Vitro Quantification of Viral Infection
This protocol describes how to measure NanoLuc activity in infected cell cultures as a proxy for viral replication.
Workflow for In Vitro Viral Infection Assay
Caption: General workflow for in vitro NanoLuc assays.
Methodology:
-
Cell Seeding: Seed a suitable host cell line in a 96-well white, clear-bottom plate at a density that will result in a confluent monolayer on the day of infection.
-
Infection: Infect the cells with the NanoLuc reporter virus at a desired multiplicity of infection (MOI). Include uninfected cells as a negative control. For quantitative analysis, perform serial dilutions of the virus.[9][10]
-
Incubation: Incubate the infected plates for a desired period (e.g., 8, 12, 24, or 48 hours) at the optimal temperature and CO2 concentration for the virus and cell line.[1][9]
-
Cell Lysis (Optional but Recommended): Remove the culture medium and wash the cells once with PBS. Add a cell culture lysis buffer (e.g., from Promega's Nano-Glo® Assay System) to each well and incubate according to the manufacturer's instructions to release the intracellular luciferase.[9][10]
-
Substrate Addition: Add the Nano-Glo® Luciferase Assay Reagent, which contains the furimazine substrate, to the cell lysates.[9][10]
-
Luminescence Measurement: Immediately measure the luminescence using a plate reader. The signal is typically stable for several hours.
Protocol 3: In Vivo Bioluminescence Imaging of Viral Infection
This protocol outlines the steps for non-invasively imaging viral infection in a small animal model.
Workflow for In Vivo Bioluminescence Imaging
References
- 1. Highly Sensitive Real-Time In Vivo Imaging of an Influenza Reporter Virus Reveals Dynamics of Replication and Spread - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancing Virology Research with NanoLuc® Luciferase Technologies [promega.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. mdpi.com [mdpi.com]
- 5. NanoBiT System and this compound for Optimized Detection of Viral Infection in Mice-A Novel in Vivo Imaging Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorofurimazine, a novel NanoLuc substrate, enhances real-time tracking of influenza A virus infection without altering pathogenicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorofurimazine, a novel NanoLuc substrate, enhances real-time tracking of influenza A virus infection without altering pathogenicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Real-Time Visualization of the Infection and Replication of a Mouse-Lethal Recombinant H9N2 Avian Influenza Virus [frontiersin.org]
- 9. Frontiers | A NanoLuc Luciferase Reporter Pseudorabies Virus for Live Imaging and Quantification of Viral Infection [frontiersin.org]
- 10. A NanoLuc Luciferase Reporter Pseudorabies Virus for Live Imaging and Quantification of Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Replication-Competent Influenza B Reporter Viruses as Tools for Screening Antivirals and Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes & Protocols: Monitoring Oncolytic Virus Therapy Using the NanoBiT® System and Hydrofurimazine
Introduction
Oncolytic virotherapy is a promising cancer treatment modality that uses native or genetically engineered viruses to selectively infect and destroy cancer cells.[1][2][3][4] A critical aspect of developing and optimizing these therapies is the ability to monitor viral replication, biodistribution, and persistence in real-time, both in vitro and in vivo.[5][6] Traditional methods for quantifying viral load can be labor-intensive and may not be suitable for longitudinal studies in living subjects.[7]
The NanoLuc® Binary Technology (NanoBiT®) system, a structural complementation reporter based on NanoLuc® luciferase, offers a highly sensitive and dynamic solution for these challenges.[8][9][10] The system splits NanoLuc into a large, stable subunit (LgBiT, 18 kDa) and a small, 11-amino-acid peptide (High-affinity BiT or HiBiT). These subunits have a very low affinity for each other and only reconstitute into a bright, functional luciferase when brought into proximity by an interacting protein pair.[9][10][11]
For monitoring oncolytic virus (OV) therapy, this system is ingeniously applied by engineering the small HiBiT tag into the oncolytic virus and expressing the LgBiT subunit in the target tumor cells.[12] Upon successful infection, the virally-expressed HiBiT-tagged protein interacts with the cytosolic LgBiT, reconstituting the luciferase and generating a bright luminescent signal upon the addition of a substrate.[12]
The development of Hydrofurimazine (HFz), a substrate analog of furimazine, has significantly enhanced the in vivo application of this system.[13][14] HFz possesses greater aqueous solubility and bioavailability, leading to brighter and more sustained signal generation in deep tissues, making it ideal for non-invasive, longitudinal imaging of OV activity in preclinical animal models.[12][13][15][16]
These application notes provide an overview, key data, and detailed protocols for utilizing the NanoBiT® system with this compound to monitor oncolytic virus therapy.
Principle of the Assay
The core of the monitoring system relies on the complementation of the LgBiT and HiBiT subunits of NanoLuc® luciferase, which is triggered by the oncolytic virus infection of a target cancer cell.
-
System Components:
-
LgBiT-Expressing Tumor Cells: Target cancer cell lines are engineered to stably express the LgBiT subunit, which remains inactive in the cytoplasm.
-
HiBiT-Tagged Oncolytic Virus: The oncolytic virus of interest is genetically modified to express a fusion protein containing the small HiBiT tag. The small size of the tag (11 amino acids) minimizes interference with viral protein function and replication.[12]
-
-
Mechanism of Action:
-
When the HiBiT-tagged OV infects the LgBiT-expressing tumor cells, the HiBiT-tagged viral proteins are synthesized within the host cell cytoplasm.
-
The proximity of the HiBiT tag to the LgBiT subunit facilitates their complementation, reconstituting the active NanoLuc® luciferase enzyme.
-
The amount of active luciferase directly correlates with the level of viral protein expression and, consequently, viral replication.[17]
-
-
Signal Detection:
-
The addition of a suitable substrate, such as this compound, results in a robust bioluminescent signal.
-
The intensity of this signal can be quantified using a luminometer for in vitro assays or a bioluminescence imaging system for in vivo studies, providing a real-time measure of oncolytic activity.[12][18]
-
Data Presentation
Quantitative data is essential for comparing the efficacy of different oncolytic virus constructs or treatment conditions.
Table 1: Comparison of NanoLuc® Substrates for In Vivo Imaging
| Feature | Furimazine (Fz) | This compound (HFz) | Fluorofurimazine (FFz) | Reference(s) |
| Aqueous Solubility | Poor | Enhanced | Higher than HFz | [13],[14],[16] |
| Bioavailability In Vivo | Limited | Improved | High | [13],[16] |
| In Vivo Brightness | Baseline | ~3-fold higher than Fz | ~9-fold higher than Fz | [13],[16] |
| Signal Duration | Shorter | Prolonged | High peak, prolonged | [14] |
| Typical In Vivo Dose | Limited by solubility | Higher doses possible | Higher doses possible | [13],[12] |
| Primary Advantage | Standard substrate | Enhanced brightness & duration | Highest brightness for in vivo use | [13],[14] |
Table 2: Key Performance Characteristics of the NanoBiT® System for Viral Monitoring
| Parameter | Typical Performance | Benefit | Reference(s) |
| Reporter Size | HiBiT tag: 11 amino acids (1.3 kDa) | Minimally impacts viral genome size and protein function. | [12],[19] |
| Signal-to-Background | High | Enables sensitive detection with low background interference. | [14] |
| Dynamic Range | Wide | Allows for quantification of both weak and strong viral replication. | [8] |
| Kinetics | Real-time analysis possible | Enables longitudinal monitoring of infection dynamics over time. | [8],[20] |
| Reversibility | Yes | Can potentially be used to study viral protein dissociation dynamics. | [11] |
Experimental Protocols
Protocol 1: Generation of a HiBiT-Tagged Oncolytic Virus
This protocol outlines the general steps for incorporating the HiBiT sequence into an oncolytic virus genome using a reverse genetics system. The example focuses on an adenovirus, but the principle is adaptable.[12][18]
-
Design HiBiT Fusion Construct:
-
Identify a suitable location within the viral genome for insertion. Often, a viral protein that is abundantly expressed during replication is chosen. Fusing HiBiT to the N- or C-terminus is common.
-
Include a flexible linker (e.g., GSSG) between the viral protein and the HiBiT sequence (VTGYNSLEQLL) to ensure proper folding.
-
Synthesize the DNA fragment encoding the fusion protein.
-
-
Cloning into a Shuttle Vector:
-
Using standard molecular cloning techniques (e.g., restriction digest or Gibson assembly), clone the HiBiT-fusion gene into a shuttle plasmid compatible with your virus's reverse genetics system.
-
-
Virus Rescue/Reconstitution:
-
Co-transfect the shuttle plasmid along with the main viral backbone plasmid into a permissive packaging cell line (e.g., HEK293 for adenovirus).
-
Monitor the cells for cytopathic effect (CPE) over several days.
-
-
Virus Amplification and Purification:
-
Harvest the rescued virus from the cell lysate.
-
Amplify the virus by infecting larger cultures of the packaging cells.
-
Purify the virus using standard methods, such as cesium chloride (CsCl) gradient ultracentrifugation.
-
-
Titration and Validation:
-
Determine the viral titer (e.g., plaque assay or TCID₅₀).
-
Validate the expression of the HiBiT-tagged protein via Western blot using an anti-HiBiT antibody.
-
Confirm that the genetic modification has not significantly attenuated the virus's oncolytic potential compared to the parental strain.
-
Protocol 2: Generation of a Stable LgBiT-Expressing Tumor Cell Line
-
Vector Selection:
-
Obtain a mammalian expression vector containing the LgBiT coding sequence and a selectable marker (e.g., neomycin resistance). Promega offers starter vectors like pBiT1.1-C[TK/LgBiT].[21]
-
-
Transfection:
-
Transfect the target tumor cell line with the LgBiT expression vector using a suitable method (e.g., lipofection or electroporation).
-
-
Antibiotic Selection:
-
48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., G418 for neomycin resistance) to the culture medium.
-
Maintain the cells under selection for 2-3 weeks, replacing the medium every 3-4 days, until resistant colonies are visible.
-
-
Clonal Isolation and Expansion:
-
Isolate individual resistant colonies using cloning cylinders or by limiting dilution.
-
Expand each clone to establish a stable cell line.
-
-
Validation of LgBiT Expression:
-
Screen the clones for LgBiT expression. This can be done by Western blot using an anti-LgBiT antibody or functionally by transiently transfecting a HiBiT-containing plasmid and measuring luminescence.
-
Select a high-expressing, healthy clone for use in subsequent experiments. Cryopreserve validated cell stocks.
-
Protocol 3: In Vitro Monitoring of Oncolytic Virus Infection
This protocol describes a 96-well plate-based assay to quantify viral replication over time.[19]
-
Cell Seeding:
-
Seed the stable LgBiT-expressing tumor cells into a 96-well white, clear-bottom plate at a density that will result in ~80-90% confluency at the time of the final reading.
-
-
Infection:
-
After 24 hours, infect the cells with the HiBiT-tagged oncolytic virus at various multiplicities of infection (MOI). Include uninfected cells as a negative control.
-
-
Incubation:
-
Incubate the plate at 37°C, 5% CO₂ for the desired time course (e.g., 24, 48, 72 hours).
-
-
Luminescence Measurement:
-
Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's protocol by diluting the substrate (e.g., furimazine or HFz) in the provided buffer.
-
At each time point, add the reagent to the wells (typically 25% of the culture volume).
-
Incubate for 10 minutes at room temperature to allow for cell permeation and signal stabilization.
-
Measure luminescence using a plate-reading luminometer.
-
Protocol 4: In Vivo Monitoring in Xenograft Models
This protocol outlines the non-invasive imaging of oncolytic virus activity in a subcutaneous tumor model.[12][13][18]
-
Tumor Implantation:
-
Subcutaneously implant the LgBiT-expressing tumor cells into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Virus Administration:
-
Substrate Preparation and Administration:
-
Prepare the this compound (HFz) substrate for injection. Due to its improved solubility, it can be formulated in vehicles like saline or a solution containing Poloxamer 407 for sustained release.[12]
-
At desired time points post-infection (e.g., days 3, 7, 14), administer the HFz to the mice, typically via IP injection.
-
-
Bioluminescence Imaging (BLI):
-
Anesthetize the mice using isoflurane.
-
Wait for the optimal time for substrate distribution and peak signal (e.g., 10-20 minutes post-HFz injection).[12]
-
Place the mice in a light-tight imaging chamber of a BLI system (e.g., IVIS).
-
Acquire images with an exposure time ranging from 1 second to 5 minutes, depending on signal intensity.
-
-
Data Analysis:
-
Using the system's software, draw regions of interest (ROI) over the tumors.
-
Quantify the signal as total flux (photons/second) within the ROI.
-
Track the bioluminescent signal over time to monitor the kinetics of viral replication and oncolytic activity.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Nano based-oncolytic viruses for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progress in oncolytic viruses modified with nanomaterials for intravenous application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. Real-Time Visualization and Quantification of Oncolytic M1 Virus In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. crct-inserm.fr [crct-inserm.fr]
- 7. In vivo estimation of oncolytic virus populations within tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NanoBiT Protein-Protein Interaction Assays - NanoBiT Protein-Protein Interaction Assays - ICE Bioscience [en.ice-biosci.com]
- 9. Using Nano-Luciferase Binary (NanoBiT) Technology to Assess the Interaction Between Viral Spike Protein and Angiotensin-Converting Enzyme II by Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NanoBiT® Protein:Protein Interaction System Protocol [promega.com]
- 11. NanoBiT® Protein:Protein Interaction System Protocol [promega.jp]
- 12. mdpi.com [mdpi.com]
- 13. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals [promega.sg]
- 15. tribioscience.com [tribioscience.com]
- 16. researchgate.net [researchgate.net]
- 17. Rescue of NanoLuc luciferase-expressing Senecavirus A with oncolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. High-Throughput NanoBiT-Based Screening for Inhibitors of HIV-1 Vpu and Host BST-2 Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. NanoBiT® PPI Starter Systems [promega.com]
- 22. researchgate.net [researchgate.net]
- 23. Progress in oncolytic viruses modified with nanomaterials for intravenous application - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Tumor Burden with Hydrofurimazine-Based Bioluminescence Imaging
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bioluminescence imaging (BLI) is a powerful and widely adopted non-invasive technique for monitoring biological processes in preclinical animal models.[1][2][3] It offers high sensitivity and a broad dynamic range for the quantitative assessment of tumor growth, metastasis, and response to therapeutic interventions.[2][3][4] The development of novel luciferase-substrate systems has continuously improved the sensitivity and applicability of BLI. Hydrofurimazine (HFz), a novel substrate for the NanoLuc® luciferase and its derivatives like Antares, presents a significant advancement in the field.[1][5] Due to its enhanced aqueous solubility and bioavailability compared to the earlier substrate furimazine, HFz enables brighter and more sustained bioluminescent signals in vivo.[1][6][7] This allows for more sensitive and prolonged tracking of dynamic cellular events, making it an invaluable tool for oncology research.[1][5] This document provides detailed application notes and protocols for the quantitative analysis of tumor burden using this compound-based BLI.
Core Concepts and Advantages
The bioluminescent reaction in this system involves the luciferase enzyme (e.g., Antares2) catalyzing the oxidation of the substrate, this compound, to produce light.[1] Unlike firefly luciferase, NanoLuc-based systems do not require ATP as a cofactor, making them well-suited for imaging in various physiological environments, including extracellular spaces.[1][5]
Key Advantages of this compound-Based BLI:
-
Enhanced Brightness: The superior solubility of HFz allows for the delivery of higher effective doses to the animal, resulting in a more intense bioluminescent signal compared to furimazine.[1][7]
-
Prolonged Signal: The photon generation from HFz in vivo is more sustained, enabling the tracking of biological events over extended periods with high temporal resolution.[1][5]
-
High Signal-to-Background Ratio: BLI does not require an external excitation light source, which eliminates the issue of autofluorescence and results in a very high signal-to-background ratio.[1][5]
-
Quantitative Measurement: The emitted light can be quantified to provide a reliable measure of tumor burden, allowing for the longitudinal monitoring of tumor progression and regression in the same animal.[2]
Quantitative Data Summary
The following tables summarize the comparative performance of this compound and other luciferase-substrate systems as reported in preclinical studies.
Table 1: In Vivo Performance Comparison of Luciferase-Substrate Systems
| Luciferase Reporter | Substrate | Relative Brightness (Peak Intensity) | Relative Brightness (Integrated Signal) | Key Findings |
| Antares | This compound (HFz) | Similar to AkaLuc-AkaLumine in the liver[1] | More intense and prolonged than furimazine[1][5] | HFz's enhanced solubility allows for higher doses and brighter, more sustained signals in vivo.[1] |
| Antares | Fluorofurimazine (FFz) | ~3-fold more than AkaLuc-AkaLumine[1] | ~3-fold more than AkaLuc-AkaLumine[1] | FFz exhibits even higher peak and integrated brightness than HFz in vivo.[1][5] |
| Antares2 | DTZ | ~52-fold higher than FLuc/D-luciferin[8] | Extended kinetics suitable for time-lapse imaging[8] | Antares2 with its substrate offers improved signal from deep tissues.[8] |
| AkaLuc | AkaLumine | Similar to Antares-HFz in the liver[1] | - | A bright reporter system, but can exhibit background signal in the liver.[1] |
| Firefly Luciferase (FLuc) | D-luciferin | Baseline for comparison | - | A widely used system, but generally less bright than newer engineered systems.[8] |
Experimental Protocols
Protocol 1: Preparation of Luciferase-Expressing Cancer Cell Lines
-
Vector Selection: Choose a suitable expression vector (e.g., lentiviral or plasmid) containing the coding sequence for a NanoLuc-based reporter such as Antares or Antares2.
-
Cell Transfection/Transduction:
-
Culture the cancer cell line of interest to 70-80% confluency.
-
For plasmid transfection, use a commercially available transfection reagent following the manufacturer's instructions.
-
For lentiviral transduction, incubate the cells with the viral particles at an appropriate multiplicity of infection (MOI).
-
-
Selection of Stable Clones:
-
Two days post-transfection/transduction, begin selection with an appropriate antibiotic (e.g., puromycin, G418) at a pre-determined optimal concentration.
-
Culture the cells in selection medium until resistant colonies appear.
-
Isolate single colonies and expand them into individual clones.
-
-
Clone Validation:
-
Screen the clones for luciferase expression by adding this compound to the culture medium and measuring the bioluminescent signal using a luminometer or an imaging system.
-
Select the clone with the highest and most stable luciferase expression for in vivo experiments.
-
Protocol 2: In Vivo Tumor Model and Imaging
-
Animal Handling and Tumor Cell Implantation:
-
Use immunocompromised mice (e.g., nude or SCID) for xenograft models.
-
Subcutaneously inject a known number of luciferase-expressing cancer cells (typically 1x10^5 to 1x10^6 cells in 100-200 µL of sterile PBS or Matrigel) into the flank or other desired location of the mouse.
-
For orthotopic models, inject the cells into the target organ.
-
For metastasis models, cells can be injected intravenously.[9]
-
-
Substrate Preparation and Administration:
-
Prepare a stock solution of this compound. The enhanced aqueous solubility of HFz allows for more concentrated solutions compared to furimazine.[1]
-
Anesthetize the mouse using isoflurane (B1672236) (2-2.5% in oxygen).[10]
-
Inject the appropriate dose of this compound intraperitoneally (i.p.) or intravenously (i.v.). The optimal dose and timing should be determined empirically for each model and reporter combination.
-
-
Bioluminescence Imaging:
-
Place the anesthetized mouse in the light-tight chamber of a cooled charge-coupled device (CCD) camera-based imaging system.[4]
-
Maintain anesthesia using a nose cone delivering 1.5% isoflurane in oxygen.[10]
-
Acquire bioluminescent images at various time points after substrate injection to determine the peak signal. Typical exposure times range from 1 to 60 seconds, depending on the signal intensity.[10]
-
Acquire a photographic image of the mouse for anatomical reference.
-
-
Data Acquisition and Analysis:
-
Use the imaging system's software to overlay the bioluminescent signal (pseudocolor) onto the photographic image.
-
Define a region of interest (ROI) around the tumor.
-
Quantify the total photon flux (photons/second) or radiance (photons/second/cm²/steradian) within the ROI.[10]
-
For longitudinal studies, maintain consistent imaging parameters (e.g., substrate dose, time of imaging post-injection, mouse positioning, ROI size) across all imaging sessions.
-
Visual Representations
Caption: Experimental workflow for quantitative tumor burden analysis.
Caption: Mechanism of this compound-based bioluminescence.
Conclusion
This compound-based bioluminescence imaging represents a significant advancement for the non-invasive, quantitative assessment of tumor burden in preclinical models. Its superior brightness and sustained signal allow for highly sensitive and longitudinal tracking of tumor growth and response to therapy. The detailed protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively implement this powerful technology in their oncology research and drug development programs.
References
- 1. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioluminescent imaging (BLI) to improve and refine traditional murine models of tumor growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-throughput quantitative bioluminescence imaging for assessing tumor burden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative bioluminescence imaging of mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals [promega.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Red-shifted luciferase-luciferin pairs for enhanced bioluminescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monitoring luciferase-labeled cancer cell growth and metastasis in different in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High throughput quantitative bioluminescence imaging for assessing tumor burden - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Injection of Hydrofurimazine in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydrofurimazine (HFz) is a novel and advanced substrate for NanoLuc® luciferase, a highly sensitive enzyme used in bioluminescence imaging (BLI) for preclinical research.[1][2] Compared to its predecessor, furimazine (Fz), this compound exhibits significantly enhanced aqueous solubility.[1][3] This key characteristic allows for the administration of higher doses to mouse models, resulting in more intense and prolonged light emission for sensitive in vivo imaging of biological processes.[1][4] These application notes provide a detailed protocol for the preparation and intraperitoneal (i.p.) injection of this compound in mice, along with relevant quantitative data and safety considerations.
Mechanism of Action
This compound is not a therapeutic agent and does not have a signaling pathway in the traditional sense. Its function is to act as a substrate for the NanoLuc® luciferase enzyme.[5] When this compound comes into contact with NanoLuc® luciferase in vivo, the enzyme catalyzes the oxidation of the substrate, leading to the emission of a bright, blue light.[2] This emitted light can be detected and quantified using a sensitive bioluminescence imaging system, allowing for the non-invasive tracking of cells or biological events engineered to express NanoLuc® luciferase.[4][6]
Caption: Bioluminescent reaction of this compound with NanoLuc® luciferase.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the intraperitoneal injection of this compound in mouse models, compiled from various studies.
| Parameter | Value | Vehicle/Formulation | Mouse Strain | Reference |
| Dose | 4.2 µmol | P-407 in PBS | Nude mice | [1][4][7] |
| Injection Volume | 0.48 mL (for 4.2 µmol dose) | P-407 in PBS | Nude mice | [1] |
| Concentration | 8.8 mM | PEG-300-based formulation | Not Specified | [1] |
| Enhanced Solubility | At least 8.8 mM (vs. 2.8 mM for furimazine) | PEG-300-based formulation | Not Specified | [1] |
Experimental Protocol: Intraperitoneal Injection of this compound
This protocol details the steps for preparing the this compound solution and performing the intraperitoneal injection in a mouse model.
Materials:
-
This compound (powder form)[5]
-
Vehicle solution (e.g., sterile PBS)
-
Poloxamer 407 (P-407) (optional, for sustained release)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes (1 mL)
-
70% ethanol (B145695) wipes
-
Appropriate personal protective equipment (PPE)
-
Anesthetic (if required by the experimental design)
-
Bioluminescence imaging system
Procedure:
1. Preparation of this compound Solution:
-
Standard Formulation: For a dose of 4.2 µmol in a 0.48 mL injection volume, a concentration of 8.75 mM is required.
-
Weigh the appropriate amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of sterile PBS.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
P-407 Formulation for Sustained Emission:
2. Animal Preparation:
-
If required, anesthetize the mouse according to your institution's approved animal care and use protocol.
-
Properly restrain the mouse to expose the abdomen.[6] The "three-fingers" restraint method is commonly recommended.[6]
-
Turn the restrained animal to face upwards, with its head slightly tilted down. This helps to move the abdominal organs cranially.[6][9]
3. Intraperitoneal Injection:
-
Disinfect the injection site with a 70% ethanol wipe.[9] The recommended injection site is the lower right quadrant of the abdomen to avoid injuring the cecum, bladder, or major organs.[6][8]
-
Using a new sterile syringe and needle for each animal, draw up the prepared this compound solution.[9]
-
Insert the needle, with the bevel facing up, at a 30-45° angle into the peritoneal cavity.[6][8]
-
Gently pull back the plunger to ensure no fluid or blood is aspirated, confirming correct needle placement.[9]
-
Slowly and steadily inject the full volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.[6]
4. Bioluminescence Imaging:
-
Place the mouse in the bioluminescence imaging system.
-
Image acquisition can typically begin within minutes of injection. The signal from this compound is known to be stable around 15 minutes post-injection when formulated with P-407.[4][7]
-
Acquire images at various time points as required by the experimental design.
Caption: Experimental workflow for intraperitoneal injection of this compound.
Safety and Handling Precautions:
-
Follow all institutional guidelines for animal handling and use.
-
Wear appropriate PPE, including gloves and a lab coat, when handling this compound and performing injections.
-
Dispose of all sharps and biohazardous waste in accordance with institutional protocols.
-
While studies have shown no significant abnormalities in body weight, blood chemistry, or histology with repeated doses of this compound in a P-407 formulation, it is crucial to monitor the animals for any adverse reactions.[1]
The intraperitoneal injection of this compound offers a robust and sensitive method for in vivo bioluminescence imaging in mouse models. Its enhanced aqueous solubility allows for higher dosing and brighter, more sustained signals compared to earlier substrates.[1][2] By following the detailed protocol and adhering to proper animal handling techniques, researchers can effectively utilize this compound to non-invasively monitor a wide range of biological processes in preclinical studies.
References
- 1. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals [promega.jp]
- 3. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals | Springer Nature Experiments [experiments.springernature.com]
- 4. mdpi.com [mdpi.com]
- 5. tribioscience.com [tribioscience.com]
- 6. uac.arizona.edu [uac.arizona.edu]
- 7. NanoBiT System and this compound for Optimized Detection of Viral Infection in Mice—A Novel in Vivo Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
Application Notes: Dual Bioluminescence Imaging with Hydrofurimazine and Other Luciferase Substrates
Introduction
Bioluminescence imaging (BLI) is a powerful and highly sensitive technique for non-invasively visualizing biological processes in real-time, from single cells to whole organisms.[1][2] Dual bioluminescence imaging enables the simultaneous monitoring of two distinct molecular or cellular events within the same subject, providing a deeper, multi-parametric understanding of complex biological systems.[3][4] This is typically achieved by using two different luciferase-substrate systems that are spectrally distinct and do not exhibit cross-reactivity.[2]
A common and effective pairing for dual imaging combines the small, ATP-independent NanoLuc® luciferase with the larger, ATP-dependent Firefly luciferase (FLuc).[3][5] The development of Hydrofurimazine (HFz), a furimazine analog with enhanced aqueous solubility, has significantly improved the in vivo performance of NanoLuc, enabling brighter signals from deep tissues and facilitating more robust dual imaging studies.[6][7][8] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to leverage the power of dual bioluminescence imaging using this compound alongside other common luciferase substrates.
Core Principles of Dual Luciferase Systems
The foundation of dual bioluminescence imaging lies in the use of two luciferases that catalyze the oxidation of their specific substrates (luciferins), resulting in the emission of light at different wavelengths. The NanoLuc/Hydrofurimazine and Firefly/D-luciferin systems are largely orthogonal, meaning the enzyme from one system does not efficiently process the substrate from the other.
-
NanoLuc (NLuc) System: A small (19 kDa) and exceptionally bright luciferase derived from the deep-sea shrimp Oplophorus gracilirostris.[5][9] It does not require ATP for its reaction, making it ideal for imaging extracellular events or in cellular environments where ATP levels might fluctuate.[7][10] It utilizes this compound, a substrate developed for improved solubility and bioavailability in vivo.[6][7]
-
Firefly (FLuc) System: The most commonly used luciferase (62 kDa) from the North American firefly Photinus pyralis.[9][11] Its reaction is ATP-dependent, which can be used as an indicator of cell viability and metabolic status.[12] It uses D-luciferin as its substrate.[12]
References
- 1. Advanced Bioluminescence System for In Vivo Imaging with Brighter and Red-Shifted Light Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dual Reporter Bioluminescence Imaging with NanoLuc and Firefly Luciferase | Springer Nature Experiments [experiments.springernature.com]
- 4. BIOLUMINESCENCE IMAGING: PROGRESS AND APPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual Reporter Bioluminescence Imaging with NanoLuc and Firefly Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NanoBiT System and this compound for Optimized Detection of Viral Infection in Mice—A Novel in Vivo Imaging Platform [mdpi.com]
- 7. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current advances in the development of bioluminescent probes toward spatiotemporal trans-scale imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current advances in the development of bioluminescent probes toward spatiotemporal trans-scale imaging [jstage.jst.go.jp]
- 10. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals [se.promega.com]
- 11. benchchem.com [benchchem.com]
- 12. sites.duke.edu [sites.duke.edu]
Troubleshooting & Optimization
Optimizing Hydrofurimazine dosage for prolonged bioluminescence signal
Welcome to the technical support center for optimizing Hydrofurimazine (HFz) dosage in bioluminescence assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving a prolonged and robust bioluminescent signal using NanoLuc® luciferase and its substrate, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from furimazine?
A1: this compound is a synthetic substrate for NanoLuc® luciferase, an engineered enzyme used in highly sensitive bioluminescence assays.[1] Compared to its predecessor, furimazine, this compound has enhanced aqueous solubility.[1][2][3][4][5] This improved solubility allows for the administration of higher doses, particularly in in vivo experiments, resulting in a brighter and more prolonged bioluminescent signal.[2][3][4][6]
Q2: What are the main advantages of using this compound?
A2: The primary advantages of using this compound are:
-
Brighter Signal: Due to its improved solubility, higher concentrations can be achieved at the reaction site, leading to a more intense signal.[3][4]
-
Prolonged Signal Duration: this compound provides a more sustained light output compared to furimazine, which is beneficial for longitudinal studies and tracking dynamic biological processes over extended periods.[3][4][6]
-
Improved Bioavailability: The enhanced solubility contributes to better bioavailability in vivo, ensuring more consistent and reproducible results.[2][3]
Q3: What is the optimal dosage of this compound for my experiments?
A3: The optimal dosage can vary depending on the experimental system (e.g., in vitro, in vivo), the model organism, the level of NanoLuc® luciferase expression, and the desired signal duration. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific setup. For in vivo studies in mice, a dosage of 4.2 µmol has been shown to be effective.[3][7]
Q4: How should I reconstitute and store this compound?
A4: this compound is typically supplied as a powder and should be stored at -20°C for long-term stability (greater than two years).[1] For use, it is often dissolved in an appropriate solvent like DMSO.[1] For in vivo applications, it can be formulated in aqueous buffers, sometimes with excipients like Poloxamer-407 (P-407) to create an extended-release formulation.[4] It is recommended to prepare fresh reconstituted reagents for each experiment to ensure optimal activity.[8]
Q5: What is the expected signal half-life with this compound?
A5: The signal half-life with this compound is significantly longer than with furimazine. In some in vivo models, the signal can remain at half of its peak brightness for approximately 60 minutes after injection.[3] However, the exact half-life will depend on factors such as NanoLuc® concentration and the local biological environment.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound dosage for a prolonged bioluminescence signal.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Suboptimal this compound Concentration: The concentration of the substrate is too low to generate a robust signal. | Perform a dose-response curve to determine the optimal this compound concentration for your system.[9] |
| Low NanoLuc® Expression: Insufficient levels of the luciferase enzyme will result in a weak signal. | Verify the expression of your NanoLuc® construct via an alternative method (e.g., Western blot). Optimize transfection or transduction efficiency if necessary.[9][10] | |
| Reagent Degradation: Improper storage or handling of this compound can lead to loss of activity. | Store this compound powder at -20°C, protected from light. Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles.[1][8] | |
| Rapid Signal Decay | High NanoLuc® Concentration: An excess of luciferase can lead to rapid depletion of the this compound substrate. | Reduce the amount of NanoLuc® expression vector used in transfections.[11] For in vitro assays, consider diluting the cell lysate or purified enzyme. |
| High Assay Temperature: Increased temperature can accelerate the enzymatic reaction, leading to faster substrate consumption. | Ensure all assay components are at a consistent room temperature (20-25°C) before starting the measurement.[8] | |
| High Background Signal | Contamination: Contamination in reagents or samples can lead to non-specific light emission. | Use fresh, high-purity reagents. Ensure aseptic techniques are followed during sample preparation.[9] |
| Autoluminescence: Some biological samples or compounds may exhibit natural luminescence. | Include a negative control (e.g., cells not expressing NanoLuc®) to determine the baseline background signal.[9] | |
| High Variability Between Replicates | Pipetting Errors: Inconsistent volumes of cells, lysates, or reagents can lead to variability. | Use calibrated pipettes and consider using a master mix for reagent addition to minimize pipetting errors.[9][10] |
| Inconsistent Incubation Times: Variations in the time between reagent addition and measurement can affect results. | Use a multi-channel pipette or an automated dispenser for reagent addition. Read all wells at a consistent time point after starting the reaction.[12] |
Data Presentation
Table 1: Comparison of NanoLuc® Substrates
| Feature | Furimazine (Fz) | This compound (HFz) | Fluorofurimazine (FFz) |
| Aqueous Solubility | Poor | Enhanced | Enhanced |
| Relative in vivo Brightness | Standard | Higher than Fz | Highest |
| Signal Duration | Shorter | Prolonged | Similar to or slightly shorter than HFz |
| Primary Advantage | Widely used standard | Bright and prolonged signal for dynamic studies | Maximum signal intensity for sensitive detection |
| Emission Maximum | ~460 nm | ~460 nm | ~459 nm |
Data compiled from multiple sources.[3][13]
Table 2: Representative in vivo Dosage and Signal Characteristics
| Substrate | Dosage (in mice) | Peak Signal Intensity | Signal Duration (Time to 50% of Peak) |
| This compound (HFz) | 4.2 µmol | High | ~60 minutes |
| Fluorofurimazine (FFz) | 1.3 µmol | Higher than 4.2 µmol HFz | Not explicitly stated, but high |
This data is based on studies in mice and may vary in other models.[3]
Experimental Protocols
Protocol 1: In Vitro this compound Dose-Response Experiment
This protocol outlines the steps to determine the optimal concentration of this compound for cultured cells expressing NanoLuc® luciferase.
-
Cell Preparation: Plate cells expressing NanoLuc® luciferase in a white, opaque 96-well plate to maximize light detection and minimize crosstalk.[14] Include wells with non-transfected/transduced cells as a negative control.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of the this compound stock solution in the desired assay buffer (e.g., PBS or cell culture medium).
-
-
Assay Procedure:
-
Equilibrate the cell plate and this compound dilutions to room temperature.[8]
-
Add an equal volume of each this compound dilution to the corresponding wells of the cell plate.
-
Mix gently on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for at least 3 minutes to allow the signal to stabilize.[12]
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
Acquire readings at multiple time points (e.g., 5, 15, 30, 60, and 120 minutes) to assess both signal intensity and duration.
-
-
Data Analysis:
-
Subtract the average background luminescence (from negative control wells) from all readings.
-
Plot the Relative Light Units (RLU) against the this compound concentration at each time point to determine the optimal dose for both peak signal and desired duration.
-
Protocol 2: In Vivo this compound Dosage Optimization in Mice
This protocol provides a general framework for optimizing this compound dosage for in vivo bioluminescence imaging.
-
Animal Model: Utilize animals expressing NanoLuc® luciferase in the tissue or cells of interest.
-
Substrate Preparation:
-
For intraperitoneal (i.p.) or intravenous (i.v.) injection, this compound can be formulated in a vehicle such as sterile PBS.
-
For a prolonged signal, consider using an extended-release formulation with an excipient like Poloxamer-407 (P-407).[4]
-
-
Dosage Groups: Prepare several dosage groups to test a range of this compound concentrations. Based on published studies, a starting point could be a range around 1-5 µmol per mouse.[3][7] Include a control group injected with the vehicle only.
-
Administration: Administer the prepared this compound formulation to the anesthetized animals via the desired route (e.g., i.p. or i.v.).
-
Bioluminescence Imaging:
-
Immediately after administration, place the animals in a cooled charge-coupled device (CCD) camera-based imaging system.
-
Acquire a series of images over an extended period (e.g., every 5-10 minutes for up to 2 hours) to capture the signal kinetics.
-
-
Data Analysis:
-
Define regions of interest (ROIs) corresponding to the area of NanoLuc® expression.
-
Quantify the total photon flux (photons/second) within the ROIs for each animal at each time point.
-
Plot the photon flux against time for each dosage group to determine the dose that provides the optimal balance of signal intensity and duration for your experimental needs.
-
Visualizations
Caption: Simplified reaction pathway for NanoLuc® luciferase with this compound.
Caption: Experimental workflow for this compound dosage optimization.
Caption: Troubleshooting decision tree for this compound assays.
References
- 1. tribioscience.com [tribioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Current advances in the development of bioluminescent probes toward spatiotemporal trans-scale imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals [promega.jp]
- 7. NanoBiT System and this compound for Optimized Detection of Viral Infection in Mice—A Novel in Vivo Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. goldbio.com [goldbio.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Troubleshooting Low Signal Intensity with Hydrofurimazine in vivo
Welcome to the technical support center for in vivo bioluminescence imaging with Hydrofurimazine (HFz). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their experiments for robust and reliable signal detection.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during in vivo imaging experiments using this compound and the NanoLuc® luciferase system.
Q1: I am observing a weak or no bioluminescent signal. What are the possible causes and solutions?
Low or absent signal is a common issue that can stem from several factors, from substrate bioavailability to reporter expression levels.
Possible Causes & Solutions:
-
Poor Substrate Bioavailability: this compound (HFz) was developed to have enhanced aqueous solubility compared to its predecessor, furimazine, allowing for the delivery of higher doses in vivo.[1][2] However, improper formulation or administration can still limit its availability to the NanoLuc®-expressing cells.
-
Solution: Ensure proper reconstitution of lyophilized HFz. For extended signal, consider using a formulation containing a non-toxic, water-soluble excipient like Poloxamer 407 (P-407), which can create a sustained-release effect.[1]
-
-
Suboptimal Substrate Dose: The amount of HFz administered may be insufficient to generate a strong signal.
-
Solution: Optimize the HFz dose for your specific animal model and experimental goals. A typical starting point for intraperitoneal (i.p.) injection is a saturating dose of around 4.2 µmol per mouse.[1]
-
-
Incorrect Administration Route: The route of injection significantly impacts the kinetics and intensity of the bioluminescent signal.
-
Inappropriate Imaging Time: Imaging may not be aligned with the peak of light emission.
-
Solution: Perform a kinetic study to determine the optimal imaging window for your specific model and administration route. For i.p. injections of HFz, a stable signal may be observed as early as 15 minutes post-injection.
-
-
Low Reporter Gene Expression: The expression levels of NanoLuc® luciferase in the target cells or tissues may be too low for detection.
-
Solution: Verify the expression of your NanoLuc® reporter in vitro before proceeding with in vivo experiments. Consider using a stronger promoter or a different delivery method (e.g., a higher titer viral vector) to increase expression.
-
-
Tissue Depth and Signal Attenuation: The blue light (~460 nm) emitted by the NanoLuc®/HFz reaction is subject to absorption and scattering by animal tissues, which can significantly reduce the detectable signal from deep tissues.[4][5]
-
Solution: For deep tissue imaging, consider using a red-shifted reporter system, such as Antares, which fuses NanoLuc® to a fluorescent protein to shift the emission to a longer wavelength with better tissue penetration.
-
Q2: Should I use this compound (HFz) or Fluorofurimazine (FFz) for my in vivo experiments?
Both HFz and Fluorofurimazine (FFz) offer significant improvements over the original furimazine substrate. The choice between them depends on the specific requirements of your experiment.
-
For Maximum Brightness: FFz consistently demonstrates higher peak and integrated brightness in vivo compared to HFz.[1][2] An injection of 1.3 µmol of FFz can produce a brighter signal than 4.2 µmol of HFz.[1] This makes FFz the preferred substrate for detecting low-abundance targets or for experiments requiring the highest sensitivity.[6]
-
For Prolonged Signal Duration: HFz provides a more sustained light emission compared to furimazine, which is advantageous for tracking dynamic biological processes over longer periods.[1][2] Formulating HFz with P-407 can further extend the signal duration.[1]
Q3: I am seeing a signal at the injection site that is obscuring the signal from my target tissue. What can I do?
This phenomenon, known as autoluminescence or injection site luminescence, can sometimes occur, particularly with i.p. injections.
Solutions:
-
Change the Injection Route: Switching to an intravenous (i.v.) injection can eliminate this issue as the substrate is introduced directly into the systemic circulation.
-
Use a Contralateral Injection Site: If performing an i.p. injection, administer the substrate on the side of the animal opposite to the location of the target tissue.
-
Shield the Injection Site: During imaging, you can cover the injection site with a small piece of black, non-fluorescent material to block the localized signal.[5]
-
Optimize Substrate Dose: In some cases, reducing the amount of injected substrate can minimize this effect without significantly compromising the signal from the target tissue.[5]
Quantitative Data Summary
The following tables provide a summary of key quantitative data for optimizing your in vivo imaging experiments with this compound and related substrates.
Table 1: Comparison of NanoLuc® Substrates for In Vivo Imaging
| Substrate | Key Advantage | Relative In Vivo Brightness (vs. Furimazine) | Recommended In Vivo Dose (Mouse) |
| Furimazine (Fz) | Baseline | 1x | Limited by solubility |
| This compound (HFz) | Improved solubility and prolonged signal | ~4x brighter than the maximum dose of furimazine[1] | 4.2 µmol (saturating dose, i.p.)[1] |
| Fluorofurimazine (FFz) | Highest brightness | ~8.6-9x brighter than furimazine (i.v.)[6] | 1.3 µmol (i.p. in P-407)[1] |
Table 2: Recommended Injection Volumes and Formulations
| Substrate | Formulation | Recommended Injection Volume (Mouse) |
| This compound (HFz) | PEG-300-based aqueous formulation | Up to ~0.5 mL for 4.2 µmol[1] |
| This compound (HFz) | Poloxamer 407 (P-407) for sustained release | Dependent on desired dose and concentration |
| Fluorofurimazine (FFz) | Poloxamer 407 (P-407) | ~0.15 mL for 1.3 µmol[1] |
Experimental Protocols
Protocol 1: Preparation of this compound with P-407 for In Vivo Injection
This protocol describes the preparation of a sustained-release formulation of this compound.
Materials:
-
Lyophilized this compound (HFz)
-
Poloxamer 407 (P-407)
-
Sterile, endotoxin-free water
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Prepare a stock solution of P-407 in sterile water (e.g., 20% w/v). This solution will be liquid at 4°C but will form a gel at room temperature and body temperature.
-
On the day of the experiment, dissolve the lyophilized HFz in a small volume of sterile PBS to create a concentrated stock solution.
-
Cool the P-407 solution on ice until it is in a liquid state.
-
While keeping the P-407 solution on ice, add the appropriate volume of the concentrated HFz stock solution to achieve the desired final concentration.
-
Mix gently by inversion. Avoid vigorous vortexing to prevent foaming.
-
Keep the final formulation on ice until ready for injection. The solution should be administered shortly after preparation for optimal performance.
Protocol 2: In Vivo Bioluminescence Imaging Workflow
This protocol outlines the general steps for acquiring bioluminescent images from animal models.
Procedure:
-
Animal Preparation: Anesthetize the animal according to your institution's approved protocols.
-
Substrate Administration: Inject the prepared this compound solution via the desired route (e.g., intraperitoneal or intravenous).
-
Imaging: Immediately place the anesthetized animal in a light-tight imaging chamber of a bioluminescence imaging system.
-
Image Acquisition: Acquire a series of images over time to capture the signal kinetics. Typical exposure times can range from a few seconds to a minute, depending on the signal intensity. Use an open emission filter to collect all emitted photons.
-
Data Analysis: Define regions of interest (ROIs) over the target tissues. Quantify the bioluminescent signal as total photon flux (photons/second) within each ROI.
Visualizations
References
- 1. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals [promega.com]
- 3. researchgate.net [researchgate.net]
- 4. NanoLuc Reporter for Dual Luciferase Imaging in Living Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Hydrofurimazine Solubility for High-Concentration Dosing
Welcome to the technical support center for Hydrofurimazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving high-concentration dosing of this compound for your in vivo and in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues related to this compound solubility.
Q1: What is the maximum achievable concentration of this compound in an aqueous-based formulation?
A1: this compound (HFz) was specifically developed to offer enhanced aqueous solubility compared to its predecessor, furimazine.[1][2][3] In a polyethylene (B3416737) glycol 300 (PEG-300)-based formulation, this compound has been shown to dissolve at concentrations up to 28 mM.[1][4] This is a significant improvement over furimazine, which is soluble at approximately 2.8 mM in a similar formulation.[1][4]
Q2: My this compound is not dissolving in PBS. What am I doing wrong?
A2: this compound, like its parent compound furimazine, has poor solubility in purely aqueous buffers like Phosphate-Buffered Saline (PBS).[1] For effective dissolution, the use of co-solvents and excipients is necessary. Direct dissolution in PBS is not a recommended method for achieving high concentrations.
Q3: I need to prepare a high-concentration dose of this compound for an in vivo imaging experiment. Which formulation should I use?
A3: For high-concentration dosing in animal models, a formulation using Poloxamer-407 (P-407) is a well-established and effective method.[1][5] This formulation not only enhances solubility but has also been shown to provide sustained-release kinetics in vivo.[1] Another effective approach is to use a PEG-300-based formulation.[1][5] Detailed protocols for both are provided in the "Experimental Protocols" section below.
Q4: Can I use other co-solvents or excipients to dissolve this compound?
A4: Yes, various strategies used for poorly soluble drugs can be applied to this compound. These include the use of co-solvents like polyethylene glycols (e.g., PEG-300) and excipients such as cyclodextrins.[5] The choice of excipient will depend on the specific requirements of your experiment, including the desired concentration, administration route, and toxicity considerations.
Q5: Are there more soluble alternatives to this compound?
A5: Yes, further chemical modifications of furimazine have led to the development of analogs with even greater solubility and brightness in vivo, such as Fluorofurimazine (FFz).[3] FFz has demonstrated enhanced aqueous solubility and can result in a brighter signal in animal imaging studies.[3]
Quantitative Data Summary
The following table summarizes the solubility of this compound and its parent compound, furimazine, in different formulations.
| Compound | Formulation | Solubility (mM) |
| This compound (HFz) | PEG-300-based aqueous formulation | 28 |
| Furimazine | PEG-300-based aqueous formulation | 2.8 |
| This compound (Compound B) | P-407-based formulation | Soluble at 8.8 mM (4.2 µmol in 480 µL) |
| Furimazine | Water | Insoluble |
| Furimazine | Ethanol (B145695) | Slightly Soluble |
| Furimazine | DMSO | Soluble |
Note: The PEG-300-based formulation mentioned in the studies consists of 35% PEG-300, 10% ethanol, 10% glycerol, and 10% hydroxypropylcyclodextrin in an aqueous buffer.[5][6]
Experimental Protocols
Here are detailed methodologies for preparing high-concentration this compound solutions.
Protocol 1: Poloxamer-407 (P-407) Formulation for In Vivo Administration
This protocol is adapted from established methods for preparing this compound for intraperitoneal (i.p.) injection in animal models.[1]
Materials:
-
This compound (HFz) powder
-
Poloxamer-407 (P-407, also known as Pluronic® F-127)
-
Ethanol (anhydrous)
-
Sterile, deionized water
-
Glass, screw-cap vial
-
Water bath or heating block
-
Lyophilizer (optional)
Procedure:
-
In a glass, screw-cap vial, add 120 mg of Poloxamer-407.
-
Heat the vial to 80°C in a water bath or on a heating block until the P-407 has completely melted.
-
Dissolve 18 mg of this compound in 400 µL of ethanol.
-
Add the this compound-ethanol solution to the molten P-407 and mix thoroughly with a thin spatula.
-
To ensure quantitative transfer, rinse the original container of this compound with additional small volumes of ethanol and add to the P-407 mixture.
-
Evaporate the ethanol under a stream of nitrogen or by using a vacuum concentrator. This will result in a solid cake of this compound and P-407.
-
For long-term storage, the solid cake can be stored at -20°C.
-
For administration, reconstitute the solid cake in an appropriate volume of sterile water. For example, adding 480 µL of water will yield a solution with a this compound concentration of approximately 8.8 mM (assuming a molecular weight of 397.43 g/mol for this compound).
-
Vortex thoroughly until the solid cake is completely dissolved. The solution is now ready for in vivo administration.
Protocol 2: PEG-300 Based Formulation for Solubility Assessment and Dosing
This protocol is based on a common method for determining the solubility of furimazine analogs and can be used for preparing dosing solutions.[5][6]
Materials:
-
This compound (HFz) powder
-
Polyethylene glycol 300 (PEG-300)
-
Ethanol (anhydrous)
-
Glycerol
-
Hydroxypropyl-β-cyclodextrin
-
Aqueous buffer (e.g., PBS)
-
Vortex mixer
Procedure:
-
Prepare a stock solution of the formulation vehicle consisting of:
-
35% PEG-300
-
10% Ethanol
-
10% Glycerol
-
10% Hydroxypropyl-β-cyclodextrin
-
45% Aqueous buffer (e.g., PBS) (All percentages are v/v)
-
-
To a fixed volume of the formulation vehicle, add a pre-weighed amount of this compound powder to achieve the desired concentration.
-
Vortex the mixture vigorously for several minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles. Holding the vial against a backlight can help in identifying any remaining precipitate.
-
If undissolved particles are present, sonication in a bath sonicator for a few minutes may aid dissolution.
-
The clear solution is now ready for use.
Visual Guides
Workflow for Preparing High-Concentration this compound
Caption: Experimental workflow for preparing high-concentration this compound solutions.
Logical Relationship of Solubility Enhancement Strategies
Caption: Strategies to overcome the poor aqueous solubility of this compound.
References
- 1. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NanoBiT System and this compound for Optimized Detection of Viral Infection in Mice—A Novel in Vivo Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Hydrofurimazine Formulations for In Vivo Performance
This guide provides researchers, scientists, and drug development professionals with essential information on the use of Hydrofurimazine (HFz) for in vivo bioluminescence imaging. It covers common troubleshooting scenarios, frequently asked questions, quantitative data on formulation performance, and detailed experimental protocols.
Troubleshooting Guide
This section addresses specific issues that may arise during in vivo experiments using this compound.
| Issue / Question | Possible Cause(s) | Recommended Solution(s) |
| Why is my bioluminescent signal weak or undetectable? | 1. Suboptimal Substrate Dose: Insufficient HFz reaching the NanoLuc-expressing cells.[1][2] 2. Poor Substrate Bioavailability: Formulation does not adequately solubilize or protect HFz in vivo.[1][3] 3. Deep Tissue Location: Signal from deep tissues is attenuated.[4][5] 4. Low Luciferase Expression: The target cells have low levels of NanoLuc expression.[6] 5. Timing of Imaging: Imaging was not performed at the peak of signal emission.[4][7] | 1. Increase Dose: Increase the injected amount of HFz. A saturating dose for Antares-expressing reporters was found to be 4.2 µmol.[1] For deep tissue imaging, consider increasing the i.p. dose to the maximum recommended (e.g., 1.5 µmoles for the related fluorofurimazine) or switch to intravenous (i.v.) injection.[2] 2. Optimize Formulation: Use a formulation with co-solvents like PEG-300 or excipients like Poloxamer-407 (P-407) to enhance solubility and provide sustained release.[1] 3. Use Red-Shifted Reporter: For deep tissue imaging, consider using a reporter that emits red-shifted light via BRET, such as Antares, to minimize signal attenuation.[2][8] 4. Improve Expression: Ensure robust and stable expression of the NanoLuc reporter in your model.[1] 5. Optimize Imaging Window: Perform a kinetic scan to determine the peak signal time for your specific model and administration route.[7] |
| Why does the signal decay too quickly? | 1. Rapid Substrate Metabolism/Clearance: The formulation does not provide sustained release of HFz.[1] 2. Substrate Instability: The prepared HFz solution may have degraded.[9] | 1. Use Sustained-Release Formulation: Incorporate Poloxamer-407 (P-407) into your formulation. Aqueous solutions of P-407 gel at body temperature, creating an extended-release effect for intraperitoneally injected substrates.[1][10] This can prolong signal for over an hour.[1] 2. Proper Handling: Prepare HFz solutions fresh. If storing, protect from light, avoid repeated freeze-thaw cycles, and store at 4°C for short-term use (less than 8 hours).[2][9] |
| I'm observing high background signal, especially near the injection site. | 1. Autoluminescence: The substrate is undergoing enzyme-independent oxidation, which can occur with furimazine analogs.[2] | 1. Block Injection Site: Physically cover the intraperitoneal (i.p.) injection site with a black, non-fluorescent material during imaging.[2] 2. Change Injection Route: Switch to an alternative route like intravenous (i.v.) injection to minimize localized autoluminescence.[2] 3. Optimize Imaging Settings: Image at low sensitivity settings (e.g., 1s exposure) where autoluminescence is often negligible. Significant background is more common under high-sensitivity settings (e.g., 60s exposure).[11] |
| My results are highly variable between animals. | 1. Inconsistent Administration: Variability in the injection procedure (e.g., i.p. injection).[1] 2. Variable Reporter Expression: If using transient transfection (e.g., hydrodynamic injection), expression levels can vary significantly between animals.[1] | 1. Standardize Injection: Ensure consistent injection technique and volume for all animals. 2. Use Stable Expression Models: Whenever possible, use transgenic models or cell lines with stable genomic integration of the reporter gene to reduce variability in expression.[1] |
| Are there toxicity concerns with the formulation? | 1. Excipient Toxicity: Some co-solvents used in older formulations (e.g., PEG-300, ethanol, HPβCD) can be viscous and may show toxicity with repeated administration.[12] 2. Substrate Toxicity: The parent compound, furimazine, has been reported to have some toxicity in cells and animal models, including hepatotoxicity with prolonged administration.[11][13] | 1. Use Biocompatible Excipients: P-407 is a well-tolerated excipient that can be given for months without affecting animal health.[1] 2. Monitor Animal Health: As with any experimental compound, monitor animals for signs of toxicity. Splitting doses may reduce potential hepatotoxicity.[13] |
Frequently Asked Questions (FAQs)
Q1: What is this compound (HFz) and why is it used?
A1: this compound (HFz) is a synthetic analog of the substrate furimazine, designed for use with the highly sensitive NanoLuc® luciferase.[14] Its key advantage is enhanced aqueous solubility compared to furimazine, which allows for the delivery of higher, saturating doses to animals.[1][3][15] This results in brighter, more prolonged light emission, making it ideal for sensitive in vivo bioluminescence imaging (BLI).[1][14]
Q2: How does HFz performance compare to the standard furimazine?
A2: In vivo, HFz demonstrates superior performance. At a saturating dose, HFz can produce approximately four-fold more light than the maximum possible dose of furimazine.[1] It also exhibits a slower onset to peak signal and a clearly prolonged duration of bioluminescence, which is attributed to better bioavailability.[1]
Q3: What is the best way to formulate HFz for in vivo use?
A3: The optimal formulation depends on the experimental goal.
-
For High Peak Brightness: A formulation using a co-solvent like PEG-300 can be effective for delivering high doses.[1]
-
For Sustained Signal: A formulation containing Poloxamer-407 (P-407) is recommended.[1][10] P-407 is a polymer that is liquid at room temperature but gels at body temperature, creating a depot for sustained substrate release after i.p. injection. This provides a longer imaging window without sacrificing peak brightness.[1]
Q4: How should I prepare and store my HFz formulation?
A4: HFz is typically supplied as a powder and should be stored at -20°C for long-term stability (>2 years).[14] For use, it is dissolved in a suitable formulation vehicle. It is highly recommended to prepare solutions fresh before each experiment.[16] If short-term storage of a reconstituted solution is necessary, keep it at 4°C and protect it from light for no more than 8 hours.[2][9] Avoid repeated freeze-thaw cycles.[9]
Q5: What administration route is best for this compound?
A5: The most common route is intraperitoneal (i.p.) injection.[1] However, intravenous (i.v.) injection is also an option and may offer different signal kinetics and reduce localized background signal.[2][7] The choice depends on the experimental model and desired signal profile.
Q6: Does HFz work well for imaging in the brain?
A6: While HFz offers enhanced solubility for general in vivo imaging, studies have shown that it, along with fluorofurimazine (B12065213) (FFz), performs less well than the parent furimazine for brain imaging.[17] This is likely due to limitations in crossing the blood-brain barrier. For brain applications, other specifically designed analogs may be more suitable.[17]
Data Presentation: Formulation Performance
The choice of formulation vehicle significantly impacts the pharmacokinetic profile of this compound in vivo. The following tables summarize the comparative performance of different formulations.
Table 1: Comparison of In Vivo Performance of Furimazine Analogs in a PEG-300 Formulation
| Substrate | Relative Peak Brightness (vs. Furimazine) | Signal Duration | Key Characteristic |
| Furimazine | 1x | Standard | Limited by poor solubility.[1][3] |
| This compound (HFz) | ~4x | Prolonged [1] | High aqueous solubility allows for saturating doses.[1] |
| Fluorofurimazine (FFz) | >4x | Prolonged | Even higher brightness than HFz in vivo.[1][18] |
Table 2: Impact of Excipient on this compound (HFz) Signal Kinetics (IP Injection)
| Formulation Excipient | Time to Peak Signal | Signal Profile | Benefit |
| PEG-300 | Earlier | Sharp peak, faster decay | Delivers a high initial dose.[1] |
| Poloxamer-407 (P-407) | Later | Sustained Plateau [1] | Provides extended release for long-duration imaging (>1 hour).[1] |
Experimental Protocols
Protocol 1: Preparation of a Poloxamer-407 (P-407) Formulation for In Vivo Administration
This protocol describes how to prepare a sustained-release HFz formulation suitable for intraperitoneal injection in mice. This method allows for lyophilization and rapid reconstitution.[1]
Materials:
-
This compound (HFz) powder[14]
-
Poloxamer-407 (P-407)
-
Sterile Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Lyophilizer
-
Sterile vials
Methodology:
-
Preparation of the Mixture:
-
In a sterile vial, combine the desired amount of this compound powder with Poloxamer-407. A common formulation involves creating a mixture that, upon reconstitution, will yield the desired concentration of HFz in a P-407 solution.
-
-
Lyophilization (Optional, for storage):
-
Freeze the mixture completely.
-
Lyophilize the mixture until a dry, stable cake is formed. This lyophilized cake can be stored long-term at -20°C.
-
-
Reconstitution for Injection:
-
On the day of the experiment, add a precise volume of sterile DPBS to the vial containing the lyophilized cake.
-
Gently swirl the vial by hand to fully dissolve the contents. Do not vortex. The solution will appear colored (e.g., orange).[2]
-
The reconstituted solution is now ready for administration. For optimal performance, it should be used within 6-8 hours of reconstitution.[2][18]
-
Protocol 2: In Vivo Bioluminescence Imaging Workflow
This protocol outlines the general steps for administering the HFz formulation and acquiring bioluminescent images.
Materials:
-
Animal model with NanoLuc® reporter expression
-
Reconstituted this compound formulation
-
Syringes for injection (e.g., 27-gauge)
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia machine (e.g., isoflurane)
Methodology:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (or other appropriate anesthetic).
-
Place the animal in the imaging chamber of the in vivo imaging system.
-
-
Substrate Administration:
-
Image Acquisition:
-
Immediately after injection, begin acquiring a series of images to capture the full kinetic profile of the signal.
-
Set the imaging parameters. Typical settings might include:
-
Continue imaging for the desired duration (e.g., 60 minutes) to observe the peak and decay of the luminescent signal.
-
-
Data Analysis:
-
Using the imaging software, draw regions of interest (ROI) over the target tissues or tumors.
-
Quantify the light emission as total flux (photons/second) within the ROIs.
-
Plot the signal intensity over time to determine the peak signal and total light output.
-
Visualizations
Bioluminescence Signaling Pathway
Caption: Reaction mechanism of this compound with NanoLuc® luciferase.
In Vivo Imaging Experimental Workflow
Caption: Standard workflow for in vivo bioluminescence imaging with HFz.
Troubleshooting Logic Flow
Caption: Decision tree for troubleshooting low bioluminescent signal.
References
- 1. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals | Springer Nature Experiments [experiments.springernature.com]
- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 5. researchgate.net [researchgate.net]
- 6. Potential Limitations of Bioluminescent Xenograft Mouse Models: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Navigating In Vivo Bioluminescence Imaging: Tips for Enhanced Success and Efficiency [worldwide.promega.com]
- 8. Emerging Synthetic Bioluminescent Reactions for Non-Invasive Imaging of Freely Moving Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. tribioscience.com [tribioscience.com]
- 15. This compound|CAS 2179052-10-7|DC Chemicals [dcchemicals.com]
- 16. researchgate.net [researchgate.net]
- 17. promegaconnections.com [promegaconnections.com]
- 18. researchgate.net [researchgate.net]
Addressing Hydrofurimazine stability issues in solution
Welcome to the Technical Support Center for Hydrofurimazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing stability issues of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the reliability and reproducibility of your experiments.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the handling and use of this compound in your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no luminescent signal | Degradation of this compound stock solution: Improper storage (e.g., exposure to light, elevated temperatures, multiple freeze-thaw cycles) can lead to degradation.[1] | - Prepare fresh this compound solutions before each experiment. - Store stock solutions in small, single-use aliquots at -80°C for up to 6 months to minimize freeze-thaw cycles.[1] - Protect all solutions from light by using amber vials or wrapping tubes in foil.[1] |
| Instability in assay buffer: The pH and composition of the assay buffer can affect this compound stability. Extreme pH values can accelerate degradation.[1] Certain buffers like DPBS, bicarbonate, and HEPES have been shown to be destabilizing for some furimazine analogs.[1] | - Maintain the pH of the assay buffer within the optimal range for NanoLuc® luciferase activity (pH 6-8), where this compound is expected to have sufficient stability for typical assay durations.[1] - If instability is suspected, consider using a simple saline solution or water for reconstitution, as these have been shown to be more stabilizing for some analogs.[1] | |
| High background signal | Autoluminescence or contamination: Reagents or assay plates may exhibit autoluminescence. Contamination of buffers or substrate can also contribute to high background. | - Use opaque, white-walled plates for luminescence assays to maximize signal and minimize crosstalk. - Run control wells containing buffer and substrate without the luciferase to determine the background signal. |
| Inconsistent results between experiments | Variable this compound concentration: Inconsistent solution preparation or degradation of the stock solution can lead to variability. | - Ensure accurate and consistent preparation of this compound solutions. - Always use a freshly thawed aliquot of the stock solution for preparing working solutions. |
| Cell health and expression levels: For cell-based assays, variations in cell health, transfection efficiency, or reporter expression levels can lead to inconsistent signals.[2] | - Optimize cell culture and transfection conditions to ensure consistent NanoLuc® expression.[2] - Monitor cell viability to ensure that observed effects are not due to cytotoxicity. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a synthetic substrate for NanoLuc® luciferase, an engineered enzyme used in bioluminescence-based assays.[3] It is an analog of furimazine with enhanced aqueous solubility, which allows for the delivery of higher doses in vivo, resulting in brighter and more sustained luminescent signals compared to its predecessor.[3][4]
Q2: How should I store this compound?
A2: Solid this compound should be stored at -20°C, where it is stable for at least two years.[1] Once reconstituted in a solvent like DMSO, it is best to prepare single-use aliquots and store them at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles as this can lead to degradation.[1]
Q3: What factors can affect the stability of this compound in solution?
A3: The stability of this compound in solution is influenced by several factors:
-
Temperature: Elevated temperatures accelerate the rate of degradation. For short-term storage of aqueous solutions, 4°C is preferable to room temperature.[1]
-
Light: this compound is light-sensitive. Exposure to light can cause photodegradation, leading to a loss of activity. Solutions should always be protected from light.[1]
-
pH: The stability of imidazopyrazinone compounds like this compound is pH-dependent. Extreme pH values can promote degradation.[1]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing solutions can be detrimental to the stability of this compound.[1]
-
Buffer Composition: Certain buffer components can be destabilizing. For some furimazine analogs, DPBS, bicarbonate, and HEPES buffers have been shown to be less stable than water or saline.[1]
Q4: Is this compound more stable than furimazine?
A4: Yes, studies have shown that this compound exhibits improved stability in serum compared to furimazine, which is a desirable characteristic for in vivo applications.[3]
Q5: Can I use this compound for live-cell imaging?
A5: Yes, this compound is suitable for live-cell imaging. Its enhanced solubility allows for better bioavailability in cellular and in vivo models.[3][5]
Data on this compound Stability
While specific quantitative degradation kinetics for this compound are not extensively published, the following table summarizes the stability of a NanoLuc® reporter system using this compound under different conditions, which can serve as a useful reference.
| Condition | Remaining Activity (%) | Time Point |
| Temperature | ||
| 30°C | Stable | Not specified |
| 40°C | Stable | Not specified |
| pH | ||
| pH 6 | Stable | Not specified |
| pH 8 | Stable | Not specified |
Data adapted from a study on a Staphylococcus aureus reporter strain with this compound. "Stable" indicates that the bioluminescent signal was maintained under these conditions.[6]
For comparison, the more stable analog, Fluorofurimazine (FFz), in PBS shows less than 5% degradation after 8 hours at 4°C.[1]
Experimental Protocols
Protocol 1: Stability Assessment of this compound using a Luciferase-Based Assay
This protocol evaluates the functional stability of this compound by measuring the change in bioluminescent output over time.
Materials:
-
This compound solution to be tested
-
Recombinant NanoLuc® luciferase
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Luminometer
-
Opaque, white-walled 96-well plates
Methodology:
-
Prepare aliquots of the this compound solution in the desired buffer and concentration.
-
Store the aliquots under the test conditions (e.g., different temperatures, light exposure). Include a control aliquot stored under optimal conditions (e.g., -80°C, protected from light).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from the test and control conditions.
-
Prepare a reaction mixture in a 96-well plate containing the assay buffer and a fixed concentration of NanoLuc® luciferase.
-
Add the aged this compound aliquot to the reaction mixture to initiate the luminescent reaction.
-
Immediately measure the luminescence using a luminometer.
-
Compare the luminescent signal from the aged samples to that of the control sample to determine the percentage of remaining activity.[1]
Protocol 2: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This method provides a quantitative measure of the this compound concentration and can be used to detect and quantify degradation products.
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid)
-
This compound reference standard
Methodology:
-
Store aliquots of the this compound solution under the desired test conditions.
-
At specified time points, take a sample from each aliquot.
-
Inject the sample into the HPLC system.
-
Separate the components using a suitable gradient elution method on the C18 column.
-
Detect this compound and any degradation products using a UV detector (e.g., at 254 nm).
-
Quantify the peak area of this compound and compare it to the initial time point and/or the reference standard to determine the percentage of degradation.[1]
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting workflow for low signal issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals [promega.sg]
- 5. mdpi.com [mdpi.com]
- 6. Optimizing a high‐sensitivity NanoLuc‐based bioluminescence system for in vivo evaluation of antimicrobial treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Limitations of Hydrofurimazine in Deep Tissue Imaging
Welcome to the technical support center for Hydrofurimazine (HFz) and related NanoLuc® substrates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for challenges encountered during deep tissue imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HFz) and why was it developed?
This compound is a substrate for the NanoLuc® luciferase, engineered to overcome a key limitation of its parent substrate, furimazine (Fz). The primary issue with furimazine is its poor solubility and bioavailability in aqueous solutions, which restricts the maximum dose that can be administered to animals for in vivo imaging.[1][2][3] This limitation reduces the achievable signal brightness, especially from deep tissues.[1][2] HFz was designed with enhanced aqueous solubility, allowing for the delivery of higher doses and resulting in more intense and prolonged bioluminescence signals in vivo.[1][4]
Q2: My bioluminescence signal with HFz is weaker than expected. What are the common causes?
Several factors can contribute to a weaker-than-expected signal:
-
Sub-optimal Substrate Dose: While HFz is more soluble than furimazine, a saturating dose is still required for maximal brightness. Experiments have shown that doses around 4.2 µmol can be saturating.[1]
-
Inefficient Substrate Delivery: The formulation and route of administration significantly impact substrate bioavailability. An intraperitoneal (IP) injection is common, but the choice of vehicle (e.g., PEG-300, P-407) can affect release kinetics and signal duration.[1]
-
Reporter Expression Levels: Low expression of the NanoLuc® luciferase or its fusion proteins (like Antares) in the target tissue will naturally lead to a weaker signal.
-
Tissue Depth and Type: The signal from deeper tissues is more susceptible to attenuation. Additionally, some tissues may have lower substrate penetration. For instance, HFz has been reported to perform less effectively in brain imaging compared to other analogs.[5]
-
Timing of Imaging: The peak of the bioluminescence signal occurs at a specific time post-injection. Imaging too early or too late will result in a weaker signal.
Q3: How can I extend the duration of the bioluminescent signal for longitudinal studies?
To achieve a more sustained signal for tracking dynamic processes over longer periods, consider the following:
-
Use of a Sustained-Release Formulation: Formulating HFz with agents like P-407 can create a sustained-release effect, prolonging the signal without sacrificing peak brightness.[1] This allows for imaging over extended time courses, such as monitoring calcium oscillations for over an hour.[1]
-
Optimize the Substrate: While HFz itself offers a more prolonged signal compared to furimazine, other analogs might provide even better performance for specific applications.[1][4]
Q4: I am imaging in the brain. Is HFz the best substrate choice?
Recent studies suggest that while HFz improves upon furimazine in many contexts, it may not be the optimal choice for brain imaging due to challenges with crossing the blood-brain barrier.[5] Newer analogs, such as cephalofurimazine (CFz), have been specifically developed to provide improved performance for brain imaging.[2][5] Therefore, for neurological applications, considering these specialized substrates is highly recommended.
Q5: Are there brighter alternatives to this compound?
Yes, ongoing research has led to the development of even brighter NanoLuc® substrates. Fluorofurimazine (FFz) has been shown to produce a significantly higher photon output in vivo compared to HFz, largely due to improved bioavailability.[1][2][6] For experiments requiring the absolute highest sensitivity, FFz may be a more suitable option.[1][4]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low Signal Intensity | 1. Insufficient substrate dose.2. Poor substrate bioavailability.3. Low reporter expression.4. Imaging at a non-optimal time point. | 1. Increase the injected dose of HFz. A dose of 4.2 µmol has been shown to be saturating.[1]2. Ensure proper formulation (e.g., in a PEG-300 based vehicle) and consider the route of administration.3. Verify reporter expression levels in your model system.4. Perform a time-course experiment to determine the peak signal time after substrate administration. |
| Signal Fades Too Quickly | 1. Rapid clearance of the substrate.2. Standard formulation does not provide sustained release. | 1. Consider using a sustained-release formulation with P-407 to prolong substrate availability.[1]2. While HFz provides a more prolonged signal than furimazine, for very long-term imaging, repeated injections or an alternative substrate may be necessary.[1][4] |
| High Background Signal | 1. Autoluminescence from the substrate.2. Non-specific binding or accumulation. | 1. HFz and other furimazine analogs generally produce negligible background signals in the absence of the luciferase enzyme.[1] This is a significant advantage over some other luciferin (B1168401) systems like AkaLumine/AkaLuc which can show background in the liver.[1]2. If background is observed, verify the purity of the substrate and ensure proper injection technique. |
| Poor Signal from Deep Tissues (e.g., Brain) | 1. Limited tissue penetration of the substrate.2. Attenuation of the blue-shifted light from NanoLuc® through tissue. | 1. For brain imaging, consider using a substrate specifically designed for better blood-brain barrier penetration, such as cephalofurimazine (CFz).[2][5]2. Utilize highly sensitive imaging equipment. For deep tissue imaging, reporters with red-shifted emission, such as Antares (a fusion of NanoLuc® to an orange fluorescent protein), can improve signal detection.[1][2] |
| Variability Between Experiments | 1. Inconsistent substrate preparation or injection volume.2. Differences in animal physiology.3. Variation in reporter expression between animals. | 1. Prepare fresh substrate solutions for each experiment and use precise injection volumes based on animal weight.2. Standardize animal handling and experimental conditions.3. Use well-characterized cell lines or transgenic models with stable reporter expression. The coefficient of variation is lower in transgenic models compared to hydrodynamic transfection.[1] |
Quantitative Data Summary
Table 1: In Vivo Performance Comparison of NanoLuc® Substrates
| Substrate | Relative Brightness (vs. Furimazine) | Key Advantage | Primary Limitation | Reference |
| Furimazine (Fz) | 1x | Baseline | Poor aqueous solubility and bioavailability.[1][2][3] | [1][2] |
| This compound (HFz) | ~4-5x | Enhanced aqueous solubility, allowing higher doses.[1] | Sub-optimal for brain imaging.[5] | [1][2] |
| Fluorofurimazine (FFz) | ~3x brighter than HFz | Highest peak and integrated brightness in vivo.[1][6] | [1][6] | |
| Cephalofurimazine (CFz) | - | Improved performance for brain imaging.[2][5] | [2][5] |
Note: Relative brightness can vary depending on the animal model, target organ, and reporter system used.
Experimental Protocols
Protocol 1: General In Vivo Bioluminescence Imaging with this compound
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).
-
Place the animal in the imaging chamber in a prone or supine position, depending on the target organ.
-
-
Substrate Preparation:
-
Prepare a stock solution of this compound. For example, dissolve HFz in a vehicle such as a polyethylene (B3416737) glycol-300 (PEG-300) based aqueous formulation.[1]
-
The final injectable dose should be determined based on experimental needs, with 4.2 µmol being a previously established saturating dose.[1]
-
-
Substrate Administration:
-
Administer the prepared HFz solution via intraperitoneal (IP) injection. The injection volume should be carefully controlled (e.g., up to ~0.5 mL).[1]
-
-
Image Acquisition:
-
Immediately after injection, begin acquiring images using a sensitive in vivo imaging system (e.g., IVIS).
-
Acquire a series of images over time (e.g., every 1-5 minutes for up to 60 minutes or longer) to capture the peak signal and decay kinetics.
-
Use an open filter or appropriate emission filters for the NanoLuc® emission spectrum (~460 nm) or the red-shifted emission of reporters like Antares.
-
-
Data Analysis:
-
Define regions of interest (ROIs) over the target tissue.
-
Quantify the bioluminescent signal in photons/second/cm²/steradian.
-
Plot the signal intensity over time to determine the peak signal and total photon flux.
-
Visualizations
Caption: A streamlined workflow for in vivo bioluminescence imaging using this compound.
Caption: Development path from Furimazine to advanced analogs for improved performance.
References
- 1. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current advances in the development of bioluminescent probes toward spatiotemporal trans-scale imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals | Springer Nature Experiments [experiments.springernature.com]
- 4. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals [worldwide.promega.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Evaluation of NanoLuc substrates for bioluminescence imaging of transferred cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Imaging Parameters for Hydrofurimazine with IVIS Systems: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing imaging parameters for the bioluminescent substrate Hydrofurimazine (HFZ) when using IVIS® imaging systems. Find answers to frequently asked questions and troubleshoot common issues to ensure high-quality, reproducible data from your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HFZ) and why is it used for in vivo imaging?
This compound is a synthetic imidazopyrazinone-based substrate for the engineered NanoLuc® luciferase.[1] Compared to the original NanoLuc® substrate, furimazine, HFZ possesses a hydroxyl group that enhances its aqueous solubility.[1] This improved solubility allows for the administration of higher doses to animal models, leading to brighter and more sustained bioluminescent signals, which is particularly advantageous for tracking dynamic biological events over extended periods.[1][2][3][4][5]
Q2: Which luciferase is the enzymatic partner for this compound?
This compound is specifically designed to be used with NanoLuc® luciferase and its fusion proteins, such as Antares.[1][2][3] Antares is a fusion of NanoLuc® to the orange fluorescent protein CyOFP, which results in a brighter bioluminescent reporter.[2][3] The reaction between HFZ and NanoLuc® is ATP-independent, making it suitable for various applications, including in extracellular spaces.[4]
Q3: How should I prepare and administer this compound for my experiments?
Proper preparation and administration of HFZ are critical for optimal results.
-
Reconstitution: Due to its enhanced solubility, HFZ can be reconstituted in aqueous buffers like sterile phosphate-buffered saline (PBS) or Dulbecco's PBS (DPBS).[1] For extended-release formulations that can prolong the signal, excipients such as Poloxamer-407 (P-407) may be used.[1][6]
-
Administration Route: The most common routes of administration are intraperitoneal (i.p.) and intravenous (i.v.) injection.[1] The choice of route can affect the kinetics of the bioluminescent signal.
-
Dosage: The optimal dose will depend on the specific experimental goals and animal model. For comparative studies, it is recommended to use equimolar doses of different substrates.[1] The higher solubility of HFZ allows for the delivery of higher doses compared to furimazine.[2][3]
Q4: What are the recommended initial IVIS system settings for imaging with this compound?
For initial experiments, the following IVIS® settings can be used as a starting point. Optimization will likely be necessary based on the specific model and biological question.
| Parameter | Recommended Starting Setting | Notes |
| Exposure Time | Auto or 30-60 seconds | The "Auto" setting helps to find an optimal exposure time to be within the quantifiable range (typically 600-60,000 counts).[7][8] For low signals, exposure can be increased.[7] Do not use exposure times below 5 seconds for quantitative analysis.[7] |
| Binning | Medium or Large | Higher binning (e.g., large) increases sensitivity for detecting faint signals but reduces spatial resolution.[7] |
| f/stop | 1 | A lower f/stop number increases light collection and sensitivity.[7] |
| Emission Filter | Open | Using an open filter maximizes the collection of all emitted photons, which is ideal for initial signal detection and maximizing sensitivity.[9] |
| Field of View (FOV) | Adjust to fit the number of animals | Ensure the entire animal is within the imaging grid.[7] |
Q5: How do I determine the optimal time for imaging after HFZ administration?
The timing of image acquisition is crucial for capturing the peak bioluminescent signal. It is highly recommended to perform a kinetic study by acquiring a series of images over time after substrate administration.[1][7] This will allow you to generate a signal intensity curve over time and identify the window of peak emission for your specific experimental conditions.[7][8] For intraperitoneally administered HFZ formulated with P-407, a stable signal has been observed as early as 15 minutes post-injection.[6]
Experimental Protocols
Protocol 1: In Vivo Bioluminescence Imaging with this compound
-
Animal Preparation: Anesthetize the animal expressing the NanoLuc® reporter using isoflurane (B1672236) (e.g., 2% for induction, 1.5% for maintenance).[7] If necessary, shave the fur in the area to be imaged to minimize light scatter and absorption.[10]
-
Substrate Administration: Inject the prepared this compound solution via the desired route (e.g., intraperitoneal).
-
Animal Placement: Position the anesthetized animal inside the IVIS® imaging chamber.[7]
-
Image Acquisition:
-
Set the IVIS® parameters as described in the table above (Q4).
-
To determine peak signal, begin acquiring a sequence of images immediately after placing the animal in the chamber and continue for a set duration (e.g., every 2.5 minutes for 70 minutes).[11]
-
-
Data Analysis:
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | - Sub-optimal imaging time.- Insufficient substrate dose.- Low reporter expression.- Signal is too deep in the tissue. | - Perform a kinetic study to determine the peak signal time.[7]- Increase the dose of this compound.- Confirm reporter expression levels in vitro or via other methods.- For deep tissue imaging, consider using a red-shifted reporter system or increasing the substrate dose.[11] |
| Signal Saturated (Too Bright) | - Exposure time is too long.- Binning is too high.- f/stop is too low. | - Decrease the exposure time first.[7]- If necessary, lower the binning setting (e.g., from large to medium).[7]- As a last resort, increase the f/stop number.[7] |
| High Background Signal | - Autoluminescence from the substrate at the injection site. | - Try a different injection route (e.g., intravenous instead of intraperitoneal).[11]- Use a contralateral injection site if the signal of interest is obscured.[11]- Cover the injection site with a piece of black, non-fluorescent material during imaging.[11] |
| High Variability Between Animals | - Inconsistent timing of imaging after injection.- Varied substrate administration.- Animal-to-animal physiological differences. | - Strictly adhere to the determined optimal imaging time for all animals.- Ensure consistent and accurate substrate injection technique.- Randomize animals into experimental groups. |
Visualizations
Signaling Pathway
Caption: The enzymatic reaction of this compound with NanoLuc® Luciferase to produce light.
Experimental Workflow
Caption: A typical experimental workflow for in vivo imaging using this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common IVIS imaging signal issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals | Springer Nature Experiments [experiments.springernature.com]
- 3. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals [promega.jp]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. content.ilabsolutions.com [content.ilabsolutions.com]
- 8. extranet.fredhutch.org [extranet.fredhutch.org]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Navigating In Vivo Bioluminescence Imaging: Tips for Enhanced Success and Efficiency [worldwide.promega.com]
- 11. promega.com [promega.com]
Technical Support Center: Optimizing Longitudinal Studies with Hydrofurimazine
Welcome to the technical support center for the use of Hydrofurimazine in longitudinal bioluminescence imaging studies. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability and achieve robust, reproducible results in their preclinical in vivo imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it reduce variability in longitudinal studies?
A1: this compound (HFz) is a synthetic substrate for NanoLuc® luciferase, an engineered enzyme widely used in bioluminescence imaging (BLI).[1] Compared to its parent compound, furimazine, this compound offers significantly enhanced aqueous solubility.[2][3][4] This improved solubility allows for the administration of higher, more consistent doses to animal models, leading to brighter and more sustained bioluminescent signals in vivo.[3][5] The prolonged and more intense photon generation helps to reduce variability between imaging sessions and across different subjects in a longitudinal study.[5]
Q2: Is the NanoLuc®/Hydrofurimazine system dependent on cellular ATP levels?
A2: No, the NanoLuc® luciferase system is ATP-independent.[5] This is a significant advantage over ATP-dependent luciferases, as it eliminates variability in signal output that can arise from fluctuations in the metabolic state of the cells or tissues being imaged.[6][7][8][9]
Q3: What are the key factors to consider for preparing and storing this compound to ensure consistent results?
A3: To ensure reproducibility, proper handling of this compound is crucial. It is supplied as a powder and should be stored at -20°C for long-term stability (stable for >2 years).[1] For use, it is typically dissolved in a suitable solvent like DMSO.[1] To minimize degradation from repeated freeze-thaw cycles, it is best practice to prepare single-use aliquots of the stock solution and store them at -80°C.[10] Always protect this compound solutions from light to prevent photodegradation.[10]
Q4: Which administration route is recommended for this compound in mice?
A4: The choice of administration route can significantly impact signal kinetics and intensity. Both intraperitoneal (i.p.) and intravenous (i.v.) injections are commonly used. Intravenous injection often leads to a rapid and high peak signal, while intraperitoneal injection may result in a more sustained signal over time, especially when using extended-release formulations.[11] The optimal route may depend on the specific experimental design and the location of the target cells.
Troubleshooting Guide
| Problem | Possible Causes | Solutions & Recommendations |
| Weak or No Bioluminescent Signal | 1. Insufficient Substrate Dose: The amount of this compound administered may be too low to generate a strong signal. 2. Suboptimal Timing of Imaging: Imaging may not be aligned with the peak of signal emission. 3. Poor Substrate Bioavailability: The substrate may not be reaching the NanoLuc®-expressing cells effectively. 4. Low Reporter Expression: The expression level of NanoLuc® luciferase in the target cells might be insufficient. | 1. Optimize Substrate Dose: Perform a dose-response study to determine the optimal concentration of this compound for your model. 2. Determine Peak Signal: Conduct a time-course experiment to identify the time of maximum light emission after substrate administration. 3. Consider Formulation: For i.p. injections, using a formulation with an excipient like Poloxamer-407 can create an extended-release effect, improving bioavailability.[3] 4. Verify Reporter Expression: Confirm the expression of NanoLuc® luciferase in your cells or tissues using in vitro assays or other molecular biology techniques. |
| High Variability Between Animals | 1. Inconsistent Substrate Administration: Variations in injection volume or technique can lead to differing substrate distribution. 2. Differences in Animal Physiology: Factors such as age, weight, and health status can affect substrate metabolism and distribution. 3. Variable Reporter Expression: Inconsistent expression of NanoLuc® luciferase across animals. | 1. Standardize Injection Protocol: Ensure consistent and accurate administration of this compound to all animals. 2. Normalize Data: Normalize bioluminescence data to a pre-injection baseline or an internal control if available. Group animals by age and weight. 3. Screen Animals: If possible, screen animals for baseline reporter expression before starting the longitudinal study. |
| Rapid Signal Decay | 1. Fast Substrate Metabolism and Clearance: The substrate is being quickly metabolized and cleared from the animal's system. 2. Standard Formulation: The formulation used does not provide sustained release. | 1. Use an Extended-Release Formulation: Formulating this compound with Poloxamer-407 can prolong signal emission.[3] 2. Optimize Administration Route: Intraperitoneal injection of an extended-release formulation may provide a more stable signal over time compared to intravenous injection. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for in vivo use.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: In Vivo Bioluminescence Imaging with this compound (Intraperitoneal Injection)
Objective: To perform in vivo bioluminescence imaging in mice using intraperitoneal administration of this compound.
Materials:
-
NanoLuc®-expressing mice
-
This compound stock solution
-
Sterile PBS or other appropriate vehicle
-
In vivo imaging system (e.g., IVIS)
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature, protected from light.
-
Dilute the stock solution to the desired final concentration in sterile PBS immediately before injection. The final injection volume should be consistent across all animals (e.g., 100 µL).
-
Anesthetize the mouse using a consistent method (e.g., isoflurane (B1672236) inhalation).
-
Administer the diluted this compound solution via intraperitoneal (i.p.) injection.
-
Immediately place the animal in the imaging chamber of the in vivo imaging system.
-
Acquire images at multiple time points to determine the peak signal intensity (e.g., 5, 10, 15, 30, and 60 minutes post-injection).
-
For subsequent imaging sessions in the longitudinal study, acquire images at the predetermined peak time point.
-
Analyze the images using the manufacturer's software to quantify the bioluminescent signal (e.g., total flux in photons/second).
Visualizations
References
- 1. tribioscience.com [tribioscience.com]
- 2. mdpi.com [mdpi.com]
- 3. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals [worldwide.promega.com]
- 6. Identification of Factors Complicating Bioluminescence Imaging | bioRxiv [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Identification of Factors Complicating Bioluminescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Nano-Glo® Fluorofurimazine In Vivo Substrate (FFz) [worldwide.promega.com]
Technical Support Center: Enhancing Hydrofurimazine Delivery for Targeted Bioluminescence Imaging
Welcome to the technical support center for enhancing the delivery of Hydrofurimazine (HFz) to specific tissues and organs for in vivo bioluminescence imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Troubleshooting Guides
This section addresses common issues users may encounter during in vivo imaging experiments with this compound and the NanoLuc® luciferase system.
Issue 1: Weak or No Bioluminescent Signal in the Target Tissue
| Possible Cause | Suggested Solution |
| Poor Substrate Bioavailability | This compound was developed to have enhanced aqueous solubility compared to its predecessor, furimazine, allowing for higher doses to be administered.[1][2][3] However, if the signal is still weak, consider optimizing the formulation. |
| Suboptimal Substrate Dose | The administered dose of this compound may not be sufficient to saturate the NanoLuc® luciferase in the target tissue. A saturating dose of 4.2 µmol has been established for robust signal generation.[1] |
| Incorrect Administration Route | The route of administration significantly impacts the pharmacokinetics and biodistribution of this compound. Intraperitoneal (i.p.) injection is common, but intravenous (i.v.) injection may offer different signal kinetics and intensity.[4] |
| Inappropriate Imaging Time Window | The peak of bioluminescence emission varies with the substrate, formulation, and administration route. It is crucial to perform time-lapse imaging to determine the optimal imaging window post-substrate administration.[1] |
| Low Reporter Expression | The expression level of NanoLuc® luciferase in the target cells or tissue may be insufficient for a strong signal. |
Issue 2: High Background Signal or Off-Target Luminescence
| Possible Cause | Suggested Solution |
| Spontaneous Substrate Emission | While generally low, some spontaneous emission from the substrate can occur. It's important to image wild-type animals (not expressing luciferase) injected with the substrate to establish a true background signal.[1] |
| Substrate Accumulation in Non-Target Tissues | The inherent biodistribution of this compound may lead to its accumulation in organs other than the target. Consider alternative formulations or delivery strategies to improve tissue specificity. |
| Autoluminescence at Injection Site | For intraperitoneal injections, a high local concentration of the substrate can lead to a strong signal at the injection site, potentially obscuring the signal from the target organ. |
Issue 3: Signal Instability or Rapid Decay
| Possible Cause | Suggested Solution |
| Rapid Substrate Metabolism and Clearance | This compound, while more prolonged than furimazine, still has a finite signal duration.[1] |
| Formulation Does Not Provide Sustained Release | Standard aqueous formulations may result in a rapid peak and decay of the bioluminescent signal. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for in vivo imaging?
A1: this compound (HFz) is a substrate for NanoLuc® luciferase, an engineered enzyme used in bioluminescence imaging.[1] It was developed to overcome the poor aqueous solubility and bioavailability of the earlier substrate, furimazine.[1][2][3] Its improved properties allow for the administration of higher doses, leading to brighter and more sustained light emission from NanoLuc®-expressing cells in living animals.[1]
Q2: How can I improve the delivery of this compound to a specific organ?
A2: Enhancing organ-specific delivery of this compound can be approached through several strategies:
-
Formulation Optimization: The use of drug delivery vehicles can alter the biodistribution of this compound. For example, formulating HFz with Poloxamer-407 (P-407) can create an extended-release formulation, which may affect its tissue accumulation and signal duration.[1]
-
Targeted Nanoparticles: Although not yet specifically reported for this compound, encapsulating the substrate in nanoparticles functionalized with targeting ligands (e.g., antibodies, peptides) that bind to receptors on the target tissue is a promising strategy.[5][6][7] This approach is widely explored for targeted drug delivery.[5][7][8]
-
Route of Administration: The choice of injection route (e.g., intravenous, intraperitoneal, or local injection) can significantly influence which organs are initially exposed to the highest concentration of the substrate.[4]
Q3: What are the recommended doses and administration routes for this compound?
A3: The optimal dose and route depend on the specific experimental model and target organ. However, based on published studies:
-
Dose: A dose of 4.2 µmol of this compound has been shown to be saturating and produce a robust signal.[1]
-
Administration Route: Intraperitoneal (i.p.) injection is a commonly used and effective route.[1][9] Intravenous (i.v.) injection is another option that can alter the signal kinetics.[4]
Q4: Are there alternative substrates to this compound for specific applications?
A4: Yes, other furimazine analogs have been developed with different properties:
-
Fluorofurimazine (B12065213) (FFz): Offers even higher brightness than this compound in vivo, making it suitable for applications requiring maximum sensitivity.[1][3] However, higher doses of FFz have been associated with toxicity.[1]
-
Cephalofurimazine (CFz): Developed for improved brain imaging, as it is designed to better cross the blood-brain barrier, where HFz and FFz perform less effectively than furimazine.[10]
Q5: How can I minimize toxicity when using high doses of furimazine analogs?
A5: While this compound is generally well-tolerated, high doses of the brighter analog, fluorofurimazine (FFz), have shown signs of kidney and liver toxicity.[1] To mitigate this:
-
Dose Optimization: Use the lowest effective dose that provides a sufficient signal for your application.
-
Formulation: Using formulations like P-407 may allow for a lower administered dose while maintaining a strong and sustained signal.
-
Toxicity Studies: Conduct preliminary studies to assess the tolerability of the chosen substrate and dose in your specific animal model.
Experimental Protocols
Protocol 1: In Vivo Bioluminescence Imaging with this compound
-
Animal Preparation: Anesthetize the mouse expressing NanoLuc® luciferase in the target tissue using isoflurane.
-
Substrate Preparation: Dissolve this compound in an appropriate vehicle. A common formulation is a PEG-300-based aqueous solution or a Poloxamer-407 (P-407) formulation for extended release.[1]
-
Substrate Administration: Inject the prepared this compound solution into the mouse. For general biodistribution, intraperitoneal (i.p.) injection is common. The recommended saturating dose is 4.2 µmol.[1]
-
Bioluminescence Imaging: Immediately after injection, place the animal in a pre-warmed in vivo imaging system (IVIS) chamber.
-
Image Acquisition: Acquire a series of images over time (e.g., every 1-5 minutes for up to an hour or more) to capture the peak and duration of the bioluminescent signal. Use an open filter to collect all emitted photons.
-
Data Analysis: Quantify the bioluminescent signal in the region of interest (ROI) corresponding to the target organ using the imaging software. Express the signal as photons/second/cm²/steradian.
Visualizations
Caption: Experimental workflow for in vivo imaging with this compound.
Caption: Troubleshooting workflow for weak bioluminescent signals.
References
- 1. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for targeted delivery of bio-active drug molecules in the treatment of brain tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals [worldwide.promega.com]
- 4. Nano-Glo® Fluorofurimazine In Vivo Substrate (FFz) [promega.in]
- 5. Biomimetic strategies for targeted nanoparticle delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanoparticle-Mediated Targeted Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Delivery of Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Delivery to Tumors: Multidirectional Strategies to Improve Treatment Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. promegaconnections.com [promegaconnections.com]
Validation & Comparative
A Brighter Path Forward: Comparing Hydrofurimazine and Fluorofurimazine for In Vivo Bioluminescence Imaging
In the rapidly advancing field of in vivo imaging, the quest for brighter, more sensitive, and longer-lasting reporter systems is paramount. For researchers utilizing the powerful NanoLuc® luciferase technology, the development of novel substrates has overcome significant limitations of the original substrate, furimazine. This guide provides a detailed comparison of two such next-generation substrates, hydrofurimazine (HFz) and fluorofurimazine (B12065213) (FFz), offering researchers the data and methodologies needed to select the optimal substrate for their experimental needs.
The primary limitation of the pioneering NanoLuc® (Nluc) luciferase system for in vivo applications has been the poor aqueous solubility and bioavailability of its substrate, furimazine (Fz)[1][2][3][4][5][6][7][8][9]. This constraint limits the achievable signal intensity in living animals. To address this, this compound (HFz) and fluorofurimazine (FFz) were engineered to exhibit enhanced solubility, leading to significantly improved in vivo performance[1][2][4][9].
Quantitative Comparison of In Vivo Brightness
Experimental data consistently demonstrates the superiority of both HFz and FFz over the traditional furimazine substrate in vivo. Notably, fluorofurimazine consistently outperforms this compound in terms of both peak signal intensity and total light output over time.
A key study demonstrated that an injection of 1.3 µmol of FFz in mice produced a brighter signal than a 4.2 µmol injection of HFz, highlighting the superior photon generation of FFz even at a lower molar dose[1]. Another study found that the NanoLuc/fluorofurimazine pair was approximately 9-fold brighter than the NanoLuc/furimazine combination following intravenous administration[4][9].
The enhanced performance of these novel substrates allows for the sensitive detection of biological events in deep tissues[1][2]. For instance, Antares, a bright bioluminescent reporter based on NanoLuc, paired with FFz has been successfully used to track tumor size, while the orthogonal AkaLuc system visualizes CAR-T cells within the same animal, enabling powerful dual-population imaging studies[1][2][3][8].
| Substrate | Relative Peak Brightness (In Vivo) | Relative Integrated Brightness (In Vivo) | Key Advantages |
| Furimazine (Fz) | Baseline | Baseline | Original NanoLuc substrate |
| This compound (HFz) | Significantly > Fz | Significantly > Fz | Improved solubility and bioavailability over Fz, prolonged signal duration[1][2]. |
| Fluorofurimazine (FFz) | > HFz | > HFz | Highest peak and integrated brightness, excellent solubility and bioavailability[1][2][4][9]. |
Signaling Pathway and Experimental Workflow
The bioluminescent reaction for both this compound and fluorofurimazine follows the same fundamental pathway as furimazine. The NanoLuc luciferase, an ATP-independent enzyme, catalyzes the oxidation of the substrate in the presence of oxygen. This reaction produces an excited-state intermediate, which then relaxes to its ground state by emitting a photon of light.
References
- 1. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals [worldwide.promega.com]
- 3. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fluorofurimazine, a novel NanoLuc substrate, enhances real-time tracking of influenza A virus infection without altering pathogenicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. repub.eur.nl [repub.eur.nl]
Head-to-Head Comparison: Hydrofurimazine vs. Furimazine for In Vivo Bioluminescence Imaging in Mice
A detailed guide for researchers on the performance and application of two key NanoLuc® luciferase substrates.
In the realm of in vivo bioluminescence imaging, the choice of substrate is critical for achieving high sensitivity and robust signal detection. For researchers utilizing the powerful NanoLuc® luciferase system, both furimazine (Fz) and its analog, hydrofurimazine (HFz), are prominent options. This guide provides a comprehensive comparison of their performance in murine models, supported by experimental data and detailed protocols, to aid in the selection of the optimal substrate for specific research needs.
Performance Comparison at a Glance
This compound was developed to overcome a primary limitation of furimazine: its poor aqueous solubility.[1][2][3][4][5][6][7] This fundamental difference in physical properties leads to significant downstream effects on in vivo performance, with this compound demonstrating superior brightness and signal duration.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative differences between this compound and furimazine based on published in vivo studies in mice.
| Parameter | This compound (HFz) | Furimazine (Fz) | Reference(s) |
| Aqueous Solubility | Enhanced | Poor | [1][2][3][4][5][6][7] |
| Maximum Tolerated Dose (in mice) | Higher (e.g., 4.2 µmol) | Lower (e.g., 1.3 µmol in PEG-300) | [1] |
| In Vivo Brightness (Photon Flux) | More intense and prolonged | Limited by low dosage | [1][3][6][8] |
| Signal Kinetics | More sustained light output, later peak | Shorter signal duration | [1][5] |
Note: Brightness can be influenced by the specific luciferase reporter, animal model, and formulation used.
Experimental Protocols
Detailed methodologies are crucial for reproducible in vivo imaging experiments. Below are representative protocols for comparing the performance of this compound and furimazine in mice.
General In Vivo Bioluminescence Imaging Protocol
This protocol outlines the essential steps for a typical in vivo imaging experiment to compare the two substrates.
-
Animal Model: Utilize mice expressing a NanoLuc-based reporter, such as Antares, either systemically (e.g., in the liver via hydrodynamic transfection) or locally (e.g., tumor xenografts).[1][9] Nude mice are commonly used to minimize light absorption by fur.[1][5]
-
Substrate Preparation and Administration:
-
This compound: Due to its improved solubility, HFz can be formulated in aqueous solutions, often with excipients like Poloxamer 407 (P-407), to enhance bioavailability and sustain the signal.[1][5] A typical dose might be 4.2 µmol administered via intraperitoneal (IP) injection.[1][5]
-
Furimazine: Furimazine's poor solubility necessitates formulation in co-solvents such as PEG-300 for in vivo use.[1] The maximum injectable dose is often limited to around 1.3 µmol via IP injection.[1] For some applications, even lower doses (e.g., 0.016 µmol in PBS for a 25g mouse) have been used.[1]
-
-
Imaging Procedure:
-
Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).
-
Administer the prepared substrate via the desired route (IP, IV, or SC).[1][8][10]
-
Immediately place the mouse in a light-tight imaging chamber of a bioluminescence imaging system (e.g., IVIS).[8]
-
Acquire a series of images over time (e.g., every 1-5 minutes for up to an hour or more) to capture the full kinetic profile of the signal.
-
-
Data Analysis:
-
Define regions of interest (ROIs) over the area of expected signal (e.g., liver, tumor).
-
Quantify the total photon flux (photons/second) within the ROIs for each time point.
-
Plot the bioluminescence intensity over time to compare the peak signal and signal duration for each substrate.
-
Visualizing the Process
To better understand the underlying mechanisms and experimental flow, the following diagrams are provided.
References
- 1. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals | Springer Nature Experiments [experiments.springernature.com]
- 3. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals [promega.sg]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of NanoLuc substrates for bioluminescence imaging of transferred cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NanoBiT System and this compound for Optimized Detection of Viral Infection in Mice-A Novel in Vivo Imaging Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Multicolour In Vivo Bioluminescence Imaging Using a NanoLuc‐Based BRET Reporter in Combination with Firefly Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
Validating Hydrofurimazine-Based Reporter Assays for Unprecedented Quantitative Accuracy
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the quest for more precise and sensitive cellular analysis, reporter gene assays stand as a cornerstone technology. The advent of Hydrofurimazine-based systems, most notably utilizing the engineered NanoLuc® luciferase, has promised a new era of quantitative accuracy, far surpassing traditional firefly luciferase assays. This guide provides an objective, data-driven comparison of these two platforms, offering detailed experimental protocols and visualizations to empower researchers in making informed decisions for their experimental needs.
At a Glance: Key Performance Metrics
The quantitative superiority of this compound-based reporter assays is evident across key performance indicators. The NanoLuc® luciferase, in conjunction with its substrate this compound, consistently demonstrates a significantly brighter signal, leading to enhanced sensitivity and a broader dynamic range compared to the conventional firefly luciferase system.
| Feature | NanoLuc®-Hydrofurimazine Assay | Firefly Luciferase Assay |
| Relative Brightness | Up to 150-fold greater signal intensity[1][2][3] | Standard |
| Sensitivity (LOD) | Detection of attomole (10⁻¹⁸) levels of luciferase[4] | Detection of femtogram (10⁻¹⁵) levels of luciferase[5] |
| Linearity (Dynamic Range) | > 6 logs[6] | ~ 8 logs[5] |
| Signal-to-Background Ratio | High, due to low autoluminescence of the substrate[4] | Variable, can be impacted by endogenous ATP levels |
| ATP Dependence | No[1] | Yes[1] |
| Enzyme Size | 19 kDa[3] | 61 kDa |
| Substrate | This compound (a furimazine analog) | D-luciferin |
| Emission Maximum | ~460 nm (blue)[1] | ~560 nm (yellow-green)[1] |
| Signal Stability | Glow-type luminescence with a half-life of ~2 hours[4] | Flash-type or glow-type, depending on the reagent; can be unstable[7] |
Deeper Dive: Understanding the Mechanisms and Their Implications
The fundamental differences in the biochemistry of NanoLuc® and firefly luciferase reactions underpin their distinct performance characteristics.
The NanoLuc®-Hydrofurimazine reaction is ATP-independent, a crucial advantage that uncouples the reporter signal from the metabolic state of the cell. This results in a more stable and reliable signal, particularly in experimental conditions where cell viability might be compromised or ATP levels fluctuate. The engineered NanoLuc® enzyme exhibits exceptional catalytic efficiency with its substrate, leading to the observed high-intensity, glow-type luminescence.[1] The enhanced aqueous solubility of this compound over the parent furimazine further improves substrate availability in in vivo studies.[8]
Conversely, the firefly luciferase-D-luciferin reaction is ATP-dependent, meaning the luminescent output is directly linked to the intracellular ATP concentration.[1] This can introduce variability into measurements and may not accurately reflect the transcriptional activity of the reporter gene in metabolically stressed cells. While still a powerful tool, this dependency is a key consideration for quantitative studies.
Experimental Protocols for Quantitative Validation
To ensure the accuracy and reliability of data, rigorous validation of any reporter assay is paramount. The following protocols provide a framework for determining the key quantitative metrics of a luciferase-based reporter assay.
Determining the Limit of Detection (LOD)
The Limit of Detection is the lowest concentration of the luciferase enzyme that can be reliably distinguished from the background noise.
Protocol:
-
Prepare a Luciferase Standard Curve:
-
Perform a serial dilution of purified recombinant luciferase (either NanoLuc® or firefly) in a suitable lysis buffer containing a carrier protein like BSA (e.g., 1 mg/mL) to prevent enzyme degradation. Dilutions should span a wide range, from picograms to femtograms per microliter.
-
Prepare a "zero luciferase" control containing only the lysis buffer and carrier protein.
-
-
Perform the Luminescence Assay:
-
In a white or black 96-well plate, add a fixed volume of each luciferase dilution in triplicate.
-
Add the appropriate luciferase assay reagent (e.g., Nano-Glo® Luciferase Assay Reagent for NanoLuc® or a firefly luciferase assay reagent) to all wells.
-
Measure the luminescence (Relative Light Units - RLU) using a luminometer.
-
-
Calculate the LOD:
-
Calculate the mean and standard deviation of the RLU from the "zero luciferase" control wells (background).
-
The LOD is typically defined as the mean of the background plus three times the standard deviation of the background.
-
Determine the corresponding luciferase concentration from the standard curve.
-
Determining the Linear Dynamic Range
The linear dynamic range is the concentration range over which the measured luminescence is directly proportional to the amount of luciferase.
Protocol:
-
Generate a Broad-Range Standard Curve:
-
Prepare a serial dilution of purified recombinant luciferase over a wide concentration range (e.g., 6 to 8 orders of magnitude).
-
-
Perform the Luminescence Assay:
-
Measure the luminescence for each dilution in triplicate as described above.
-
-
Analyze the Data:
-
Plot the mean RLU versus the luciferase concentration on a log-log scale.
-
The linear dynamic range is the region of the curve where the data points form a straight line (i.e., where the R-squared value of a linear regression is close to 1).
-
Determining the Signal-to-Background (S/B) Ratio
The S/B ratio is a measure of the assay's sensitivity and is the ratio of the signal from a sample containing luciferase to the signal from a background sample without luciferase.
Protocol:
-
Prepare Samples:
-
Prepare a sample with a known, mid-range concentration of luciferase (from the linear dynamic range).
-
Prepare a background sample containing only the lysis buffer.
-
-
Perform the Luminescence Assay:
-
Measure the RLU for both sets of samples in triplicate.
-
-
Calculate the S/B Ratio:
-
Calculate the mean RLU for the luciferase sample (Signal) and the background sample (Background).
-
The S/B ratio is calculated as: S/B = Mean RLU (Signal) / Mean RLU (Background).
-
Mandatory Visualizations
Experimental Workflow for Assay Validation
References
- 1. Designing a Bioluminescent Reporter Assay: Normalization [worldwide.promega.com]
- 2. Dual Luciferase Assay System for Rapid Assessment of Gene Expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promegaconnections.com [promegaconnections.com]
- 4. NanoLuc Luciferase – A Multifunctional Tool for High Throughput Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. Versatile Luciferases: New Tools for Reporter Assays | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to AkaLumine and Hydrofurimazine for Dual Luciferase Imaging
For Researchers, Scientists, and Drug Development Professionals
In the landscape of in vivo bioluminescence imaging, the ability to simultaneously monitor two distinct biological events offers profound insights into complex processes such as tumor-immune interactions, cell trafficking, and gene expression dynamics. Dual luciferase imaging, utilizing two spectrally distinct and substrate-orthogonal enzyme-substrate pairs, is a cornerstone of such research. This guide provides an objective comparison of two leading systems: the near-infrared (NIR) emitting AkaLumine/AkaLuc system and the bright, sustained-emission Hydrofurimazine/Antares system.
Overview of the Bioluminescent Systems
AkaLumine is a synthetic luciferin (B1168401) analog that, when paired with its engineered firefly luciferase variant AkaLuc , produces light in the near-infrared spectrum (peak emission ~675-680 nm).[1][2] This long-wavelength emission is a significant advantage for deep-tissue imaging, as it is less susceptible to absorption and scattering by biological tissues like hemoglobin and water.[1][2][3] The AkaLumine/AkaLuc system, often referred to as AkaBLI, offers a dramatic increase in signal brightness—up to 100-fold higher in vivo—compared to the traditional D-luciferin/Firefly luciferase pair, enabling highly sensitive detection.[3][4]
This compound (HFz) is a novel substrate developed for the highly catalytic NanoLuc luciferase.[5] It was engineered to overcome the poor aqueous solubility and bioavailability of the original NanoLuc substrate, furimazine.[6][7][8] This enhanced solubility allows for higher, more saturating doses to be administered in vivo.[6] For dual imaging, NanoLuc is often used in its brighter, red-shifted fusion protein form, Antares , which combines NanoLuc with an orange fluorescent protein.[6][7] The this compound/Antares system is characterized by its high-intensity signal, which is comparable to that of AkaLumine/AkaLuc, and a uniquely prolonged emission duration, ideal for tracking dynamic processes over extended periods.[6][9]
A key feature enabling dual imaging is the orthogonality of these systems. AkaLuc, being a firefly luciferase derivative, is ATP-dependent, while NanoLuc is not.[9][10] More importantly, their substrates are not interchangeable, allowing for the independent measurement of each reporter in the same subject.[6][7]
Quantitative Data Comparison
The performance of these two systems can be summarized by several key metrics. The following tables provide a structured comparison based on available experimental data.
Table 1: General Properties of AkaLumine and this compound Systems
| Property | AkaLumine System | This compound System |
| Luciferase Enzyme | AkaLuc (Engineered Firefly Luciferase)[3][6][7] | Antares (NanoLuc-fluorescent protein fusion)[6][7] |
| Substrate | AkaLumine[3] | This compound (HFz)[5] |
| Emission Maximum (λmax) | ~675-680 nm (Near-Infrared)[1][2] | ~460 nm (NanoLuc); Orange/Red with Antares reporter[6][10] |
| ATP Dependence | Yes[10] | No[9][10] |
| Relative Enzyme Size | ~62 kDa (Firefly Luciferase)[10] | ~19 kDa (NanoLuc)[10] |
| Substrate Solubility | Good in water and saline[1] | Enhanced aqueous solubility over furimazine[6][7] |
Table 2: In Vivo Performance Characteristics
| Performance Metric | AkaLumine / AkaLuc | This compound / Antares |
| Relative Brightness | Very high; ~13-100x brighter than D-luciferin/Fluc in vivo.[3][6] | High; peak intensity is comparable to AkaLuc/AkaLumine.[6] |
| Signal Duration | Signal reaches a plateau relatively quickly.[11] | Uniquely sustained and prolonged emission.[6][9] |
| Deep Tissue Imaging | Excellent due to NIR emission.[1][2][3] | Good; red-shifted Antares reporter improves tissue penetration over native NanoLuc.[6] |
| In Vivo Background | Potential for low-level background signal in the liver.[11][12] | Negligible background signal.[6][11] |
Signaling Pathways and Experimental Workflow
To visualize the underlying processes, the following diagrams illustrate the biochemical reactions and a typical experimental workflow for dual luciferase imaging.
Caption: Enzyme-substrate reactions for the AkaLuc and Antares luciferase systems.
Caption: A typical experimental workflow for a dual luciferase imaging study.
Experimental Protocols
Below is a generalized protocol for performing a dual-luciferase in vivo imaging experiment. Specific parameters such as cell numbers, substrate doses, and imaging times should be optimized for each experimental model.
I. Cell Line Preparation
-
Vector Construction: Create lentiviral or other expression vectors containing the coding sequence for AkaLuc and Antares, each driven by a suitable promoter (e.g., a constitutive promoter like EF1a).
-
Transduction/Transfection: Generate stable cell lines for your two populations of interest (e.g., cancer cells and CAR-T cells) by transducing or transfecting them with the AkaLuc and Antares expression vectors, respectively.
-
Selection and Validation: Select for stably expressing cells (e.g., using antibiotic resistance or FACS). Validate luciferase expression and activity in vitro by lysing cells and measuring luminescence after adding the respective substrate.
II. In Vivo Animal Study
-
Animal Model: Implant the two engineered cell populations into immunocompromised mice. For example, subcutaneously or orthotopically implant tumor cells expressing AkaLuc, and intravenously inject CAR-T cells expressing Antares.
-
Tumor/Cell Engraftment: Allow sufficient time for tumors to establish or for the second cell population to home to its target tissue.
-
Substrate Preparation:
-
Administration and Imaging:
-
Anesthetize the mice using isoflurane.
-
Administer the substrates via intraperitoneal (IP) or intravenous (IV) injection. For dual imaging, the substrates can often be co-injected, or administered sequentially depending on the desired kinetics.
-
Immediately place the mouse in a pre-warmed in vivo imaging system (e.g., IVIS).
-
Acquire a sequence of images over a period of 20-60 minutes. Use an open emission filter to capture all emitted photons. Exposure time will depend on signal intensity but typically ranges from 1 to 60 seconds.[2][11]
-
III. Data Analysis
-
Region of Interest (ROI): Draw ROIs around the anatomical areas of interest (e.g., tumor, whole body, specific organs).
-
Quantification: Measure the total photon flux (photons/second) within each ROI.
-
Signal Separation: Since the substrates are administered to measure the activity of their specific luciferase, the resulting signals are analyzed independently to quantify the activity or abundance of each cell population. For example, one study used Antares with a furimazine analog to track tumor size and AkaLuc with AkaLumine to visualize CAR-T cells within the same mice.[6][7]
Conclusion and Recommendations
Both AkaLumine/AkaLuc and this compound/Antares are powerful, high-performance systems that enable sensitive dual bioluminescence imaging. The choice between them depends on the specific goals of the experiment.
-
Choose AkaLumine/AkaLuc when the primary challenge is deep-tissue imaging . Its near-infrared emission provides superior tissue penetration, making it the system of choice for accurately monitoring cells in deep organs like the lungs, liver, or brain.[2][3]
-
Choose this compound/Antares for studies requiring prolonged signal monitoring and high temporal resolution. Its uniquely sustained emission kinetics are ideal for tracking dynamic cellular events over an extended imaging window with a very high signal-to-background ratio.[6][9]
Ultimately, the combination of these two orthogonal systems provides a versatile and robust platform for researchers to dissect complex biological interactions in vivo, advancing our understanding of disease and the development of novel therapeutics.
References
- 1. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Aka Lumine | 1176235-08-7 | Benchchem [benchchem.com]
- 5. tribioscience.com [tribioscience.com]
- 6. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals [promega.jp]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of Bioluminescent Substrates in Natural Infection Models of Neglected Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide: Cross-Validation of Hydrofurimazine BLI with Other Imaging Modalities
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of In Vivo Imaging Technologies
In the landscape of preclinical research, the ability to accurately and sensitively monitor biological processes in vivo is paramount. Bioluminescence imaging (BLI) with the NanoLuc® luciferase and its substrate hydrofurimazine (HFz) has emerged as a powerful tool, offering exceptional brightness and sensitivity. This guide provides a comprehensive comparison of this compound BLI with other widely used imaging modalities, namely fluorescence imaging, Positron Emission Tomography (PET), and Magnetic Resonance Imaging (MRI). By presenting supporting experimental data, detailed methodologies, and clear visual aids, this document aims to equip researchers with the knowledge to select the most appropriate imaging strategy for their scientific questions.
At a Glance: Comparing Key Imaging Modalities
The choice of an imaging modality is a critical decision in experimental design, contingent on the specific biological question, the required sensitivity, and the desired spatial and temporal resolution. Below is a summary of the key performance characteristics of this compound BLI, Fluorescence Imaging, PET, and MRI.
| Feature | This compound BLI | Fluorescence Imaging | PET | MRI |
| Signal Source | ATP-independent enzymatic reaction (NanoLuc luciferase)[1][2] | External light excitation of a fluorophore | Radioactive decay of a positron-emitting tracer | Nuclear magnetic resonance of protons in a magnetic field |
| Sensitivity | Very high; detection of a small number of cells possible[1][3] | High, but can be limited by autofluorescence[4] | Very high; picomolar range | Moderate to low |
| Specificity | Very high; signal is only generated in the presence of both enzyme and substrate[4] | High, dependent on the specificity of the fluorescent probe | High, dependent on the specificity of the radiotracer | Moderate; provides anatomical and some functional information |
| Spatial Resolution | Low (millimeters) | Moderate to high (microns to millimeters) | Low (millimeters) | Very high (microns) |
| Temporal Resolution | High (seconds to minutes) | High (milliseconds to seconds) | Low (minutes to hours) | Moderate (seconds to minutes) |
| Tissue Penetration | Moderate; blue-shifted light is subject to scattering and absorption[5] | Low; limited to superficial tissues (a few millimeters)[4] | Very high; deep tissue imaging is possible | Very high; deep tissue imaging is possible |
| Quantitative Accuracy | Semi-quantitative; signal can be affected by tissue depth and substrate bioavailability | Semi-quantitative; affected by tissue scattering and absorption | Highly quantitative; allows for standardized uptake value (SUV) measurements | Highly quantitative for anatomical and some functional parameters |
| Throughput | High | High | Low | Low |
| Cost | Low | Low | High | High |
In-Depth Comparison and Cross-Validation
While the table above provides a general overview, a deeper understanding requires examining studies that have directly or indirectly compared these modalities.
This compound BLI vs. Fluorescence Imaging
Bioluminescence imaging, particularly with the bright NanoLuc® system, offers a significant advantage over fluorescence imaging in terms of signal-to-background ratio.[4] Fluorescence imaging requires an external light source for excitation, which can lead to autofluorescence from endogenous molecules in the tissue, thereby increasing background noise and potentially limiting sensitivity.[4] In contrast, BLI generates its own light signal, resulting in virtually no background and enabling highly sensitive detection.[4]
However, the blue-shifted light emission of the NanoLuc®-Hydrofurimazine reaction (peak emission ~460 nm) has limited tissue penetration compared to the red-shifted light often used in fluorescence imaging.[5] This can be a drawback for imaging deep tissues. To address this, Bioluminescence Resonance Energy Transfer (BRET) systems, which couple NanoLuc® to a fluorescent protein, have been developed to shift the emission to longer, more tissue-penetrant wavelengths.[6]
This compound BLI vs. PET
Positron Emission Tomography is a highly sensitive and quantitative imaging modality that allows for the tracking of radiolabeled molecules, providing insights into metabolic processes. A direct quantitative comparison in a study monitoring tumor hypoxia and PD-L1 expression utilized both BLI (to detect hypoxia) and PET/MRI (to detect PD-L1).[7] This multimodal approach highlights the complementary nature of these techniques, where BLI can provide information on a specific cellular state (hypoxia-driven luciferase expression) and PET can quantify the expression of a specific protein.[7]
While both BLI and PET offer high sensitivity, PET is generally considered more quantitative due to the ability to correct for tissue attenuation and scatter, allowing for the calculation of standardized uptake values (SUVs).[8] The signal from BLI can be influenced by factors such as substrate delivery and the depth of the source, making absolute quantification more challenging.[9]
This compound BLI vs. MRI
Magnetic Resonance Imaging provides excellent soft-tissue contrast and high spatial resolution, making it the gold standard for anatomical imaging.[10] Studies comparing BLI and MRI for monitoring tumor growth have shown a good correlation between the BLI signal and tumor volume, particularly in the early stages of tumor development.[11][12] However, as tumors grow larger and potentially develop necrotic or hemorrhagic regions, the correlation can weaken.[12][13] This is because the BLI signal is dependent on viable, metabolically active cells expressing the luciferase, whereas MRI measures the total tumor volume.[12]
A key advantage of BLI over MRI is its higher throughput and lower cost, making it well-suited for screening and longitudinal studies in a large number of animals.[9][14] MRI, while providing detailed anatomical information, is more time-consuming and expensive.[15] Therefore, a common strategy is to use BLI for initial screening and monitoring of tumor burden, followed by MRI for more detailed anatomical validation in a subset of animals.[12]
Experimental Methodologies
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are representative protocols for in vivo imaging using this compound BLI, PET, and MRI in mouse models of cancer.
This compound Bioluminescence Imaging (BLI) Protocol
-
Animal Preparation: Mice bearing tumors expressing NanoLuc® luciferase are used. Anesthesia is induced and maintained using isoflurane (B1672236) (e.g., 2% in oxygen).[7]
-
Substrate Preparation: this compound (HFz) is prepared in a suitable vehicle, such as a formulation containing Polysorbate 80 and PEG400, to enhance its solubility and bioavailability.[16]
-
Substrate Administration: A specific dose of this compound (e.g., 4.2 µmol in a volume of ~0.5 mL for a mouse) is administered via intraperitoneal (i.p.) injection.[2]
-
Image Acquisition: Mice are placed in a light-tight imaging chamber of a system like the IVIS Spectrum. Bioluminescence images are acquired over a set period (e.g., 1-30 minutes) with specific camera settings (e.g., open filter, 1-second exposure).[1]
-
Data Analysis: The bioluminescent signal is quantified as total flux (photons/second) or radiance (photons/second/cm²/steradian) from a defined region of interest (ROI) drawn around the tumor.[9]
18F-FDG Positron Emission Tomography (PET) Protocol
-
Animal Preparation: Mice are fasted for at least 4 hours prior to imaging to reduce background 18F-FDG uptake in non-target tissues.[3] Anesthesia is induced and maintained with isoflurane.[4]
-
Radiotracer Injection: A dose of 18F-FDG (e.g., 7.4 MBq or 0.2 mCi) is administered intravenously (i.v.) via the tail vein.[3]
-
Uptake Period: An uptake period of approximately 50-60 minutes is allowed for the 18F-FDG to distribute and accumulate in tissues with high glucose metabolism, such as tumors.[3]
-
Image Acquisition: Mice are positioned in a preclinical PET scanner, and a static scan of 10-20 minutes is typically acquired. This is often followed by a CT scan for anatomical co-registration.[3][17]
-
Data Analysis: PET images are reconstructed, and the uptake of 18F-FDG in the tumor is quantified by drawing an ROI and calculating the Standardized Uptake Value (SUV).[8]
T2-Weighted Magnetic Resonance Imaging (MRI) Protocol
-
Animal Preparation: Anesthesia is induced and maintained with isoflurane. A tail vein catheter may be placed for the administration of a contrast agent if required.
-
Positioning: The mouse is positioned in a specialized animal holder within the MRI scanner. Respiratory and temperature monitoring are maintained throughout the scan.
-
Image Acquisition: A high-field MRI scanner (e.g., 9.4 Tesla) is used.[5][18] A T2-weighted sequence (e.g., RARE or Fast Spin Echo) is acquired with parameters such as:
-
Data Analysis: Tumor volume is calculated from the T2-weighted images by manually or semi-automatically segmenting the tumor in each slice and summing the volumes.
Visualizing the Workflow and Concepts
To further clarify the relationships and processes described, the following diagrams are provided.
Caption: A generalized workflow for preclinical in vivo imaging.
Caption: The ATP-independent reaction producing the BLI signal.
Conclusion
This compound BLI stands out as a highly sensitive, specific, and cost-effective imaging modality for preclinical research, particularly for high-throughput screening and longitudinal monitoring of tumor burden. Its primary limitations are its semi-quantitative nature and the limited tissue penetration of its blue-light emission. Cross-validation with other modalities reveals its complementary strengths. When paired with MRI, BLI provides a rapid assessment of viable tumor mass, while MRI offers detailed anatomical context. In conjunction with PET, BLI can report on specific cellular states or gene expression, while PET provides quantitative metabolic information.
Ultimately, the optimal choice of imaging modality, or combination of modalities, will depend on the specific research question. By understanding the relative strengths and weaknesses of each technique, as outlined in this guide, researchers can design more robust and informative in vivo studies, accelerating the pace of discovery in drug development and cancer biology.
References
- 1. researchgate.net [researchgate.net]
- 2. research.rutgers.edu [research.rutgers.edu]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A guideline proposal for mice preparation and care in 18F-FDG PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. QuantitativeT2: interactive quantitative T2 MRI witnessed in mouse glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of a combined ultrasound and bioluminescence imaging system with magnetic resonance imaging in orthotopic pancreatic murine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PET/MRI and Bioluminescent Imaging Identify Hypoxia as a Cause of Programmed Cell Death Ligand 1 Image Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative study of the quantitative accuracy of oncological PET imaging based on deep learning methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High throughput quantitative bioluminescence imaging for assessing tumor burden - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multimodal imaging approaches: PET/CT and PET/MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular bioluminescence imaging as a non-invasive tool for monitoring tumor growth and therapeutic response to MRI-guided laser ablation in a rat model of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring Brain Tumor Growth: A Combined BLI / MRI Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Magnetic Resonance Imaging and Bioluminescence Imaging for Evaluating Tumor Burden in Orthotopic Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioluminescent imaging (BLI) to improve and refine traditional murine models of tumor growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Comparison of Imaging Techniques to Monitor Tumor Growth and Cancer Progression in Living Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. Correlated magnetic resonance imaging and ultramicroscopy (MR-UM) is a tool kit to assess the dynamics of glioma angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MRI of Mouse Models for Gliomas Shows Similarities to Humans and Can Be Used to Identify Mice for Preclinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cytotoxicity of Hydrofurimazine in Cell-Based Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of the NanoLuc® luciferase system has provided researchers with a highly sensitive and robust tool for a multitude of cell-based assays, from reporter gene analysis to BRET studies. The performance of this system is critically dependent on its substrate, furimazine. However, the parent compound, furimazine, has exhibited limitations related to its poor aqueous solubility and potential for cytotoxicity, which can confound experimental results. To address these issues, several analogs have been developed, including Hydrofurimazine (HFz). This guide provides an objective comparison of the cytotoxicity of this compound against the original furimazine and another common analog, Fluorofurimazine (FFz), supported by available experimental data.
Comparative Cytotoxicity of Furimazine Analogs
| Compound | Chemical Structure | Cell Line | Cytotoxicity Metric (LC50/IC50) | Key Findings & Citations |
| Furimazine (Fz) | [Structure of Furimazine] | A549 (Human Lung Carcinoma) | LC50: 0.081 mM | Exhibits the highest cytotoxicity among the compared analogs.[1] Prolonged use has been associated with toxicity in cells and animals.[1] |
| This compound (HFz) | [Structure of this compound] | Not Specified in available literature | No quantitative data available | Developed for enhanced aqueous solubility, allowing for higher dosing in vivo with reports of low toxicity in mice.[2] |
| Fluorofurimazine (FFz) | [Structure of Fluorofurimazine] | A549 (Human Lung Carcinoma) | LC50: 0.25 mM | Approximately 3.1 times less cytotoxic than furimazine in cultured cells.[1] Offers a significantly better safety profile for in vivo and in vitro applications.[1][3] |
LC50 (Lethal Concentration 50) is the concentration of a substance that is lethal to 50% of a test population.
Experimental Protocols
To assess the cytotoxicity of luciferase substrates like this compound, standard cell viability assays are employed. The following is a detailed methodology for a commonly used method, the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The intensity of the purple color is directly proportional to the number of viable cells.
Materials:
-
Cells of interest (e.g., A549, HEK293T)
-
Complete cell culture medium
-
96-well clear flat-bottom tissue culture plates
-
This compound, Furimazine, and Fluorofurimazine stock solutions (dissolved in an appropriate solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound, Furimazine, and Fluorofurimazine in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.1 µM to 1 mM).
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (untreated cells).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compounds.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 or LC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in assessing the cytotoxicity of this compound and its alternatives.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Caption: Mechanism of MTT reduction in viable cells.
References
- 1. Fluorofurimazine, a novel NanoLuc substrate, enhances real-time tracking of influenza A virus infection without altering pathogenicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
In Vivo Cell Tracking: A Comparative Guide to the NanoLuc®-Hydrofurimazine System
For researchers, scientists, and drug development professionals, the ability to accurately track cells in vivo is paramount for evaluating the efficacy and safety of novel cell-based therapies, understanding disease progression, and elucidating fundamental biological processes. This guide provides an objective comparison of the NanoLuc®-Hydrofurimazine bioluminescent system with other commonly used cell tracking technologies, supported by experimental data and detailed protocols.
The NanoLuc® luciferase, a small (19 kDa) ATP-independent enzyme engineered from the deep-sea shrimp Oplophorus gracilirostris, has emerged as a powerful tool for in vivo cell tracking.[1][2] When paired with its substrate, hydrofurimazine, this system offers significant advantages in terms of brightness and sensitivity compared to traditional bioluminescent and fluorescent reporters.
Performance Comparison of In Vivo Cell Tracking Systems
The selection of an appropriate cell tracking system is critical and depends on the specific experimental requirements, such as the desired sensitivity, duration of the study, and the tissue of interest. Below is a comparative summary of the key performance metrics for the NanoLuc®-Hydrofurimazine system and its main alternatives.
| Feature | NanoLuc®-Hydrofurimazine System | Firefly Luciferase (FLuc)-D-luciferin System | Fluorescent Proteins (e.g., GFP, mCherry) |
| Sensitivity | Very High; signal up to 150-fold brighter than FLuc in vitro.[1] | High | Moderate to High |
| Signal-to-Background Ratio | Excellent; low to negligible background.[2] | Very Good | Good, but can be affected by tissue autofluorescence. |
| Substrate Bioavailability | Enhanced with this compound's increased aqueous solubility. | Good | Not applicable (no substrate required). |
| ATP Dependence | No | Yes | No |
| Enzyme Size | ~19 kDa | ~60 kDa | ~27 kDa |
| Emission Peak | ~460 nm (blue) | ~560 nm (yellow-green) | GFP: ~509 nm (green), mCherry: ~610 nm (red) |
| In Vivo Imaging Depth | Limited by blue light emission, but red-shifted variants like Antares are available. | Better tissue penetration with yellow-green light. | Red-shifted proteins like mCherry offer better tissue penetration. |
| Toxicity | This compound shows lower cytotoxicity compared to furimazine. Furimazine can cause hepatotoxicity with prolonged use.[3] | D-luciferin is generally considered non-toxic at typical doses. | Generally low toxicity, but overexpression can sometimes interfere with cellular processes. |
Experimental Data Summary
Bioluminescent Reporter Performance
| Reporter System | Relative Brightness (in vitro) | Key Advantages | Key Disadvantages |
| NanoLuc®-Hydrofurimazine | Up to 150x FLuc[1] | High sensitivity, ATP-independent, small enzyme size.[1][2] | Blue light emission limits deep tissue imaging. |
| Firefly Luciferase-D-luciferin | Standard | Good in vivo stability, well-established protocols. | ATP-dependent, larger enzyme size.[2] |
| Antares (NanoLuc® fusion)-Hydrofurimazine | Brighter than FLuc in vivo | Red-shifted emission for improved tissue penetration. | Larger construct than NanoLuc® alone. |
Fluorescent Reporter Performance
| Reporter | Quantum Yield | Relative Photostability | Key Advantages | Key Disadvantages |
| eGFP | 0.60 | Good | Well-characterized, widely used. | Susceptible to photobleaching, lower brightness than newer variants.[4] |
| mCherry | 0.22 | Excellent | High photostability, red-shifted emission for better tissue penetration.[5] | Lower quantum yield compared to GFP.[4] |
Signaling Pathways and Experimental Workflows
NanoLuc®-Hydrofurimazine Bioluminescence Pathway
The following diagram illustrates the enzymatic reaction that produces light in the NanoLuc® system.
Caption: Enzymatic reaction of NanoLuc luciferase with this compound.
In Vivo Cell Tracking Experimental Workflow
This diagram outlines the typical steps involved in an in vivo cell tracking experiment using a bioluminescent reporter system.
Caption: General workflow for in vivo bioluminescent cell tracking.
Comparison of Cell Tracking Technologies
Caption: Key feature comparison of cell tracking technologies.
Experimental Protocols
Protocol 1: In Vivo Bioluminescent Imaging for Cell Tracking
-
Cell Preparation:
-
Transduce target cells with a lentiviral vector encoding NanoLuc® luciferase.
-
Select and expand a stable cell line with robust luciferase expression.
-
Harvest and wash the cells, resuspending them in a sterile, serum-free medium or PBS at the desired concentration for injection.
-
-
Animal Procedure:
-
Anesthetize the animal (e.g., isoflurane (B1672236) inhalation).
-
Inject the NanoLuc®-expressing cells into the desired location (e.g., intravenously, intraperitoneally, or subcutaneously).
-
Allow sufficient time for cell distribution and engraftment as per the experimental design.
-
-
Substrate Administration:
-
Prepare a stock solution of this compound in an appropriate vehicle (e.g., a formulation containing PEG-300, ethanol, glycerol, and hydroxypropylcyclodextrin to improve solubility).
-
Administer the this compound solution to the animal, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
-
Image Acquisition:
-
Place the anesthetized animal in a light-tight imaging chamber of a bioluminescence imaging system (e.g., IVIS Spectrum).
-
Acquire images at various time points post-substrate injection to determine peak signal.
-
Use appropriate filters to minimize background and capture the emitted light.
-
-
Data Analysis:
-
Use the imaging system's software to define regions of interest (ROIs) over the areas of expected cell localization.
-
Quantify the bioluminescent signal as total flux (photons/second) or radiance (photons/second/cm²/steradian).
-
Protocol 2: In Vitro Cytotoxicity Assay of Furimazine and this compound
-
Cell Culture:
-
Plate cells (e.g., A549, HEK293T) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare serial dilutions of furimazine and this compound in the cell culture medium.
-
-
Treatment:
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the substrates. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
-
Viability Assessment:
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.
-
For the MTT assay, add MTT solution to each well, incubate, and then solubilize the formazan (B1609692) crystals before measuring absorbance.
-
For the CellTiter-Glo® assay, add the reagent directly to the wells and measure luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability data against the substrate concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited). A study on A549 cells reported the LC50 for furimazine and fluorofurimazine (B12065213) (a similarly improved substrate) to be 0.081 mM and 0.25 mM, respectively, indicating lower toxicity for the more soluble analog.[6]
-
Protocol 3: In Vivo Imaging with Fluorescent Proteins
-
Cell and Animal Preparation:
-
Generate a stable cell line expressing the fluorescent protein (e.g., GFP or mCherry).
-
Alternatively, use a transgenic animal model with ubiquitous or tissue-specific expression of the fluorescent protein.
-
Inject cells if applicable, as described in Protocol 1.
-
-
Imaging Setup:
-
Anesthetize the animal.
-
Use an in vivo imaging system equipped with the appropriate excitation light source and emission filters for the specific fluorescent protein.
-
-
Image Acquisition:
-
Illuminate the animal with the excitation wavelength.
-
Capture the fluorescent emission signal.
-
It is crucial to also capture a spectral "unmixing" library to subtract the contribution of tissue autofluorescence from the specific fluorescent protein signal.
-
-
Data Analysis:
-
Quantify the fluorescent signal in the regions of interest, taking into account the background subtraction from the autofluorescence library.
-
This guide provides a framework for understanding and utilizing the NanoLuc®-Hydrofurimazine system for in vivo cell tracking. The superior brightness and sensitivity of this system, coupled with the improved bioavailability of this compound, make it a compelling choice for many research applications. However, careful consideration of the experimental goals and the specific advantages and limitations of each available technology is essential for successful and reproducible in vivo imaging studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Dual Reporter Bioluminescence Imaging with NanoLuc and Firefly Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Assessment of Fluorescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tsienlab.ucsd.edu [tsienlab.ucsd.edu]
- 6. researchgate.net [researchgate.net]
Unveiling Tumor Burden and Viral Load: A Comparative Guide to Hydrofurimazine-Based Quantification
For researchers, scientists, and drug development professionals, accurately quantifying tumor volume and viral titer is paramount for evaluating therapeutic efficacy and understanding disease progression. This guide provides a comprehensive comparison of the novel bioluminescent substrate Hydrofurimazine, used with NanoLuc® luciferase and its derivatives, against established methods for these critical measurements. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate quantification strategy.
This compound, a substrate for the highly sensitive NanoLuc® luciferase, offers a powerful tool for in vivo and in vitro quantification. Its enhanced aqueous solubility and bioavailability lead to brighter and more sustained bioluminescent signals compared to its predecessor, furimazine, enabling more precise and longitudinal monitoring of biological processes.
Correlating this compound Signal with Tumor Volume
The intensity of the bioluminescent signal generated by tumor cells expressing NanoLuc® luciferase in the presence of this compound correlates with the tumor volume. As the tumor grows, the number of luciferase-expressing cells increases, leading to a proportional rise in light emission. This relationship allows for non-invasive, real-time monitoring of tumor progression and response to therapy.
While direct, peer-reviewed studies focusing exclusively on this compound for tumor volume correlation are emerging, studies utilizing derivatives like fluorofurimazine (B12065213) with NanoLuc-based reporters (Antares) have demonstrated a strong correlation between bioluminescence and tumor size. These studies show a consistent increase in bioluminescent signal that mirrors the increase in tumor volume as measured by traditional methods like calipers.
Comparative Analysis of Tumor Volume Quantification Methods
| Method | Principle | Advantages | Disadvantages | Throughput |
| This compound-Bioluminescence Imaging (BLI) | Enzymatic reaction between NanoLuc® luciferase and this compound produces light, quantifiable with an imager. | High sensitivity, non-invasive, allows for longitudinal studies in the same animal, high throughput. | Requires genetic modification of cells, signal can be attenuated by tissue depth, indirect measurement of volume. | High |
| Caliper Measurement | Manual measurement of tumor dimensions (length and width) to calculate volume using a formula (e.g., V = 0.5 x L x W²). | Simple, inexpensive, and widely accessible. | Prone to inter-operator variability, inaccurate for irregularly shaped tumors, only suitable for subcutaneous tumors.[1] | Medium |
| Magnetic Resonance Imaging (MRI) | Uses magnetic fields and radio waves to generate detailed 3D images of tumors. | High-resolution 3D images, provides anatomical context, highly accurate for volume determination. | Expensive, low throughput, requires anesthesia and specialized equipment.[1] | Low |
| 3D Optical Scanning | Non-contact scanning technology to create a 3D model of the tumor. | More accurate than calipers, no inter-operator variability, provides a true volume measurement. | Requires specialized equipment, may be less suitable for deep-seated tumors. | Medium |
Experimental Protocol: Correlating this compound Signal with Tumor Volume
This protocol is a representative workflow based on established bioluminescence imaging procedures.
-
Cell Line Preparation: Stably transfect the tumor cell line of interest with a vector expressing NanoLuc® luciferase.
-
Animal Model: Implant the luciferase-expressing tumor cells subcutaneously or orthotopically into immunocompromised mice.
-
Tumor Growth Monitoring:
-
Once tumors are palpable, begin regular monitoring (e.g., twice weekly).
-
For each time point, perform both caliper measurements and bioluminescence imaging.
-
-
Bioluminescence Imaging:
-
Anesthetize the mice.
-
Administer this compound via an appropriate route (e.g., intraperitoneal injection). The optimal dose should be determined empirically, but a starting point of 100 mg/kg can be used.
-
Image the mice using an in vivo imaging system (IVIS) at the peak of light emission (typically 5-15 minutes post-injection).
-
Quantify the bioluminescent signal from a region of interest (ROI) drawn around the tumor, expressed as photons per second (ph/s).
-
-
Data Analysis:
-
Calculate tumor volume from caliper measurements.
-
Plot the bioluminescent signal (ph/s) against the calculated tumor volume for each mouse at each time point.
-
Perform a correlation analysis (e.g., Pearson correlation) to determine the relationship between the two measurements.
-
Correlating this compound Signal with Viral Titer
A significant application of the this compound/NanoLuc® system is in virology, particularly for quantifying viral load. By engineering viruses to express a small, 11-amino-acid peptide tag (HiBiT) and expressing the complementary large subunit (LgBiT) in host cells, viral infection leads to the reconstitution of a functional NanoLuc® enzyme. The resulting bioluminescent signal, upon addition of this compound, is directly proportional to the number of infected cells and, consequently, the viral titer.
A study by de la M. et al. (2020) demonstrated a quantitative correlation between the bioluminescent signal and viral infectivity of an oncolytic adenovirus.[2][3] They observed a clear, dose-dependent increase in luminescence with increasing viral concentrations.
Comparative Analysis of Viral Titer Quantification Methods
| Method | Principle | Advantages | Disadvantages | Throughput |
| This compound-NanoBiT® Assay | Reconstitution of NanoLuc® luciferase upon viral infection of cells expressing LgBiT, leading to a quantifiable light signal with this compound. | High sensitivity, real-time and longitudinal monitoring of viral infection in vitro and in vivo, high throughput. | Requires genetic modification of both virus and host cells. | High |
| Plaque Assay | Measures the number of plaque-forming units (PFU) in a cell monolayer, where each plaque represents a single infectious virus particle. | Gold standard for quantifying infectious virus, provides a direct measure of infectivity. | Time-consuming (days to weeks), laborious, not suitable for all viruses, operator-dependent.[4][5][6][7][8] | Low |
| Tissue Culture Infectious Dose 50 (TCID50) Assay | Determines the virus dilution that causes a cytopathic effect (CPE) in 50% of the inoculated cell cultures. | Suitable for viruses that do not form plaques but cause CPE, relatively simple to perform.[9][10][11][12] | Indirect measure of infectivity, less precise than plaque assay, requires several days. | Medium |
| Quantitative PCR (qPCR) | Measures the quantity of viral nucleic acid (DNA or RNA) in a sample. | Rapid, highly sensitive, and specific, high throughput. | Does not distinguish between infectious and non-infectious viral particles, requires specific primers and probes.[13][14][15] | High |
Experimental Protocol: Correlating this compound Signal with Viral Titer (In Vitro)
This protocol is based on the methods described by de la M. et al. (2020).[2]
-
Cell and Virus Preparation:
-
Use a cell line that stably expresses the LgBiT protein.
-
Prepare serial dilutions of the HiBiT-tagged virus.
-
-
Infection:
-
Seed the LgBiT-expressing cells in a 96-well plate.
-
Infect the cells with the different viral dilutions. Include uninfected cells as a negative control.
-
Incubate for a suitable period to allow for viral entry and expression (e.g., 24-48 hours).
-
-
Bioluminescence Measurement:
-
Add this compound to each well.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence from the negative control wells.
-
Plot the luminescence signal against the viral dilution.
-
This will demonstrate the correlation between the signal intensity and the viral titer. For absolute quantification, a standard curve with a virus of known titer can be generated.
-
Conclusion
The use of this compound with NanoLuc®-based reporter systems presents a highly sensitive and versatile platform for the quantitative assessment of tumor volume and viral titer. Its advantages in non-invasive, longitudinal monitoring and high-throughput capabilities make it a compelling alternative to traditional methods. While established techniques like caliper measurements, MRI, plaque assays, and qPCR remain valuable tools, the this compound-bioluminescence platform offers unique benefits for real-time, dynamic studies in drug discovery and development. The choice of method will ultimately depend on the specific research question, available resources, and the biological system under investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. NanoBiT System and this compound for Optimized Detection of Viral Infection in Mice-A Novel in Vivo Imaging Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 5. researchgate.net [researchgate.net]
- 6. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detecting viruses: the plaque assay | Virology Blog [virology.ws]
- 8. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 9. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 10. urmc.rochester.edu [urmc.rochester.edu]
- 11. agilent.com [agilent.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Universal Real-Time PCR-Based Assay for Lentiviral Titration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. addgene.org [addgene.org]
Independent Validation of Hydrofurimazine's Enhanced Bioavailability Claims: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Hydrofurimazine's performance against its predecessor, Furimazine, and other analogs, with a focus on independently validating the claims of its enhanced bioavailability for in vivo bioluminescence imaging. The information is compiled from peer-reviewed studies, including the initial report on this compound and subsequent independent research utilizing the compound.
Enhanced Bioavailability of this compound
This compound (HFz) was developed to address a primary limitation of the widely used NanoLuc® luciferase substrate, furimazine (Fz), which is its poor aqueous solubility and limited bioavailability in vivo.[1][2] The core claim is that this compound's enhanced aqueous solubility permits the administration of higher doses, leading to more intense and prolonged bioluminescent signals in living animals.[1] This is attributed to its improved bioavailability, allowing for more substrate to reach the target luciferase-expressing cells.[1]
Independent research has substantiated the practical benefits of this compound's improved characteristics. A study by Gaspar et al. (2020) successfully employed this compound for the in vivo imaging of viral infections, highlighting its enhanced aqueous solubility as a key advantage for achieving robust and sustained bioluminescent signals.[3] While this study did not perform a direct head-to-head quantitative comparison of bioavailability with Furimazine, its successful application in a demanding in vivo model serves as a strong independent validation of the benefits derived from the substrate's improved physicochemical properties.
Quantitative Performance Comparison
The following table summarizes the in vivo performance of this compound in comparison to Furimazine and another advanced analog, Fluorofurimazine (FFz), based on data from the primary study by Su et al. (2020).
| Substrate | Peak Bioluminescence (Photons/s/cm²/sr) | Time to Peak (minutes) | Signal Duration (above 50% max) | Key Advantage |
| Furimazine (Fz) | ~1.5 x 10⁸ | ~10 | ~20 minutes | Original NanoLuc® substrate |
| This compound (HFz) | ~6 x 10⁸ | ~25 | > 60 minutes | Enhanced bioavailability and prolonged signal |
| Fluorofurimazine (FFz) | ~1.2 x 10⁹ | ~20 | ~40 minutes | Highest peak brightness |
Note: The values are approximate and derived from graphical data presented in Su et al. (2020) for Antares luciferase expressed in the liver of mice.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating these findings. Below are summaries of the key experimental protocols from the foundational and independent validation studies.
Original Validation of this compound Bioavailability (Su et al., 2020)[1]
-
Animal Model: Albumin-Cre mice expressing Antares luciferase in the liver.
-
Substrate Formulation and Administration:
-
This compound was formulated in a solution of 35% PEG-300, 10% ethanol, 10% glycerol, and 10% hydroxypropyl-β-cyclodextrin.
-
A dose of 4.2 µmol of this compound was administered via intraperitoneal (i.p.) injection.
-
-
Bioluminescence Imaging:
-
Imaging was performed using an IVIS Spectrum imaging system.
-
Images were acquired continuously for at least 60 minutes post-substrate injection.
-
Data was quantified as total photon flux within a region of interest (ROI) over the liver.
-
Independent In Vivo Application of this compound (Gaspar et al., 2020)[3]
-
Animal Model: Nude BALB/c mice with subcutaneous PC-3-LgBiT tumor xenografts.
-
Substrate Formulation and Administration:
-
This compound was formulated in a non-toxic, water-soluble excipient (details not fully specified).
-
A dose of 4.2 µmol of this compound was administered via intraperitoneal (i.p.) injection.
-
-
Bioluminescence Imaging:
-
Imaging was performed under containment in an imaging box.
-
Longitudinal imaging was conducted at various time points post-viral injection and substrate administration.
-
Photon flux was collected with an open filter, and data was analyzed using Living Image software.
-
Visualizing the Experimental Workflow and Rationale
To further clarify the processes described, the following diagrams illustrate the experimental workflow for a comparative bioavailability study and the underlying principle of how enhanced bioavailability leads to improved signal.
Caption: Workflow for a comparative in vivo bioavailability study.
Caption: Rationale for this compound's enhanced in vivo performance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
